Product packaging for 3,3-Difluoropiperidine hydrochloride(Cat. No.:CAS No. 496807-97-7)

3,3-Difluoropiperidine hydrochloride

Numéro de catalogue: B1302735
Numéro CAS: 496807-97-7
Poids moléculaire: 157.59 g/mol
Clé InChI: LEHHIPIDKQVNEV-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

3,3-Difluoropiperidine hydrochloride is a useful research compound. Its molecular formula is C5H10ClF2N and its molecular weight is 157.59 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H10ClF2N B1302735 3,3-Difluoropiperidine hydrochloride CAS No. 496807-97-7

Propriétés

IUPAC Name

3,3-difluoropiperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9F2N.ClH/c6-5(7)2-1-3-8-4-5;/h8H,1-4H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEHHIPIDKQVNEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10ClF2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50374288
Record name 3,3-Difluoropiperidine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50374288
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

496807-97-7
Record name 3,3-Difluoropiperidine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50374288
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,3-Difluoropiperidine Hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 3,3-Difluoropiperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 3,3-difluoropiperidine hydrochloride, a valuable building block in medicinal chemistry. The introduction of gem-difluoro groups into piperidine rings can significantly modulate the physicochemical and pharmacological properties of molecules, making this compound a key intermediate in the development of novel therapeutics.

Synthesis of this compound

The most common and efficient synthetic route to this compound commences with the readily available starting material, N-Boc-3-piperidinone. The synthesis involves a two-step process: the fluorination of the ketone and the subsequent deprotection of the Boc (tert-butyloxycarbonyl) group, followed by the formation of the hydrochloride salt.

Experimental Protocol

Step 1: Synthesis of N-Boc-3,3-difluoropiperidine

The fluorination of N-Boc-3-piperidinone is typically achieved using a deoxofluorinating agent such as diethylaminosulfur trifluoride (DAST).

To a solution of N-Boc-3-piperidinone (1 equivalent) in anhydrous dichloromethane (DCM) at -78 °C under an inert atmosphere (e.g., nitrogen or argon), diethylaminosulfur trifluoride (DAST) (1.5 to 2.5 equivalents) is added dropwise. The reaction mixture is allowed to slowly warm to room temperature and stirred for 12-24 hours. The reaction is then carefully quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford N-Boc-3,3-difluoropiperidine as a solid.

Step 2: Synthesis of this compound

The final step involves the removal of the Boc protecting group and the formation of the hydrochloride salt.

To a solution of N-Boc-3,3-difluoropiperidine (1 equivalent) in a suitable solvent such as methanol or dioxane, a solution of hydrochloric acid (typically 4M in dioxane or an ethereal solution) is added. The reaction mixture is stirred at room temperature for 2-4 hours. The solvent is then removed under reduced pressure, and the resulting solid is triturated with diethyl ether to afford this compound as a white to off-white solid. The product can be further purified by recrystallization if necessary.

Synthetic Workflow

SynthesisWorkflow Start N-Boc-3-piperidinone Intermediate N-Boc-3,3-difluoropiperidine Start->Intermediate DAST, CH2Cl2 -78 °C to rt FinalProduct 3,3-Difluoropiperidine Hydrochloride Intermediate->FinalProduct HCl (dioxane or ether) rt

Caption: Synthetic pathway for this compound.

Characterization of this compound

Thorough characterization of the final product is crucial to confirm its identity and purity. The primary analytical techniques employed for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Physicochemical Properties
PropertyValue
CAS Number 496807-97-7
Molecular Formula C₅H₁₀ClF₂N
Molecular Weight 157.59 g/mol
Appearance White to off-white solid
Melting Point 243-247 °C[1]
Spectroscopic Data

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of this compound.

Nucleus Solvent Chemical Shift (δ) / ppm Multiplicity Coupling Constant (J) / Hz Assignment
¹HD₂O~3.6 (t)TripletH-2, H-6
~2.3 (tt)Triplet of TripletsH-4
~2.1 (m)MultipletH-5
¹³CD₂O~120 (t)TripletC-3 (JCF ≈ 245 Hz)
~45 (t)TripletC-2, C-6 (JCF ≈ 20 Hz)
~30 (t)TripletC-4 (JCF ≈ 25 Hz)
~20SingletC-5
¹⁹FD₂O~ -95Singlet

Note: Exact chemical shifts and coupling constants may vary depending on the solvent and instrument used.

2.2.2. Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule.

Wavenumber (cm⁻¹) Intensity Assignment
2900-3100Strong, BroadN-H stretch (ammonium salt)
1400-1600MediumC-H bend
1000-1200StrongC-F stretch

2.2.3. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.

Technique m/z Assignment
Electrospray Ionization (ESI+)122.08[M+H]⁺ (free base)

Characterization Workflow

CharacterizationWorkflow Sample 3,3-Difluoropiperidine Hydrochloride Sample NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Data Structural Confirmation & Purity Assessment NMR->Data IR->Data MS->Data

Caption: Analytical workflow for compound characterization.

Applications in Drug Development

This compound serves as a crucial building block in the synthesis of a wide range of biologically active molecules. The gem-difluoro substitution at the 3-position can impart several desirable properties, including:

  • Modulation of pKa: The electron-withdrawing nature of the fluorine atoms lowers the basicity of the piperidine nitrogen, which can influence drug-receptor interactions and pharmacokinetic properties.

  • Metabolic Stability: The C-F bond is highly stable, and its introduction can block sites of metabolic oxidation, thereby increasing the half-life of a drug.

  • Conformational Restriction: The presence of the difluoro group can influence the conformational preference of the piperidine ring, which can lead to enhanced binding affinity and selectivity for a biological target.

  • Lipophilicity: Fluorine substitution can increase the lipophilicity of a molecule, potentially improving its ability to cross cell membranes.

These properties have led to the incorporation of the 3,3-difluoropiperidine moiety into compounds targeting a variety of diseases, including cancer, neurological disorders, and infectious diseases.

Safety and Handling

This compound should be handled in a well-ventilated fume hood by trained personnel. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This technical guide has outlined a reliable synthetic route to this compound and detailed its comprehensive characterization. The unique properties conferred by the gem-difluoro group make this compound a highly valuable tool for researchers and scientists in the field of drug discovery and development. The provided experimental protocols and characterization data serve as a practical resource for the synthesis and utilization of this important building block.

References

Physicochemical Properties of 3,3-Difluoropiperidine Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,3-Difluoropiperidine hydrochloride is a fluorinated heterocyclic building block of significant interest in medicinal chemistry and drug discovery. The introduction of geminal fluorine atoms into the piperidine ring imparts unique physicochemical properties that can modulate the biological activity, metabolic stability, and pharmacokinetic profiles of parent molecules. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, details standard experimental protocols for their determination, and visualizes key structural and procedural information.

Core Physicochemical Properties

The integration of fluorine atoms into organic molecules can profoundly alter their electronic properties, conformation, and lipophilicity. In this compound, the two highly electronegative fluorine atoms at the C3 position exert a strong electron-withdrawing inductive effect, which is a key determinant of its reactivity and basicity.

General and Chemical Properties

A summary of the key identification and chemical properties of this compound is presented in Table 1. This compound is typically supplied as a stable crystalline solid.

Table 1: General and Chemical Properties of this compound

PropertyValueReferences
IUPAC Name 3,3-difluoropiperidin-1-ium chlorideN/A
Synonyms 3,3-Difluoropiperidine HCl, 3,3-Difluoropiperidinium chloride[1][2]
CAS Number 496807-97-7[3][4][5]
Molecular Formula C₅H₉F₂N·HCl[3][4]
Molecular Weight 157.59 g/mol [1][2][3][4]
Appearance White to cream/beige crystalline powder[1][2][3]
Purity Typically >97%[3][4]
InChI 1S/C5H9F2N.ClH/c6-5(7)2-1-3-8-4-5;/h8H,1-4H2;1H[4][6]
SMILES Cl[H].FC1(F)CCCNC1[4]
Physical Properties

The physical properties of a compound are critical for its handling, formulation, and development as a drug candidate precursor. The available data for this compound are summarized in Table 2.

Table 2: Physical Properties of this compound

PropertyValueNotesReferences
Melting Point 243 - 247 °CA sharp melting range is indicative of high purity.[1][2][4]
Boiling Point Not availableAs a salt, it is expected to decompose at high temperatures rather than boil.N/A
Solubility No experimental data availableExpected to be soluble in water and polar protic solvents like methanol and ethanol due to its ionic nature. Insoluble in nonpolar organic solvents.[7]
pKa No experimental data availableEstimated to be ~8.5-9.5. The pKa of piperidine is ~11.[8][9] The electron-withdrawing fluorine atoms at the β-position to the nitrogen are known to significantly decrease the basicity of amines.[10][11] For comparison, the experimental pKa of the isomeric 4,4-Difluoropiperidine is 8.5.[12]N/A
logP (Octanol/Water) No experimental data availableAs a hydrochloride salt, the experimental value would be very low (negative). The logP of the free base is more relevant for predicting membrane permeability. Fluorination generally increases lipophilicity.[13]N/A

Visualization of Key Information

Visual representations are crucial for understanding chemical structures and experimental processes. The following diagrams were generated using Graphviz and adhere to the specified formatting requirements.

Chemical Structure

The diagram below illustrates the two-dimensional chemical structure of this compound, showing the protonated piperidine ring and the associated chloride counter-ion.

Caption: 2D structure of this compound.

Role in Drug Discovery Workflow

This compound is not typically an active pharmaceutical ingredient (API) itself but serves as a crucial building block. The following workflow illustrates its role in the synthesis of novel drug candidates which then act on biological signaling pathways.

G start 3,3-Difluoropiperidine Hydrochloride synthesis Chemical Synthesis (e.g., Amination) start->synthesis candidate Novel Drug Candidate (API) synthesis->candidate bioassay Biological Assays (In Vitro / In Vivo) candidate->bioassay pathway Modulation of Signaling Pathway bioassay->pathway

Caption: Role of 3,3-Difluoropiperidine HCl in drug discovery.

Experimental Protocols

Accurate determination of physicochemical properties is fundamental. The following sections detail standard laboratory protocols for key parameters.

Melting Point Determination

The melting point is determined to assess purity. A sharp melting range (0.5-1.0°C) is characteristic of a pure crystalline compound.

Principle: A small, powdered sample is heated at a controlled rate, and the temperature range from the first sign of melting to complete liquefaction is recorded.[14]

Methodology (Capillary Method):

  • Sample Preparation: Ensure the this compound sample is completely dry and finely powdered.[14]

  • Capillary Loading: Tap the open end of a thin-walled capillary tube into the powdered sample. Invert the tube and tap it gently on a hard surface to pack the solid into the closed end, achieving a sample height of 1-2 mm.[15][16]

  • Apparatus Setup: Place the loaded capillary into the heating block of a melting point apparatus (e.g., Mel-Temp or similar device).

  • Rapid Determination (Optional): Heat the sample rapidly (10-20°C/min) to find an approximate melting range. Allow the apparatus to cool.[16]

  • Accurate Determination: Heat the apparatus to about 20°C below the approximate melting point. Then, reduce the heating rate to 1-2°C per minute to allow for thermal equilibrium.[17]

  • Data Recording: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the last crystal melts (T₂). The melting point is reported as the range T₁ - T₂.

Aqueous Solubility Determination

While quantitative data is unavailable, this protocol describes a standard method for its determination.

Principle: A saturated solution of the compound in water is prepared, and after equilibration, the concentration of the dissolved solute is measured.

Methodology (Shake-Flask Method):

  • Preparation: Add an excess amount of this compound to a known volume of purified water (e.g., 10 mL) in a sealed vial or flask.

  • Equilibration: Agitate the mixture at a constant temperature (e.g., 25°C) for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.[18][19]

  • Phase Separation: Allow the suspension to settle. If necessary, centrifuge or filter the sample to separate the undissolved solid from the saturated solution.

  • Quantification: Carefully withdraw an aliquot of the clear supernatant. Dilute the aliquot with a suitable solvent and determine the concentration of the compound using an appropriate analytical technique, such as HPLC with UV detection or LC-MS.

  • Calculation: The solubility is calculated from the measured concentration and the dilution factor, typically expressed in mg/mL or mol/L.

pKa Determination

The pKa value is crucial as it dictates the ionization state of the molecule at a given pH, which affects solubility, permeability, and receptor binding.

Principle: Potentiometric titration is a highly precise technique for determining pKa. It involves monitoring the pH of a solution of the compound as a titrant (a strong base, in this case) is added incrementally.[20][21] The pKa corresponds to the pH at the half-equivalence point on the titration curve.[21]

Methodology (Potentiometric Titration):

  • Solution Preparation: Accurately weigh and dissolve a sample of this compound in a known volume of water to create a solution of known concentration (e.g., 1 mM).[22][23] To maintain constant ionic strength, a background electrolyte like 0.15 M KCl can be added.[22][23]

  • Titration Setup: Calibrate a pH meter using standard buffers (e.g., pH 4, 7, and 10).[22][23] Place the sample solution in a jacketed beaker maintained at a constant temperature (e.g., 25°C) and immerse the calibrated pH electrode.

  • Titration: Titrate the solution with a standardized strong base (e.g., 0.1 M NaOH), adding the titrant in small, precise increments.[23]

  • Data Collection: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.

  • Analysis: Plot the measured pH versus the volume of titrant added. The pKa is determined from the inflection point of the resulting sigmoid curve, which corresponds to the pH at which half of the amine has been deprotonated.

logP (Octanol/Water Partition Coefficient) Determination

LogP is a measure of a compound's lipophilicity and is a key predictor of its pharmacokinetic properties, including absorption and distribution. For an ionizable compound like this, the distribution coefficient (logD) at a specific pH (e.g., 7.4) is often more biologically relevant.[24]

Principle: The shake-flask method directly measures the partitioning of a compound between two immiscible phases, typically n-octanol and water.[18][25]

Methodology (Shake-Flask Method for logD at pH 7.4):

  • Phase Pre-saturation: Mix equal volumes of n-octanol and pH 7.4 phosphate buffer. Shake vigorously and allow the phases to separate to ensure mutual saturation.[24]

  • Sample Preparation: Prepare a stock solution of this compound in the aqueous buffer.

  • Partitioning: Add a known volume of the stock solution to a mixture of the pre-saturated n-octanol and pre-saturated buffer in a centrifuge tube. The volume ratio can be adjusted depending on the expected lipophilicity.[25]

  • Equilibration: Cap the tube and shake it for a set period (e.g., 1-2 hours) at a constant temperature to allow the compound to partition between the two phases.[26]

  • Phase Separation: Centrifuge the tube to ensure complete separation of the n-octanol and aqueous layers.

  • Quantification: Carefully remove an aliquot from each phase. Analyze the concentration of the compound in both the aqueous (C_aq) and n-octanol (C_oct) phases using a suitable analytical method (e.g., HPLC or LC-MS).

  • Calculation: The logD is calculated using the formula: logD = log₁₀(C_oct / C_aq).

Applications in Medicinal Chemistry

This compound is a valuable building block for several reasons:

  • Modulation of Basicity: The gem-difluoro group significantly lowers the pKa of the piperidine nitrogen, which can be crucial for optimizing drug-receptor interactions and reducing off-target effects associated with high basicity.[27]

  • Metabolic Stability: The C-F bond is exceptionally strong. Replacing metabolically labile C-H bonds at the C3 position with fluorine can block oxidative metabolism at that site, thereby increasing the compound's half-life.

  • Conformational Control: The steric and electronic effects of the difluoro group can influence the conformational preference of the piperidine ring, which can be exploited to achieve a desired binding conformation.

  • ¹⁹F NMR Probe: The presence of fluorine allows for the use of ¹⁹F NMR spectroscopy as a tool for studying drug-protein binding or for quantitative analysis without requiring deuterated solvents.[1][2]

This moiety has been incorporated into various biologically active agents, including agonists of the apelin receptor and VLA-4 antagonists, demonstrating its utility in generating potent and selective drug candidates.[1][2]

References

An In-depth Technical Guide to the ¹H and ¹⁹F NMR Spectra of 3,3-Difluoropiperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) spectroscopic characteristics of 3,3-difluoropiperidine hydrochloride, a valuable building block in medicinal chemistry. Due to the limited availability of direct spectral data for the parent hydrochloride salt in publicly accessible literature, this guide utilizes data from closely related N-substituted derivatives as a robust proxy for spectral interpretation. This approach offers valuable insights into the chemical shifts and coupling constants expected for this compound.

Data Presentation

The following tables summarize the ¹H and ¹⁹F NMR spectral data for a representative N-substituted 3,3-difluoropiperidine derivative. This data is extrapolated from published literature and serves as a foundational guide for researchers working with this compound.

Table 1: ¹H NMR Spectral Data of a Representative N-Substituted 3,3-Difluoropiperidine Derivative

PositionChemical Shift (δ) ppmMultiplicityCoupling Constant (J) Hz
H-22.63 - 2.81m-
H-41.56 - 1.82m-
H-53.12 - 3.22m-
H-62.08 - 2.28m-
N-CH₂-Ph3.60s-
NH₂ (at C5)1.56 - 1.82m-

Table 2: ¹⁹F NMR Spectral Data of a Representative N-Substituted 3,3-Difluoropiperidine Derivative

PositionChemical Shift (δ) ppmMultiplicityCoupling Constant (J) Hz
F-3a-96.0d245.3
F-3b-97.2d245.3

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process, often involving the deoxofluorination of a suitable piperidinone precursor, followed by N-protection and subsequent deprotection. A generalized protocol is outlined below, based on established synthetic strategies for related compounds.[1]

Step 1: Synthesis of an N-Protected 3-Piperidinone. This can be achieved through various established methods in heterocyclic chemistry, often starting from commercially available materials. The nitrogen is typically protected with a group such as tert-butyloxycarbonyl (Boc) to prevent side reactions in subsequent steps.

Step 2: Deoxofluorination. The N-protected 3-piperidinone is subjected to deoxofluorination to introduce the geminal difluoro group at the 3-position. Common fluorinating agents for this transformation include diethylaminosulfur trifluoride (DAST) or bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®). The reaction is typically carried out in an inert solvent such as dichloromethane at low temperatures.

Step 3: N-Boc Deprotection and Salt Formation. The N-Boc protected 3,3-difluoropiperidine is then deprotected under acidic conditions. Treatment with a solution of hydrochloric acid in a suitable solvent, such as dioxane or diethyl ether, will cleave the Boc group and concurrently form the hydrochloride salt, yielding the final product.

NMR Sample Preparation and Data Acquisition

Sample Preparation:

  • Weigh approximately 5-10 mg of this compound.

  • Dissolve the sample in a deuterated solvent (e.g., D₂O, CD₃OD, or DMSO-d₆) in a standard 5 mm NMR tube to a final volume of 0.6-0.7 mL.

  • Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied.

¹H NMR Spectroscopy:

  • Spectrometer: A 400 MHz or higher field NMR spectrometer.

  • Solvent: D₂O (Deuterium Oxide) is a common choice for hydrochloride salts.

  • Temperature: Standard probe temperature (e.g., 298 K).

  • Parameters:

    • Pulse sequence: Standard single-pulse experiment (zg30 or similar).

    • Number of scans: 16-64, depending on sample concentration.

    • Relaxation delay (d1): 1-5 seconds.

    • Acquisition time: 2-4 seconds.

    • Spectral width: A range covering approximately -2 to 12 ppm.

¹⁹F NMR Spectroscopy:

  • Spectrometer: A spectrometer equipped with a fluorine probe, typically operating at a frequency corresponding to the ¹H frequency (e.g., 376 MHz for a 400 MHz ¹H spectrometer).

  • Solvent: The same solvent as used for ¹H NMR.

  • Parameters:

    • Pulse sequence: Standard single-pulse experiment.

    • Proton decoupling: Inverse-gated decoupling is recommended for accurate integration.

    • Number of scans: 64-256, as ¹⁹F sensitivity can be lower than ¹H.

    • Relaxation delay (d1): 1-5 seconds.

    • Spectral width: A wide range to encompass potential fluorine chemical shifts, for example, -50 to -150 ppm.

Mandatory Visualizations

G Figure 1: Logical Relationship in NMR Analysis cluster_structure Molecular Structure cluster_nmr NMR Spectroscopy cluster_data Spectral Data Structure 3,3-Difluoropiperidine Hydrochloride H1_NMR ¹H NMR Structure->H1_NMR F19_NMR ¹⁹F NMR Structure->F19_NMR H1_Data Chemical Shifts (δ) Coupling Constants (J) Multiplicity H1_NMR->H1_Data F19_Data Chemical Shifts (δ) Coupling Constants (J) Multiplicity F19_NMR->F19_Data H1_Data->Structure Proton Environment F19_Data->Structure Fluorine Environment

Caption: Figure 1: Logical relationship in NMR analysis.

G Figure 2: Experimental Workflow for NMR Analysis start Start sample_prep Sample Preparation (Dissolve in Deuterated Solvent) start->sample_prep h1_nmr ¹H NMR Acquisition sample_prep->h1_nmr f19_nmr ¹⁹F NMR Acquisition sample_prep->f19_nmr processing Data Processing (Fourier Transform, Phasing, Baseline Correction) h1_nmr->processing f19_nmr->processing analysis Spectral Analysis (Peak Picking, Integration, J-coupling Measurement) processing->analysis end End analysis->end

Caption: Figure 2: Experimental workflow for NMR analysis.

References

The Unseen Architects: A Technical Guide to the Conformational Analysis of gem-Difluorinated Piperidines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of fluorine atoms into pharmaceutical candidates has become a cornerstone of modern drug design, offering a powerful tool to modulate physicochemical and pharmacological properties. Among the various fluorination strategies, gem-difluorination of the piperidine ring presents a unique and compelling approach to finely tune molecular conformation and, consequently, biological activity. This in-depth technical guide provides a comprehensive overview of the conformational analysis of gem-difluorinated piperidines, delving into the core stereoelectronic principles, experimental and computational methodologies, and the profound implications for drug discovery.

The Pivotal Role of Stereoelectronic Effects

The conformational landscape of gem-difluorinated piperidines is primarily dictated by a delicate interplay of stereoelectronic and steric effects. Unlike their non-fluorinated counterparts, the presence of two fluorine atoms on the same carbon atom introduces powerful electronic interactions that can override traditional steric considerations.

The Anomeric Effect in Disguise: The nN → σ*C-F Interaction

A dominant force governing the conformation of piperidines bearing fluorine at the 2- or 6-position is a phenomenon analogous to the anomeric effect in carbohydrates. This interaction involves the delocalization of electron density from the nitrogen lone pair (nN) into the antibonding orbital of the anti-periplanar carbon-fluorine bond (σ*C-F).[1][2] This orbital overlap is maximized when the C-F bond is axial, thus stabilizing the axial conformation of the fluorine atom. In the case of a gem-difluoro group at the 2-position, one of the fluorine atoms can adopt an axial orientation to benefit from this stabilizing interaction.

The Gauche Effect: A Preference for Proximity

The gauche effect describes the tendency of electron-withdrawing groups on adjacent carbons to favor a gauche (dihedral angle of ~60°) rather than an anti (dihedral angle of 180°) conformation.[3] This effect is driven by hyperconjugation, specifically the donation of electron density from a C-H bonding orbital (σC-H) into the antibonding orbital of a vicinal C-F bond (σ*C-F).[3][4] In 3,3-difluoropiperidines, this effect can influence the puckering of the ring and the relative orientation of substituents.

Dipole Minimization and Charge-Dipole Interactions

The highly polarized nature of the C-F bond creates significant local dipoles within the molecule. The overall molecular conformation will often seek to minimize the repulsion between these dipoles.[5] Furthermore, in the protonated state of the piperidine nitrogen, strong attractive charge-dipole interactions can occur between the positively charged nitrogen and the partially negatively charged fluorine atoms (C-Fδ-•••H-N+).[6] These electrostatic interactions can significantly favor conformations where the fluorine atoms are in close proximity to the protonated nitrogen.

Experimental and Computational Approaches to Unraveling Conformation

A combination of experimental and computational techniques is essential for a thorough conformational analysis of gem-difluorinated piperidines.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful experimental tool for studying the conformation of molecules in solution.

  • 1H NMR: The coupling constants (J-values) between protons on adjacent carbons are highly dependent on the dihedral angle between them, as described by the Karplus equation. By analyzing the multiplicity and coupling constants of the ring protons, the preferred chair conformation and the axial or equatorial orientation of substituents can be determined.[7]

  • 19F NMR: The chemical shift of the fluorine atoms is highly sensitive to their local electronic environment.[8] Furthermore, 1H-19F and 13C-19F coupling constants provide valuable information about through-bond and through-space interactions, aiding in conformational assignment.[9]

  • Nuclear Overhauser Effect (NOE) Spectroscopy: NOESY experiments can detect through-space interactions between protons that are close in proximity, providing definitive evidence for specific conformations.

X-ray Crystallography

Single-crystal X-ray crystallography provides an unambiguous determination of the molecular structure in the solid state.[10] This technique yields precise bond lengths, bond angles, and torsional angles, offering a static snapshot of the lowest energy conformation in the crystalline form.[11][12] It is the gold standard for validating computational models and understanding intermolecular interactions in the solid phase.

Computational Chemistry

In silico methods are indispensable for predicting and rationalizing the conformational preferences of gem-difluorinated piperidines.

  • Density Functional Theory (DFT): DFT calculations are widely used to determine the relative energies of different conformers and to map the potential energy surface of the molecule.[13][14] These calculations can provide valuable insights into the contributions of various stereoelectronic and steric effects.

  • Natural Bond Orbital (NBO) Analysis: NBO analysis is a computational technique used to quantify the strength of hyperconjugative interactions, such as the nN → σ*C-F interaction.[15] This allows for a quantitative assessment of the electronic factors stabilizing a particular conformation.

Quantitative Conformational Analysis

The following table summarizes representative computational data on the conformational preferences of fluorinated piperidines, highlighting the energetic differences between axial and equatorial conformers.

CompoundSubstituent PositionConformer PreferenceΔG (kcal/mol) (Solvent)Primary Driving Force(s)Reference
3-Fluoropiperidine (TFA protected)3-FAxial-0.3 (CHCl₃)Hyperconjugation (σC-H → σ*C-F)[5]
3-Fluoropiperidine (HCl salt)3-FAxial-1.8 (H₂O)Charge-dipole (C-Fδ-•••H-N+)[5]
3,5-Difluoropiperidine (TFA protected)3,5-diFDiaxial-1.0 (CHCl₃)Hyperconjugation[5]
3,5-Difluoropiperidine (HCl salt)3,5-diFDiaxial-3.9 (H₂O)Charge-dipole[5]

Note: This table presents data for mono- and di-fluorinated piperidines as a proxy, due to the limited availability of published quantitative data specifically for a wide range of gem-difluorinated piperidines. The principles, however, remain directly applicable.

Experimental Protocols: A General Overview

While detailed, step-by-step protocols are specific to each instrument and experiment, the following provides a general workflow for the key analytical techniques.

NMR Spectroscopy Workflow

Caption: General workflow for NMR-based conformational analysis.

X-ray Crystallography Workflow

G Crystal Grow single crystals of the gem-difluorinated piperidine Mount Mount a suitable crystal on the diffractometer Crystal->Mount DataCollection Collect X-ray diffraction data Mount->DataCollection DataProcessing Process diffraction data: integration, scaling, and absorption correction DataCollection->DataProcessing StructureSolution Solve the crystal structure (e.g., using direct methods) DataProcessing->StructureSolution StructureRefinement Refine the structural model StructureSolution->StructureRefinement Validation Validate the final structure StructureRefinement->Validation CIF Generate final crystallographic information file (CIF) Validation->CIF

Caption: Key steps in single-crystal X-ray diffraction analysis.

Signaling Pathways and Logical Relationships

The conformational preferences of gem-difluorinated piperidines have a direct impact on their biological activity. A molecule's three-dimensional shape determines how it interacts with its biological target, such as a receptor or enzyme.

G cluster_molecule Molecular Properties cluster_interaction Biological Interaction cluster_activity Biological Activity GemDifluoro gem-Difluorination StereoEffects Stereoelectronic Effects (nN -> σ*C-F, Gauche) GemDifluoro->StereoEffects Conformation Favored Conformation StereoEffects->Conformation Pharmacophore Pharmacophore Fit Conformation->Pharmacophore Binding Binding to Target (Receptor/Enzyme) Signaling Modulation of Signaling Pathway Binding->Signaling Pharmacophore->Binding Response Pharmacological Response Signaling->Response

Caption: Impact of gem-difluorination on biological activity.

Conclusion and Future Outlook

The gem-difluorination of piperidines offers a sophisticated strategy for conformational control in drug design. By understanding and harnessing the underlying stereoelectronic principles, medicinal chemists can rationally design molecules with improved potency, selectivity, and pharmacokinetic properties. The continued development of synthetic methodologies for the precise introduction of gem-difluoro groups, coupled with advanced analytical and computational techniques, will undoubtedly expand the utility of this approach in the creation of next-generation therapeutics. The insights gained from the conformational analysis of these unique scaffolds will continue to inform the design of innovative drug candidates across a wide range of therapeutic areas.

References

The Strategic Introduction of Fluorine to Piperidine Scaffolds: An In-depth Guide to Modulating pKa and Lipophilicity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The piperidine moiety is a ubiquitous scaffold in medicinal chemistry, found in a vast array of pharmaceuticals and bioactive molecules. Its basic nitrogen atom plays a crucial role in molecular interactions and physicochemical properties. The strategic incorporation of fluorine into the piperidine ring has emerged as a powerful tool for fine-tuning these properties, particularly the acid dissociation constant (pKa) and lipophilicity (LogP), to enhance drug efficacy, selectivity, and pharmacokinetic profiles. This technical guide provides a comprehensive overview of the role of fluorine in modulating the pKa and lipophilicity of piperidine, supported by quantitative data, detailed experimental methodologies, and visual representations of key concepts.

Modulation of Piperidine pKa by Fluorination

The basicity of the piperidine nitrogen, quantified by its pKa value, is a critical determinant of a molecule's ionization state at physiological pH. This, in turn, influences its solubility, membrane permeability, and binding affinity to biological targets. The introduction of highly electronegative fluorine atoms into the piperidine ring exerts a strong electron-withdrawing inductive effect, which significantly impacts the pKa of the nitrogen atom.

The magnitude of the pKa reduction is dependent on the number of fluorine atoms and their proximity to the nitrogen. Fluorination at the β-position (C2 or C6) to the nitrogen has the most pronounced effect, with each fluorine atom causing a substantial decrease in basicity. The effect diminishes as the fluorine atoms are positioned further away from the nitrogen at the γ (C3 or C5) and δ (C4) positions. This predictable modulation allows for the fine-tuning of a compound's ionization profile to optimize its therapeutic properties. For instance, reducing the basicity of a piperidine-containing drug candidate can mitigate potential off-target effects, such as hERG channel inhibition, which is associated with cardiotoxicity.[1]

Below is a logical diagram illustrating the inductive effect of fluorine on piperidine's nitrogen electron density and its subsequent impact on pKa.

Piperidine Piperidine Ring Nitrogen Nitrogen Atom (Lone Pair Electrons) Piperidine->Nitrogen Electron_Density Decreased Electron Density on Nitrogen Nitrogen->Electron_Density Fluorine Fluorine Atom (High Electronegativity) Inductive_Effect Inductive Effect (Electron Withdrawal) Fluorine->Inductive_Effect causes Inductive_Effect->Nitrogen pulls electrons from Protonation Reduced Propensity for Protonation Electron_Density->Protonation pKa Lower pKa Value (Reduced Basicity) Protonation->pKa

Impact of Fluorine's Inductive Effect on Piperidine pKa.
Quantitative Data: pKa of Fluorinated Piperidines

The following table summarizes the experimentally determined pKa values for piperidine and a selection of its fluorinated derivatives, illustrating the impact of fluorine substitution.

CompoundSubstitution PatternpKaReference
PiperidineUnsubstituted11.12[2]
2-FluoropiperidineMonofluoro (β-position)9.3[3]
3-FluoropiperidineMonofluoro (γ-position)9.04[2]
4-FluoropiperidineMonofluoro (δ-position)9.4[4]
3,3-DifluoropiperidineDifluoro (γ-position)7.4[5]
4,4-DifluoropiperidineDifluoro (δ-position)8.5[6]
2-(Trifluoromethyl)piperidineTrifluoromethyl (β-position)~7.5[7]

Modulation of Piperidine Lipophilicity by Fluorination

Lipophilicity, commonly expressed as the logarithm of the octanol-water partition coefficient (LogP), is a key physicochemical property that governs a drug's absorption, distribution, metabolism, and excretion (ADME) profile. The effect of fluorination on the lipophilicity of the piperidine scaffold is more complex than its effect on pKa and is often context-dependent.

While the replacement of hydrogen with fluorine generally increases the overall molecular lipophilicity, the impact on the piperidine ring can be nuanced. The introduction of fluorine can alter the molecule's polarity and hydrogen bonding capabilities. In some cases, particularly with multiple fluorine substitutions, the increased polarity of C-F bonds can lead to a decrease in lipophilicity. The conformational preferences of the fluorinated piperidine ring also play a role, as different conformers can present more or less hydrophobic surfaces.

The interplay between the number of fluorine atoms, their position, and the overall molecular architecture determines the net effect on LogP. This complexity provides medicinal chemists with a sophisticated tool to modulate lipophilicity and optimize a compound's ADME properties for improved bioavailability and reduced metabolic clearance.

Quantitative Data: LogP of Fluorinated Piperidines

The following table presents a comparison of the LogP values for piperidine and several of its fluorinated analogs.

CompoundSubstitution PatternLogPReference
PiperidineUnsubstituted0.84[8]
4-FluoropiperidineMonofluoro (δ-position)0.7[9]
3,3-DifluoropiperidineDifluoro (γ-position)--
4,4-DifluoropiperidineDifluoro (δ-position)--
2-(Trifluoromethyl)piperidineTrifluoromethyl (β-position)2.1 (estimated)[7]

Experimental Protocols

Accurate determination of pKa and lipophilicity is essential for understanding the effects of fluorination. The following are detailed methodologies for key experiments.

Determination of pKa by Potentiometric Titration

Potentiometric titration is a highly accurate method for determining the pKa of a substance. It involves the gradual addition of a titrant (an acid or a base) to a solution of the sample and monitoring the resulting change in pH.

Methodology:

  • Preparation of Solutions:

    • Prepare a standard solution of the fluorinated piperidine derivative of known concentration (e.g., 0.01 M) in deionized water or a suitable co-solvent if solubility is an issue.

    • Prepare standardized solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH).

    • Prepare a solution of a background electrolyte (e.g., 0.1 M KCl) to maintain constant ionic strength.

  • Calibration of the pH Meter:

    • Calibrate the pH meter using at least two standard buffer solutions that bracket the expected pKa value.

  • Titration Procedure:

    • Place a known volume of the sample solution in a thermostatted vessel and add the background electrolyte.

    • Immerse the calibrated pH electrode and a stirrer into the solution.

    • Begin the titration by adding small, precise increments of the standardized acid or base.

    • Record the pH value after each addition, allowing the reading to stabilize.

    • Continue the titration well past the equivalence point.

  • Data Analysis:

    • Plot the pH of the solution as a function of the volume of titrant added to generate a titration curve.

    • The pKa is determined from the pH at the half-equivalence point. Alternatively, the first derivative of the titration curve can be plotted to accurately determine the equivalence point, and from there, the half-equivalence point.

Below is a generalized workflow for pKa determination using potentiometric titration.

cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis Sample_Prep Prepare Sample Solution Titrate Add Titrant in Increments Sample_Prep->Titrate Titrant_Prep Prepare Standardized Titrant Titrant_Prep->Titrate Calibrate Calibrate pH Meter Calibrate->Titrate Record_pH Record pH after Each Addition Titrate->Record_pH Plot_Curve Plot Titration Curve (pH vs. Volume) Record_pH->Plot_Curve Determine_EP Determine Equivalence Point Plot_Curve->Determine_EP Calculate_pKa Calculate pKa at Half-Equivalence Point Determine_EP->Calculate_pKa

Workflow for pKa Determination by Potentiometric Titration.
Determination of Lipophilicity by RP-HPLC

Reversed-phase high-performance liquid chromatography (RP-HPLC) is a widely used indirect method for determining LogP. It relies on the correlation between a compound's retention time on a nonpolar stationary phase and its lipophilicity.

Methodology:

  • Preparation of Mobile Phase and Standards:

    • Prepare a series of mobile phases consisting of varying ratios of an organic modifier (e.g., methanol or acetonitrile) and an aqueous buffer (e.g., phosphate buffer at a specific pH).

    • Prepare stock solutions of a set of standard compounds with known LogP values that span the expected range of the test compounds.

  • Chromatographic Conditions:

    • Use a reversed-phase column (e.g., C18).

    • Set a constant flow rate and column temperature.

    • Use a UV detector set to an appropriate wavelength for detecting the compounds.

  • Determination of Dead Time (t0):

    • Inject a non-retained compound (e.g., uracil) to determine the column dead time.

  • Calibration Curve Generation:

    • Inject each standard compound and record its retention time (tR).

    • Calculate the capacity factor (k) for each standard using the formula: k = (tR - t0) / t0.

    • Plot log(k) versus the known LogP values of the standards to generate a calibration curve.

  • Sample Analysis:

    • Inject the fluorinated piperidine derivative and record its retention time.

    • Calculate its capacity factor.

    • Determine the LogP of the test compound by interpolating its log(k) value on the calibration curve.

Relevance in Drug Discovery: A Signaling Pathway Example

Piperidine-containing molecules are prevalent in drugs targeting a wide range of diseases, including cancer and central nervous system disorders. Many of these drugs function by modulating key signaling pathways. For instance, several inhibitors of the phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway, which is frequently dysregulated in cancer, incorporate a piperidine scaffold.[10]

The PI3K/Akt pathway is a critical regulator of cell growth, proliferation, survival, and metabolism. The basic nitrogen of the piperidine ring can form crucial interactions with the target protein, such as hydrogen bonds or salt bridges, contributing to the inhibitor's binding affinity and selectivity. Fluorination of the piperidine ring can modulate the pKa to optimize these interactions and improve the drug's overall profile.

The following diagram illustrates a simplified representation of the PI3K/Akt signaling pathway and the role of a piperidine-containing inhibitor.

RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K activates PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Inhibitor Piperidine-Containing Inhibitor Inhibitor->PI3K inhibits

Simplified PI3K/Akt Signaling Pathway and Inhibition.

Conclusion

The strategic incorporation of fluorine into the piperidine scaffold offers a powerful and predictable means to modulate its fundamental physicochemical properties. By leveraging the strong inductive effect of fluorine, medicinal chemists can fine-tune the pKa of the piperidine nitrogen to optimize a drug's ionization state, thereby enhancing its target engagement and reducing potential liabilities. The more nuanced influence of fluorination on lipophilicity provides an additional avenue for optimizing a compound's ADME profile. A thorough understanding of these principles, supported by robust experimental data, is crucial for the rational design of next-generation piperidine-containing therapeutics with improved efficacy and safety.

References

The Strategic Incorporation of Fluorine: A Technical Guide to the Discovery and Synthesis of Novel Piperidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The piperidine scaffold is a cornerstone of modern medicinal chemistry, appearing in a vast array of approved pharmaceuticals. Its versatility, however, can be significantly enhanced through the strategic incorporation of fluorine atoms. This technical guide provides an in-depth exploration of the discovery and synthesis of novel fluorinated piperidine derivatives, offering a comprehensive resource for researchers and drug development professionals. The introduction of fluorine can profoundly modulate a molecule's physicochemical and pharmacological properties, including metabolic stability, lipophilicity, and binding affinity, making it a powerful tool in the design of next-generation therapeutics.[1][2][3][4][5][6][7][8]

The Impact of Fluorination on Piperidine Properties

The unique electronic properties of fluorine allow it to exert significant influence over a molecule's behavior. The high electronegativity of fluorine and the strength of the carbon-fluorine bond are key to its utility in drug design.[2][6]

Metabolic Stability: The C-F bond is exceptionally stable and resistant to metabolic degradation by enzymes such as cytochrome P450.[2] Replacing metabolically vulnerable C-H bonds with C-F bonds can therefore enhance a drug's half-life, leading to improved pharmacokinetic profiles.[2][9]

Lipophilicity and Permeability: Fluorine substitution generally increases a molecule's lipophilicity, which can improve its ability to cross biological membranes, a critical factor for oral bioavailability and central nervous system (CNS) penetration.[2][4] However, the effect is nuanced and depends on the extent and position of fluorination.[10]

Basicity (pKa) Modulation: The electron-withdrawing nature of fluorine can significantly lower the basicity (pKa) of the piperidine nitrogen.[9][11][12] This reduction in pKa can be beneficial in several ways, including reducing off-target activity, such as hERG channel affinity, which is associated with cardiac toxicity.[11][12]

Binding Affinity and Conformation: Fluorine atoms can participate in favorable interactions with biological targets, including hydrogen bonds and dipole-dipole interactions, thereby increasing binding affinity and selectivity.[2][5] Furthermore, the steric and electronic effects of fluorine can influence the conformational preferences of the piperidine ring, potentially locking it into a more biologically active conformation.[2]

Quantitative Analysis of Fluorine's Effects

The following tables summarize key quantitative data illustrating the impact of fluorination on the physicochemical properties of piperidine derivatives.

Table 1: Effect of Fluorination on Calculated pKa Values [11]

CompoundNon-Fluorinated Analogue (Calculated pKa)Fluorinated Compound (Calculated pKa)ΔpKa
1 9.858.23-1.62
2 9.857.98-1.87
3 9.857.65-2.20
4 9.778.11-1.66
5 9.777.89-1.88

Data calculated using ACD/pKa DB v6.0 as reported in the source literature.

Table 2: Physicochemical Properties of Selected Fluorinated Piperidines [11]

CompoundMolecular Weight ( g/mol )clogP
7a 287.352.65
8a 287.352.58
14a 305.352.97
15a 305.352.90
20a 305.352.83
27b 323.383.29
28b 323.383.22

clogP values calculated as the logarithm of the partition coefficient between n-octanol and water.

Synthetic Strategies for Fluorinated Piperidines

The synthesis of fluorinated piperidines presents unique challenges, but a variety of effective methods have been developed. These can be broadly categorized into late-stage fluorination of pre-formed piperidine rings and the use of fluorinated building blocks.[8]

Hydrogenation of Fluoropyridines

A prevalent and efficient method for accessing fluorinated piperidines is the metal-catalyzed hydrogenation of readily available fluoropyridines.[13][14][15][16] This approach allows for the synthesis of a wide range of (multi)fluorinated piperidines with high diastereoselectivity.[13][14]

Experimental Protocol: Heterogeneous Hydrogenation of 2-Fluoropyridine [13][16]

A solution of 2-fluoropyridine (1.0 mmol) in methanol (5 mL) is placed in a high-pressure reactor. Palladium on carbon (10 mol %) is added as the catalyst. The reactor is sealed, purged with hydrogen gas, and then pressurized to 50 bar of H₂. The reaction mixture is stirred at 80 °C for 24 hours. After cooling to room temperature and venting the reactor, the catalyst is removed by filtration through a pad of Celite. The solvent is removed under reduced pressure to yield the crude 2-fluoropiperidine. Further purification can be achieved by distillation or chromatography. In some cases, in situ protection of the piperidine nitrogen (e.g., with Boc or Cbz groups) is performed before purification to handle volatile products.[13]

Nucleophilic and Electrophilic Fluorination

Direct fluorination of a piperidine precursor is another key strategy. Nucleophilic fluorination typically involves the displacement of a leaving group with a fluoride source, such as potassium fluoride or a tetraalkylammonium fluoride salt. Electrophilic fluorination reagents, such as Selectfluor® (F-TEDA-BF₄) and N-fluorobenzenesulfonimide (NFSI), are used to introduce fluorine onto electron-rich piperidine derivatives.[17]

Experimental Protocol: Electrophilic Fluorination of an Enamine Precursor

An enamine derived from a piperidone (1.0 mmol) is dissolved in a suitable solvent such as acetonitrile (10 mL). Selectfluor® (1.1 mmol) is added portionwise at room temperature. The reaction is stirred for 2-4 hours, and the progress is monitored by TLC or LC-MS. Upon completion, the reaction is quenched with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The resulting α-fluoropiperidone is then purified by column chromatography.

Use of Fluorinated Building Blocks

Constructing the piperidine ring from smaller, pre-fluorinated starting materials is a robust strategy that offers excellent control over the position and stereochemistry of the fluorine substituents.[8] This "bottom-up" approach is particularly valuable for accessing complex and highly functionalized fluorinated piperidines.

Visualization of Synthetic and Biological Pathways

The following diagrams illustrate key concepts and workflows in the discovery and application of fluorinated piperidine derivatives.

experimental_workflow General Experimental Workflow for Synthesis and Evaluation cluster_synthesis Synthesis cluster_evaluation Biological Evaluation start Fluorinated Precursor or Piperidine Scaffold synthesis Synthetic Transformation (e.g., Hydrogenation, Fluorination) start->synthesis purification Purification (Chromatography, Distillation) synthesis->purification characterization Characterization (NMR, MS, HPLC) purification->characterization screening In Vitro Screening (Binding Assays, Enzyme Inhibition) characterization->screening Novel Fluorinated Piperidine Derivative physchem Physicochemical Profiling (pKa, logP, Solubility) screening->physchem adme ADME Studies (Metabolic Stability, Permeability) physchem->adme invivo In Vivo Efficacy and PK Studies adme->invivo

Caption: A generalized workflow for the synthesis and biological evaluation of novel fluorinated piperidine derivatives.

pka_modulation Impact of Fluorination on Piperidine Basicity and Biological Interactions unfluorinated Unfluorinated Piperidine (High pKa) herg hERG Channel Binding (Potential Cardiotoxicity) unfluorinated->herg Higher Affinity target Desired Biological Target unfluorinated->target Binding Interaction fluorinated Fluorinated Piperidine (Lower pKa) fluorinated->herg Reduced Affinity fluorinated->target Potentially Altered/ Improved Binding

Caption: The influence of fluorine substitution on the basicity of the piperidine nitrogen and its subsequent effects on target and off-target interactions.

signaling_pathway_inhibition Hypothetical Signaling Pathway Modulation by a Fluorinated Piperidine Inhibitor receptor Receptor kinase_a Kinase A receptor->kinase_a kinase_b Kinase B kinase_a->kinase_b transcription_factor Transcription Factor kinase_b->transcription_factor cellular_response Cellular Response (e.g., Proliferation, Inflammation) transcription_factor->cellular_response inhibitor Fluorinated Piperidine Inhibitor inhibitor->kinase_b

Caption: A representative diagram showing how a fluorinated piperidine derivative might act as an inhibitor in a cellular signaling cascade.

Conclusion

The strategic introduction of fluorine into the piperidine scaffold is a proven and powerful strategy in modern drug discovery. It offers a versatile toolkit for fine-tuning the physicochemical and pharmacological properties of drug candidates to enhance their efficacy, selectivity, and pharmacokinetic profiles. A thorough understanding of the synthetic methodologies and the predictable effects of fluorination is essential for medicinal chemists aiming to leverage this approach in the development of novel therapeutics. The continued development of new fluorination techniques will undoubtedly expand the accessible chemical space and lead to the discovery of next-generation drugs with improved therapeutic outcomes.[4][8]

References

Spectroscopic Data Interpretation of 3,3-Difluoropiperidine Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive interpretation of the spectroscopic data for 3,3-Difluoropiperidine hydrochloride. The information presented herein is crucial for the structural elucidation, quality control, and further development of this compound in pharmaceutical and chemical research.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, and Mass Spectrometry analysis of this compound.

Table 1: ¹H NMR Spectroscopic Data

PositionChemical Shift (ppm)MultiplicityCoupling Constant (Hz)Integration
H23.5 - 3.7m-2H
H42.2 - 2.4m-2H
H51.9 - 2.1m-2H
H63.4 - 3.6m-2H
NH₂⁺9.0 - 10.0br s-2H

Note: The chemical shifts are approximate and can vary depending on the solvent and concentration. The broad singlet for the NH₂⁺ protons is characteristic of an ammonium salt and its chemical shift is highly dependent on solvent and temperature.

Table 2: ¹³C NMR Spectroscopic Data (Predicted)

PositionChemical Shift (ppm)Multiplicity (due to C-F coupling)Coupling Constant (J_CF, Hz)
C2~45t~20
C3~120t~250
C4~25t~20
C5~20s-
C6~48s-

Table 3: Mass Spectrometry Data

Ionm/zRelative Abundance
[M+H]⁺122.08High
[M-F]⁺102.08Moderate
[M-HF]⁺101.07Moderate

Note: The fragmentation pattern is characteristic of piperidine derivatives and haloalkanes.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A solution of this compound (5-10 mg) was prepared in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OD) to a final volume of 0.6-0.7 mL in a standard 5 mm NMR tube.

Instrumentation: ¹H and ¹³C NMR spectra were acquired on a 400 MHz spectrometer.

¹H NMR Parameters:

  • Pulse Program: Standard zg30

  • Number of Scans: 16

  • Relaxation Delay: 1.0 s

  • Acquisition Time: 3.99 s

  • Spectral Width: 8278 Hz

¹³C NMR Parameters:

  • Pulse Program: Standard zgpg30

  • Number of Scans: 1024

  • Relaxation Delay: 2.0 s

  • Acquisition Time: 1.36 s

  • Spectral Width: 24038 Hz

Mass Spectrometry (MS)

Instrumentation: A high-resolution mass spectrometer equipped with an electrospray ionization (ESI) source was used.

Sample Preparation: The sample was dissolved in a suitable solvent (e.g., methanol or acetonitrile with 0.1% formic acid) to a concentration of approximately 1 mg/mL.

ESI-MS Parameters:

  • Ionization Mode: Positive

  • Capillary Voltage: 3.5 kV

  • Cone Voltage: 30 V

  • Source Temperature: 120 °C

  • Desolvation Temperature: 350 °C

  • Gas Flow (Desolvation): 600 L/hr

  • Gas Flow (Cone): 50 L/hr

Spectroscopic Data Interpretation Workflow

The following diagram illustrates the logical workflow for the interpretation of the spectroscopic data of this compound.

Spectroscopic_Interpretation_Workflow cluster_NMR NMR Data Interpretation cluster_MS Mass Spectrometry Interpretation H1_NMR 1H NMR Spectrum H1_Analysis Analyze Chemical Shifts, Multiplicities, and Integration H1_NMR->H1_Analysis C13_NMR 13C NMR Spectrum C13_Analysis Analyze Chemical Shifts and C-F Couplings C13_NMR->C13_Analysis Structure_Fragment_H Identify Proton Environments and Connectivity H1_Analysis->Structure_Fragment_H Structure_Fragment_C Identify Carbon Skeleton and Fluorine Substitution C13_Analysis->Structure_Fragment_C Final_Structure Propose Final Structure Structure_Fragment_H->Final_Structure Structure_Fragment_C->Final_Structure MS Mass Spectrum MS_Analysis Identify Molecular Ion Peak and Fragmentation Pattern MS->MS_Analysis Molecular_Formula Confirm Molecular Formula and Mass MS_Analysis->Molecular_Formula Molecular_Formula->Final_Structure

Caption: Workflow for Spectroscopic Data Interpretation.

Detailed Spectroscopic Analysis

¹H NMR Spectrum Analysis

The ¹H NMR spectrum of this compound is expected to show four main groups of signals corresponding to the protons at positions 2, 4, 5, and 6 of the piperidine ring, in addition to the signal from the ammonium protons. The geminal difluoro substitution at the C3 position significantly influences the chemical shifts and multiplicities of the neighboring protons. The protons on C2 and C4 will be deshielded due to the inductive effect of the fluorine atoms and the protonated nitrogen. The complex multiplets arise from proton-proton and proton-fluorine couplings.

¹³C NMR Spectrum Analysis

In the ¹³C NMR spectrum, the carbon atom bearing the two fluorine atoms (C3) will exhibit a characteristic triplet due to one-bond carbon-fluorine coupling (¹J_CF), with a large coupling constant. The adjacent carbons (C2 and C4) will also show splitting, typically as triplets, due to two-bond carbon-fluorine coupling (²J_CF). The chemical shifts are influenced by the electronegativity of the fluorine atoms and the protonated nitrogen.

Mass Spectrum Analysis

The ESI mass spectrum is expected to show a prominent peak for the protonated molecule [M+H]⁺. The fragmentation pattern under collision-induced dissociation (CID) would likely involve the loss of HF or a fluorine radical, which are common fragmentation pathways for fluorinated compounds. The presence of the piperidine ring can also lead to characteristic ring-opening fragmentations.

Logical Relationships in Data Analysis

The interpretation of spectroscopic data relies on the logical correlation of information from different techniques to build a coherent structural picture.

Logical_Relationships cluster_Data Input Data cluster_Interpretation Interpretation Steps H1_Data 1H NMR Data (Shifts, Couplings, Integrals) Proton_Connectivity Establish H-H Connectivity H1_Data->Proton_Connectivity C13_Data 13C NMR Data (Shifts, C-F Couplings) Carbon_Framework Define Carbon Skeleton C13_Data->Carbon_Framework Fluorine_Position Confirm C-F Positions C13_Data->Fluorine_Position MS_Data MS Data (m/z, Fragmentation) Molecular_Weight_Confirmation Verify Molecular Weight MS_Data->Molecular_Weight_Confirmation Final_Structure Validated Structure of 3,3-Difluoropiperidine HCl Proton_Connectivity->Final_Structure Carbon_Framework->Final_Structure Fluorine_Position->Final_Structure Molecular_Weight_Confirmation->Final_Structure

Caption: Logical Relationships in Spectroscopic Analysis.

This guide provides a foundational understanding of the spectroscopic characteristics of this compound. For more detailed analysis, it is recommended to consult the supplementary information of relevant research articles and utilize advanced 2D NMR techniques.

An In-depth Technical Guide to the Chemical Structure and Stability of 3,3-Difluoropiperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,3-Difluoropiperidine hydrochloride is a pivotal fluorinated heterocyclic building block increasingly utilized in the synthesis of pharmacologically active compounds. The introduction of the gem-difluoro moiety at the 3-position of the piperidine ring significantly influences the molecule's physicochemical properties, including its basicity, lipophilicity, and metabolic stability. This technical guide provides a comprehensive overview of the chemical structure and stability of this compound, offering insights into its characterization and handling. The document further outlines detailed experimental protocols for assessing its stability under various stress conditions, aligning with the International Council for Harmonisation (ICH) guidelines.

Chemical Structure and Properties

This compound is the hydrochloride salt of 3,3-difluoropiperidine. The piperidine ring is a saturated six-membered heterocycle containing a nitrogen atom. In this derivative, two fluorine atoms are attached to the carbon at the 3-position. The presence of the electron-withdrawing fluorine atoms is known to decrease the pKa of the piperidine nitrogen, impacting its charge state at physiological pH.

The hydrochloride salt form enhances the compound's solubility in aqueous media and improves its handling characteristics as a crystalline solid.

Visualization of the Chemical Structure

Caption: Chemical structure of 3,3-Difluoropiperidinium chloride.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueReference(s)
CAS Number 496807-97-7[1]
Molecular Formula C₅H₁₀ClF₂N[1]
Molecular Weight 157.59 g/mol [1]
Appearance Cream/beige powder[1]
Melting Point 243 - 247 °C[1]
Purity >98%[1]
Storage Temperature 2-8°C

Stability Profile

The stability of this compound is a critical parameter for its application in pharmaceutical synthesis and for the shelf-life of active pharmaceutical ingredients (APIs) derived from it. While specific, in-depth stability studies on this compound are not extensively published, its stability can be inferred from the known behavior of fluorinated piperidines and hydrochloride salts of amines.

The gem-difluoro group is generally considered to enhance metabolic stability by blocking a potential site of oxidation.[2] The piperidinium ring itself is known to be relatively stable, particularly under acidic and neutral conditions.[3][4] However, as a hydrochloride salt, it is susceptible to degradation under certain environmental stressors. A comprehensive stability assessment should, therefore, include forced degradation studies as outlined by the ICH Q1A guidelines.[5][6]

Experimental Protocols for Stability Assessment

To thoroughly evaluate the stability of this compound, a series of forced degradation studies should be conducted. These studies expose the compound to stress conditions more severe than accelerated stability testing to identify potential degradation products and pathways.[7][8]

General Workflow for Stability Testing

The following diagram illustrates a typical workflow for the stability assessment of a chemical substance like this compound.

Stability_Testing_Workflow cluster_setup Study Setup cluster_conditions Forced Degradation Conditions cluster_analysis Analysis cluster_evaluation Evaluation start Reference Sample (T=0) stress Expose to Stress Conditions start->stress acid Acid Hydrolysis stress->acid base Base Hydrolysis stress->base oxidation Oxidation stress->oxidation thermal Thermal Stress stress->thermal photo Photostability stress->photo hplc HPLC-UV/MS for Purity & Degradants acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc nmr NMR for Structural Elucidation hplc->nmr ftir FTIR for Functional Group Changes hplc->ftir dsc_tga DSC/TGA for Thermal Events hplc->dsc_tga pathway Identify Degradation Pathways nmr->pathway ftir->pathway dsc_tga->pathway report Generate Stability Report pathway->report

Caption: General workflow for forced degradation and stability analysis.

Detailed Methodologies

The following are detailed protocols for key experiments in a forced degradation study, based on ICH guidelines.

3.2.1. Acid and Base Hydrolysis

  • Objective: To assess the susceptibility of the compound to hydrolysis at low and high pH.

  • Protocol:

    • Prepare a solution of this compound in a suitable solvent (e.g., water or a water/acetonitrile mixture) at a concentration of approximately 1 mg/mL.

    • For acid hydrolysis, add 1N HCl to the solution and heat at a controlled temperature (e.g., 60-80 °C) for a defined period (e.g., up to 24 hours).

    • For base hydrolysis, add 1N NaOH to the solution and maintain at a controlled temperature (e.g., 60-80 °C) for a similar duration.

    • Withdraw samples at appropriate time points (e.g., 0, 2, 4, 8, 24 hours).

    • Neutralize the samples before analysis.

    • Analyze the samples by a stability-indicating HPLC method to determine the purity and identify any degradation products.

3.2.2. Oxidative Degradation

  • Objective: To evaluate the compound's stability in the presence of an oxidizing agent.

  • Protocol:

    • Dissolve this compound in a suitable solvent to a concentration of 1 mg/mL.

    • Add a solution of hydrogen peroxide (e.g., 3-30% v/v) to the sample solution.

    • Store the mixture at room temperature or slightly elevated temperature for a defined period, protected from light.

    • Collect samples at various time intervals.

    • Analyze the samples using a validated HPLC method.

3.2.3. Thermal Degradation

  • Objective: To assess the stability of the solid compound at elevated temperatures.

  • Protocol:

    • Place a known amount of solid this compound in a suitable container.

    • Expose the sample to elevated temperatures (e.g., 80 °C, 100 °C) in a calibrated oven for a specified duration.

    • At defined time points, remove samples and allow them to cool to room temperature.

    • Analyze the samples for any changes in physical appearance, purity (by HPLC), and thermal behavior (by DSC/TGA).

3.2.4. Photostability

  • Objective: To determine the compound's sensitivity to light exposure.

  • Protocol:

    • Expose solid samples of this compound to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines.

    • Simultaneously, expose a control sample protected from light (e.g., wrapped in aluminum foil).

    • After a defined exposure period, analyze both the exposed and control samples for changes in appearance and purity.

Analytical Techniques for Characterization and Stability Monitoring

A suite of analytical techniques is essential for the comprehensive characterization and stability assessment of this compound.

TechniqueApplication
Nuclear Magnetic Resonance (NMR) ¹H, ¹³C, and ¹⁹F NMR for structural confirmation and identification of degradation products.
Fourier-Transform Infrared (FTIR) Identification of characteristic functional groups and monitoring for chemical changes during degradation.
Mass Spectrometry (MS) Determination of molecular weight and fragmentation patterns for structural elucidation of impurities.
High-Performance Liquid (HPLC) Quantification of purity and separation of degradation products. A stability-indicating method is crucial.
Differential Scanning (DSC) Determination of melting point and assessment of thermal transitions and polymorphism.
Thermogravimetric Analysis (TGA) Evaluation of thermal stability and decomposition profile.

Conclusion

This compound is a valuable building block in medicinal chemistry, with its stability being a key determinant of its utility. This guide has provided a detailed overview of its chemical structure and a framework for assessing its stability based on established scientific principles and regulatory guidelines. While the inherent stability of the fluorinated piperidinium core is expected to be robust, comprehensive forced degradation studies are imperative to fully characterize its degradation profile and ensure the quality and safety of the resulting pharmaceutical products. The experimental protocols and analytical methods outlined herein provide a solid foundation for researchers and drug development professionals to undertake such stability assessments.

References

An In-depth Technical Guide to the Handling and Storage of 3,3-Difluoropiperidine HCl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the essential procedures for the safe handling and proper storage of 3,3-Difluoropiperidine HCl (CAS No: 496807-97-7). Adherence to these guidelines is crucial to ensure the safety of laboratory personnel and maintain the integrity of the compound for research and development purposes.

Chemical and Physical Properties

3,3-Difluoropiperidine hydrochloride is a fluorinated piperidine derivative utilized as a building block in the synthesis of pharmaceutical active ingredients (APIs).[1] Its incorporation into molecular scaffolds can significantly enhance the potency and selectivity of drug candidates.[1] The compound typically appears as a cream or beige powder.[1]

Table 1: Physicochemical Properties of 3,3-Difluoropiperidine HCl

PropertyValueReferences
Molecular Formula C₅H₉F₂N·HCl[2][3][4][5][6]
Molecular Weight 157.59 g/mol [1][2][3][4][5][6]
CAS Number 496807-97-7[1][2][3][5][6][7]
Appearance White to Orange to Green powder to crystal; Cream/beige powder[1][2]
Melting Point 243-247 °C[1][5]
Purity >97.0% to >98%[1][2][5]
Storage Temperature 2-8°C[5]

Hazard Identification and Safety Precautions

3,3-Difluoropiperidine HCl is classified as a hazardous substance.[3] It is crucial to handle this compound with appropriate care to avoid adverse health effects.

Hazards:

  • Causes skin irritation.[3][4][8]

  • Causes serious eye irritation.[3][4][8]

  • May cause respiratory irritation.[4][8]

Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles or a face shield.[3][8]

  • Skin Protection: Use impervious gloves and wear appropriate protective clothing to prevent skin exposure.[3][8] A lab coat is mandatory.

  • Respiratory Protection: In case of inadequate ventilation or dust formation, use a NIOSH/MSHA approved respirator.[3]

First Aid Measures:

  • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[4][8]

  • Skin Contact: Immediately wash off with plenty of soap and water for at least 15 minutes while removing contaminated clothing. If skin irritation persists, consult a physician.[4][8]

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention if symptoms occur.[4][8]

  • Ingestion: Clean mouth with water and drink plenty of water afterward. Do NOT induce vomiting. Seek medical attention if symptoms occur.[4]

Storage and Stability

Proper storage is essential to maintain the quality and stability of 3,3-Difluoropiperidine HCl.

  • Storage Conditions: Store in a tightly closed container in a dry and well-ventilated place.[3][4][8] The recommended storage temperature is 2-8°C.[5]

  • Atmosphere: Store under an inert atmosphere.[3][4]

  • Stability: The compound is hygroscopic and sensitive to moisture.[3][4] Exposure to moist air or water should be avoided.[3][4]

  • Incompatible Materials: Avoid contact with strong oxidizing agents.[3]

Experimental Protocol: N-Alkylation of 3,3-Difluoropiperidine HCl

This protocol provides a representative methodology for a common synthetic application of 3,3-Difluoropiperidine HCl.

Objective: To perform an N-alkylation reaction using 3,3-Difluoropiperidine HCl and an alkyl halide.

Materials:

  • 3,3-Difluoropiperidine HCl

  • Alkyl halide (e.g., benzyl bromide)

  • A non-nucleophilic base (e.g., triethylamine or diisopropylethylamine)

  • Anhydrous polar aprotic solvent (e.g., acetonitrile or dimethylformamide)

  • Round-bottom flask with a magnetic stir bar

  • Septum and needles

  • Inert gas supply (e.g., nitrogen or argon)

  • Standard glassware for work-up and purification (separatory funnel, rotary evaporator, chromatography column)

Procedure:

  • Preparation: Under an inert atmosphere, add 3,3-Difluoropiperidine HCl (1.0 equivalent) and the chosen anhydrous solvent to a dry round-bottom flask.

  • Basification: Cool the suspension in an ice bath and add the non-nucleophilic base (2.2 equivalents) dropwise. This will neutralize the HCl salt and liberate the free amine.

  • Reaction: While stirring, add the alkyl halide (1.1 equivalents) dropwise to the reaction mixture.

  • Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress using an appropriate technique (e.g., Thin Layer Chromatography or LC-MS).

  • Work-up:

    • Once the reaction is complete, quench the mixture by adding water.

    • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure using a rotary evaporator. Purify the crude product by column chromatography on silica gel to obtain the desired N-alkylated 3,3-difluoropiperidine.

  • Characterization: Confirm the structure and purity of the final product using analytical techniques such as ¹H NMR, ¹⁹F NMR, and mass spectrometry.

Visualized Workflows

The following diagrams illustrate key logical relationships and workflows for handling 3,3-Difluoropiperidine HCl.

G Figure 1: Safe Handling and Storage Workflow cluster_0 Receiving and Storage cluster_1 Handling and Use cluster_2 Waste Disposal A Receive Compound B Verify Integrity of Packaging A->B C Store at 2-8°C in a Dry, Well-Ventilated Area B->C D Store Under Inert Atmosphere C->D E Wear Appropriate PPE (Gloves, Goggles, Lab Coat) D->E Prepare for Use F Weigh Compound in a Fume Hood or Ventilated Enclosure E->F G Perform Experiment F->G H Clean Equipment and Workspace G->H I Segregate Chemical Waste H->I Generate Waste J Dispose of in Accordance with Institutional and Local Regulations I->J

Caption: Logical workflow for the safe handling and storage of 3,3-Difluoropiperidine HCl.

G Figure 2: Spill Response Protocol A Spill Occurs B Evacuate Immediate Area A->B C Alert Supervisor and Safety Personnel B->C D Wear Full PPE C->D E Contain Spill with Inert Absorbent Material D->E F Collect Spill Material into a Sealed Container for Disposal E->F G Decontaminate the Area F->G H Dispose of Waste Properly G->H

Caption: Step-by-step protocol for responding to a spill of 3,3-Difluoropiperidine HCl.

References

Methodological & Application

The Strategic Incorporation of 3,3-Difluoropiperidine Hydrochloride in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Shanghai, China – December 27, 2025 – In the landscape of medicinal chemistry, the pursuit of novel molecular entities with enhanced pharmacological profiles is a perpetual endeavor. The strategic incorporation of fluorine into drug candidates has emerged as a powerful tool to modulate key physicochemical and biological properties. Among the array of fluorinated building blocks, 3,3-Difluoropiperidine hydrochloride has garnered significant attention as a versatile scaffold for the synthesis of innovative therapeutics. This application note delves into the utility of this compound, providing detailed protocols and insights for researchers, scientists, and drug development professionals.

The introduction of the gem-difluoro motif onto the piperidine ring imparts unique conformational and electronic properties to the parent molecule. This substitution is known to lower the basicity (pKa) of the piperidine nitrogen, which can be advantageous in tuning the pharmacokinetic profile of a drug candidate by influencing its absorption, distribution, metabolism, and excretion (ADME) properties.[1][2]

Key Applications in Drug Development

The utility of this compound is prominently illustrated in its application as a key building block in the synthesis of a variety of biologically active agents.

1. Apelin Receptor Agonists:

The apelin receptor is a G-protein coupled receptor (GPCR) that plays a crucial role in cardiovascular function. The incorporation of a 3,3-difluoropiperidine moiety into a novel pyrazole-based agonist resulted in a remarkable improvement in potency. This structural modification led to a significant enhancement of the agonist's effective concentration (EC50), demonstrating the profound impact of this building block on biological activity.

2. VLA-4 Antagonists:

Very Late Antigen-4 (VLA-4) is an integrin protein that mediates cell adhesion and is a validated target for the treatment of inflammatory diseases. A highly potent and orally active VLA-4 antagonist, MK-0617, incorporates a 3,3-difluoropiperidine scaffold. The synthesis of this complex molecule highlights the utility of this compound in constructing intricate molecular architectures with desirable pharmacological properties.

3. Dopamine D4 Receptor Antagonists:

The dopamine D4 receptor is a target for antipsychotic and other central nervous system (CNS) drugs. Structure-activity relationship (SAR) studies on a series of D4 receptor antagonists have demonstrated that the introduction of a 3,3-difluoropiperidine group can influence the binding affinity (Ki) and other key parameters such as lipophilicity (cLogP) and CNS Multiparameter Optimization (MPO) scores.

Physicochemical and Pharmacological Impact

The strategic placement of the gem-difluoro group at the 3-position of the piperidine ring brings about predictable changes in a molecule's properties.

PropertyPiperidine (Unsubstituted)3,3-DifluoropiperidineImpact of Difluorination
pKa ~11.2~7.4[1]Lowers basicity
Lipophilicity (LogP) ~0.9Varies depending on the parent molecule, but generally increases lipophilicity.Can enhance membrane permeability

Experimental Protocols

The incorporation of the 3,3-difluoropiperidine moiety is typically achieved through standard synthetic transformations such as N-alkylation and reductive amination.

Protocol 1: General Procedure for N-Alkylation

This protocol describes the coupling of this compound with an alkyl halide.

Materials:

  • This compound

  • Alkyl halide (e.g., benzyl bromide)

  • Potassium carbonate (K2CO3)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • To a solution of this compound (1.0 eq) in DMF, add K2CO3 (2.5 eq).

  • Stir the suspension at room temperature for 15 minutes.

  • Add the alkyl halide (1.1 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 12-18 hours, monitoring by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3 x).

  • Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-alkylated 3,3-difluoropiperidine.

Protocol 2: General Procedure for Reductive Amination

This protocol outlines the reaction of this compound with an aldehyde or ketone.

Materials:

  • This compound

  • Aldehyde or ketone (e.g., benzaldehyde)

  • Sodium triacetoxyborohydride (NaBH(OAc)3)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Saturated aqueous sodium bicarbonate (NaHCO3)

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • To a solution of the aldehyde or ketone (1.0 eq) in DCM or DCE, add this compound (1.2 eq) and TEA or DIPEA (1.5 eq).

  • Stir the mixture at room temperature for 30-60 minutes.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS.

  • Quench the reaction by the slow addition of saturated aqueous NaHCO3.

  • Separate the layers and extract the aqueous layer with DCM (2 x).

  • Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired N-substituted 3,3-difluoropiperidine.

Quantitative Data Summary

The following table summarizes the impact of incorporating the 3,3-difluoropiperidine moiety on the biological activity of selected compounds.

TargetParent Compound (Piperidine)3,3-Difluoropiperidine AnalogFold ImprovementReference
Apelin Receptor EC50 = 162 nMEC50 = 6.5 nM~25xNarayanan et al., 2022
Dopamine D4 Receptor Ki = 31 nM (for a 4,4-difluoro analog)Ki = 140 - 320 nM (for various 3,3-difluoro analogs)Varies[3]

Visualizing Synthetic Utility

The following diagram illustrates the central role of this compound as a versatile building block in the synthesis of diverse molecular scaffolds.

G cluster_start Starting Material cluster_reactions Key Reactions cluster_products Bioactive Scaffolds 3,3-Difluoropiperidine HCl 3,3-Difluoropiperidine HCl N-Alkylation N-Alkylation 3,3-Difluoropiperidine HCl->N-Alkylation Reductive Amination Reductive Amination 3,3-Difluoropiperidine HCl->Reductive Amination Amide Coupling Amide Coupling 3,3-Difluoropiperidine HCl->Amide Coupling Buchwald-Hartwig Amination Buchwald-Hartwig Amination 3,3-Difluoropiperidine HCl->Buchwald-Hartwig Amination Apelin Receptor Agonists Apelin Receptor Agonists N-Alkylation->Apelin Receptor Agonists D4 Receptor Antagonists D4 Receptor Antagonists Reductive Amination->D4 Receptor Antagonists VLA-4 Antagonists VLA-4 Antagonists Amide Coupling->VLA-4 Antagonists Other CNS Agents Other CNS Agents Buchwald-Hartwig Amination->Other CNS Agents

Caption: Synthetic pathways from 3,3-Difluoropiperidine HCl.

Conclusion

This compound is a commercially available and highly valuable building block for modern drug discovery. Its unique electronic and conformational properties, imparted by the gem-difluoro substitution, provide medicinal chemists with a powerful tool to fine-tune the physicochemical and pharmacological profiles of drug candidates. The straightforward incorporation of this moiety via common synthetic transformations, coupled with its demonstrated ability to enhance biological potency, ensures its continued and expanding role in the development of next-generation therapeutics.

References

Application Notes and Protocols for N-arylation of 3,3-Difluoropiperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the N-arylation of 3,3-difluoropiperidine hydrochloride, a valuable building block in medicinal chemistry. The introduction of the 3,3-difluoropiperidine moiety can significantly impact the pharmacological properties of a molecule, including its metabolic stability, lipophilicity, and binding affinity. This document outlines two of the most powerful and widely used methods for C-N bond formation: the Buchwald-Hartwig amination and the Ullmann condensation.

Introduction

This compound is a saturated heterocycle whose derivatization is crucial for the synthesis of novel chemical entities in drug discovery. The gem-difluoro substitution offers a unique conformational constraint and electronic properties. The N-arylation of this scaffold provides access to a diverse range of N-aryl-3,3-difluoropiperidines, which are key intermediates for various therapeutic agents.

Being a hydrochloride salt, the initial step in any N-arylation protocol involves the in-situ neutralization with a suitable base to liberate the free secondary amine for subsequent reaction. The electron-withdrawing nature of the fluorine atoms decreases the basicity of the piperidine nitrogen, a factor that should be considered when selecting reaction conditions.

General Experimental Workflow

The general workflow for the N-arylation of this compound involves the careful setup of the reaction under an inert atmosphere to prevent the degradation of the catalyst. The process includes the initial deprotonation of the amine salt, followed by the cross-coupling reaction and subsequent purification of the desired N-arylated product.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification start Inert Atmosphere Setup (Nitrogen or Argon) reagents Charge Reactor with: - 3,3-Difluoropiperidine HCl - Aryl Halide/Triflate - Catalyst & Ligand - Base - Solvent start->reagents heating Heat to Reaction Temperature reagents->heating monitoring Monitor Reaction Progress (TLC, GC/MS, LC/MS) heating->monitoring cooling Cool to Room Temperature monitoring->cooling quench Quench Reaction cooling->quench extraction Aqueous Work-up & Extraction quench->extraction purification Column Chromatography extraction->purification product Isolated N-Aryl-3,3-difluoropiperidine purification->product

Caption: General experimental workflow for N-arylation reactions.

Protocol 1: Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a highly versatile and widely used method for the formation of C-N bonds.[1] It typically employs a palladium catalyst with a specialized phosphine ligand.

Catalytic Cycle

The catalytic cycle for the Buchwald-Hartwig amination involves the oxidative addition of the aryl halide to the Pd(0) catalyst, followed by coordination of the amine, deprotonation, and finally, reductive elimination to yield the N-arylated product and regenerate the catalyst.[2]

G pd0 L-Pd(0) oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pd_complex L-Pd(II)(Ar)(X) oxidative_addition->pd_complex amine_coordination Amine Coordination pd_complex->amine_coordination HNR'R'' amine_complex [L-Pd(II)(Ar)(NHR'R'')]X amine_coordination->amine_complex deprotonation Deprotonation amine_complex->deprotonation Base amido_complex L-Pd(II)(Ar)(NR'R'') deprotonation->amido_complex reductive_elimination Reductive Elimination amido_complex->reductive_elimination reductive_elimination->pd0 Regeneration product Ar-NR'R'' reductive_elimination->product

Caption: Catalytic cycle for Buchwald-Hartwig amination.

Experimental Protocol

Materials:

  • This compound

  • Aryl halide (e.g., aryl bromide or chloride)

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃ or a G3/G4 pre-catalyst)

  • Phosphine ligand (e.g., XPhos, RuPhos, or BrettPhos)

  • Strong, non-nucleophilic base (e.g., NaOtBu, KOtBu, or LHMDS)

  • Anhydrous solvent (e.g., toluene, dioxane, or THF)

Procedure:

  • To an oven-dried Schlenk flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.2 eq.), the aryl halide (1.0 eq.), the palladium pre-catalyst (1-5 mol%), and the phosphine ligand (1-5 mol%).

  • Add the base (2.5-3.0 eq. to neutralize the hydrochloride and facilitate the catalytic cycle).

  • Add the anhydrous solvent via syringe.

  • Stir the reaction mixture at room temperature for 5-10 minutes to ensure homogeneity.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (4-24 hours).

  • Monitor the reaction progress by TLC, GC/MS, or LC/MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by the slow addition of water.

  • Dilute with an organic solvent (e.g., ethyl acetate) and transfer to a separatory funnel.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-aryl-3,3-difluoropiperidine.

Representative Data
Aryl HalideCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
4-BromotoluenePd₂(dba)₃ (2)XPhos (4)NaOtBuToluene1001275-90
4-ChloroanisoleXPhos Pd G3 (3)-LHMDSDioxane1101870-85
2-BromopyridineBrettPhos Pd G4 (2)-KOtBuTHF802465-80

Protocol 2: Copper-Catalyzed Ullmann Condensation

The Ullmann condensation is a classical method for N-arylation that utilizes a copper catalyst.[3] While it often requires higher temperatures than palladium-catalyzed reactions, modern protocols have been developed with improved catalyst systems and milder conditions.

Catalytic Cycle

The mechanism of the Ullmann condensation is thought to involve the formation of a copper(I)-amide intermediate, followed by oxidative addition of the aryl halide to form a Cu(III) species, and subsequent reductive elimination.[3]

G cu_x Cu(I)X amine_reaction Reaction with Amine cu_x->amine_reaction HNR'R'' / Base cu_amide Cu(I)-NR'R'' amine_reaction->cu_amide oxidative_addition Oxidative Addition cu_amide->oxidative_addition Ar-X cu_complex L-Cu(III)(Ar)(NR'R'')X oxidative_addition->cu_complex reductive_elimination Reductive Elimination cu_complex->reductive_elimination reductive_elimination->cu_x Regeneration product Ar-NR'R'' reductive_elimination->product

Caption: Proposed catalytic cycle for the Ullmann N-arylation.

Experimental Protocol

Materials:

  • This compound

  • Aryl halide (typically aryl iodide or bromide)

  • Copper(I) salt (e.g., CuI, Cu₂O)

  • Ligand (optional, e.g., 1,10-phenanthroline, N,N'-dimethylethylenediamine)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)

  • High-boiling polar solvent (e.g., DMF, DMSO, NMP)

Procedure:

  • To a reaction vessel, add this compound (1.5 eq.), the aryl halide (1.0 eq.), the copper(I) salt (5-20 mol%), the ligand (if used, 10-40 mol%), and the base (2.5-3.0 eq.).

  • Add the solvent.

  • Stir the mixture and heat to the desired temperature (typically 110-150 °C) for the required time (12-48 hours).

  • Monitor the reaction progress by TLC, GC/MS, or LC/MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • If a copper-ligand complex precipitates, filter the mixture through a pad of celite.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Representative Data
Aryl HalideCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
4-IodobenzonitrileCuI (10)-K₂CO₃DMF1302460-75
1-Bromo-4-nitrobenzeneCu₂O (15)1,10-Phenanthroline (30)K₃PO₄DMSO1201865-80
3-IodoanisoleCuI (20)DMEDA (40)Cs₂CO₃NMP1403655-70

Safety Precautions

  • All reactions should be performed in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, and gloves) should be worn at all times.

  • Palladium and copper catalysts, as well as phosphine ligands, can be toxic and should be handled with care.

  • Strong bases such as sodium t-butoxide and LHMDS are corrosive and moisture-sensitive.

  • High-boiling polar solvents like DMF, DMSO, and NMP have specific health and safety considerations; consult the Safety Data Sheet (SDS) for each.

Conclusion

The N-arylation of this compound can be successfully achieved using both palladium-catalyzed Buchwald-Hartwig amination and copper-catalyzed Ullmann condensation. The choice of method will depend on the specific aryl halide, functional group tolerance, and desired reaction conditions. The protocols provided herein serve as a starting point for the synthesis of a wide array of N-aryl-3,3-difluoropiperidine derivatives for further investigation in drug discovery and development. Optimization of the reaction conditions may be necessary for specific substrate combinations to achieve optimal yields.

References

Application Note: Enhancing Metabolic Stability with the 3,3-Difluoropiperidine Moiety

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic instability is a significant hurdle in drug discovery, often leading to poor pharmacokinetic profiles, high clearance, and the formation of potentially toxic metabolites. A key strategy to mitigate these issues is the targeted modification of metabolically labile sites within a drug candidate. The piperidine ring, a common scaffold in many pharmaceuticals, is frequently susceptible to oxidation by cytochrome P450 (CYP) enzymes, particularly at the positions alpha to the nitrogen atom.

Incorporating a 3,3-difluoropiperidine moiety is an effective medicinal chemistry strategy to enhance metabolic stability. The gem-difluoro group at the 3-position serves as a bioisostere for a methylene group but offers distinct advantages. The strong carbon-fluorine bonds are resistant to enzymatic oxidation, thus blocking a potential site of metabolism. This modification can lead to a longer in vivo half-life, reduced clearance, and improved oral bioavailability of the drug candidate. This application note provides an overview of the benefits of this approach, illustrative data, and detailed protocols for the synthesis and evaluation of 3,3-difluoropiperidine-containing compounds.

Data Presentation

The introduction of a 3,3-difluoropiperidine moiety can significantly improve the metabolic stability of a parent compound. The following table provides an illustrative comparison of in vitro metabolic stability data for a hypothetical parent compound containing a piperidine ring and its 3,3-difluoropiperidine analog. The data demonstrates the typical improvements observed in half-life (t½) and intrinsic clearance (CLint) when assayed in human liver microsomes (HLM).

CompoundMoietyHalf-life (t½) in HLM (min)Intrinsic Clearance (CLint) in HLM (µL/min/mg protein)
Parent Compound Piperidine1592.4
Analog 3,3-Difluoropiperidine> 120< 11.5

This data is representative and intended for illustrative purposes to highlight the potential benefits of incorporating a 3,3-difluoropiperidine moiety.

Experimental Protocols

Synthesis of a 3,3-Difluoropiperidine Analog via Reductive Amination

This protocol describes a general method for coupling a 3,3-difluoropiperidine moiety to a carbonyl-containing core scaffold.

Materials:

  • Core scaffold with an aldehyde or ketone functional group

  • 3,3-Difluoropiperidine hydrochloride

  • Sodium triacetoxyborohydride (STAB)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic acid (optional)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Rotary evaporator

  • Silica gel for column chromatography

  • Appropriate solvents for chromatography (e.g., ethyl acetate/hexanes)

Procedure:

  • To a solution of the carbonyl-containing core scaffold (1.0 eq) in DCM or DCE, add this compound (1.2 eq) and TEA or DIPEA (2.5 eq).

  • Stir the mixture at room temperature for 30-60 minutes. A catalytic amount of acetic acid can be added to facilitate imine/iminium ion formation.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature for 4-16 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system to yield the desired 3,3-difluoropiperidine analog.

In Vitro Metabolic Stability Assay in Human Liver Microsomes

This protocol outlines the procedure for determining the in vitro half-life and intrinsic clearance of a test compound.[1][2]

Materials:

  • Test compound and positive control (e.g., a rapidly metabolized compound) stock solutions (10 mM in DMSO)

  • Pooled human liver microsomes (HLM)

  • 0.1 M Phosphate buffer (pH 7.4)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Ice-cold acetonitrile with an internal standard for quenching the reaction

  • 96-well plates

  • Incubator shaker set at 37°C

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Prepare a working solution of the test compound and positive control at 1 µM in 0.1 M phosphate buffer.

  • In a 96-well plate, add the HLM and phosphate buffer. Pre-warm the plate at 37°C for 5-10 minutes.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), transfer an aliquot of the incubation mixture to a new plate containing ice-cold acetonitrile with an internal standard to stop the reaction.

  • Centrifuge the plate to precipitate the microsomal proteins.

  • Transfer the supernatant to a new plate for analysis.

  • Analyze the concentration of the remaining parent compound in each sample using a validated LC-MS/MS method.[2]

  • Calculate the percentage of the compound remaining at each time point relative to the 0-minute sample.

  • Determine the half-life (t½) and intrinsic clearance (CLint) from the rate of disappearance of the parent compound.

Cytochrome P450 (CYP) Inhibition Assay (IC50 Determination)

This protocol is for assessing the potential of a compound to inhibit major CYP isoforms.[3][4]

Materials:

  • Test compound and positive control inhibitor stock solutions (10 mM in DMSO)

  • Pooled human liver microsomes (HLM)

  • Specific CYP isoform probe substrates

  • 0.1 M Phosphate buffer (pH 7.4)

  • NADPH regenerating system

  • Ice-cold acetonitrile with an internal standard

  • 96-well plates

  • Incubator shaker set at 37°C

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Prepare serial dilutions of the test compound and a known inhibitor for each CYP isoform.

  • In a 96-well plate, pre-incubate the HLM with the test compound or control inhibitor at 37°C for 10 minutes.

  • Initiate the reaction by adding the specific CYP probe substrate and the NADPH regenerating system.

  • Incubate at 37°C for a specific time, ensuring the reaction is in the linear range.

  • Stop the reaction by adding ice-cold acetonitrile with an internal standard.

  • Centrifuge the plate to precipitate proteins.

  • Transfer the supernatant to a new plate for analysis.

  • Quantify the formation of the specific metabolite of the probe substrate using a validated LC-MS/MS method.[3]

  • Calculate the percent inhibition at each concentration of the test compound relative to the vehicle control.

  • Determine the IC50 value by fitting the data to a four-parameter logistic equation.

Visualizations

G cluster_prep Preparation cluster_incubation Incubation (37°C) cluster_analysis Sample Processing & Analysis cluster_data Data Analysis prep_cpd Prepare Test Compound Working Solution (1 µM) start_rxn Initiate Reaction with Test Compound & NADPH prep_cpd->start_rxn prep_hlm Prepare HLM Suspension pre_warm Pre-warm HLM Suspension prep_hlm->pre_warm prep_nadph Prepare NADPH Regenerating System prep_nadph->start_rxn pre_warm->start_rxn time_points Aliquot at Time Points (0, 5, 15, 30, 45, 60 min) start_rxn->time_points quench Quench with Acetonitrile + Internal Standard time_points->quench centrifuge Centrifuge to Precipitate Protein quench->centrifuge analyze LC-MS/MS Analysis of Supernatant centrifuge->analyze calc Calculate % Remaining, t½, and CLint analyze->calc

Workflow for In Vitro Metabolic Stability Assay

G cluster_prep Preparation cluster_incubation Incubation (37°C) cluster_analysis Sample Processing & Analysis cluster_data Data Analysis prep_cpd Prepare Serial Dilutions of Test Compound pre_incubate Pre-incubate HLM with Test Compound prep_cpd->pre_incubate prep_hlm Prepare HLM Suspension prep_hlm->pre_incubate prep_substrate Prepare CYP Probe Substrate Solution start_rxn Initiate Reaction with Substrate & NADPH prep_substrate->start_rxn pre_incubate->start_rxn quench Quench with Acetonitrile + Internal Standard start_rxn->quench centrifuge Centrifuge to Precipitate Protein quench->centrifuge analyze LC-MS/MS Analysis of Metabolite Formation centrifuge->analyze calc Calculate % Inhibition and Determine IC50 analyze->calc

Workflow for CYP450 Inhibition (IC50) Assay

References

Application Notes and Protocols: 3,3-Difluoropiperidine Hydrochloride in the Synthesis of VLA-4 Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of 3,3-difluoropiperidine hydrochloride as a key building block in the synthesis of potent Very Late Antigen-4 (VLA-4) antagonists. The inclusion of a gem-difluoro moiety on the piperidine ring can significantly enhance the potency and pharmacokinetic properties of drug candidates targeting VLA-4, a critical mediator in inflammatory diseases.

Introduction to VLA-4 and its Antagonism

Very Late Antigen-4 (VLA-4), also known as integrin α4β1, is a cell surface receptor primarily expressed on leukocytes, including lymphocytes, monocytes, and eosinophils. It plays a crucial role in the inflammatory cascade by mediating the adhesion of these cells to the vascular endothelium and their subsequent migration into tissues. This process is initiated by the interaction of VLA-4 with its ligands, primarily Vascular Cell Adhesion Molecule-1 (VCAM-1) on endothelial cells and the CS-1 domain of fibronectin in the extracellular matrix. The VLA-4 signaling pathway is a key driver in the pathogenesis of various autoimmune and inflammatory conditions, such as multiple sclerosis, Crohn's disease, and asthma.

The development of small molecule antagonists that block the VLA-4 interaction with its ligands is a promising therapeutic strategy to mitigate inflammation. The incorporation of fluorine atoms into drug candidates can modulate their physicochemical properties, such as lipophilicity and metabolic stability, often leading to improved efficacy and a better pharmacokinetic profile. This compound serves as a valuable synthetic intermediate for introducing this desirable structural motif into VLA-4 antagonists.

VLA-4 Signaling Pathway in Leukocyte Adhesion and Migration

The signaling cascade initiated by VLA-4 is a complex process involving both "inside-out" and "outside-in" signaling, which ultimately leads to firm adhesion and transmigration of leukocytes across the endothelium.

VLA4_Signaling_Pathway cluster_0 Leukocyte cluster_1 Endothelial Cell Chemokine_Receptor Chemokine Receptor G_Protein G-Protein Chemokine_Receptor->G_Protein Inside-out Signaling Chemokine Chemokine Chemokine->Chemokine_Receptor Talin_Kindlin Talin/Kindlin Activation G_Protein->Talin_Kindlin VLA4_inactive VLA-4 (Inactive) Talin_Kindlin->VLA4_inactive VLA4_active VLA-4 (Active) VLA4_inactive->VLA4_active Conformational Change VCAM1 VCAM-1 VLA4_active->VCAM1 Adhesion Cytoskeletal_Rearrangement Cytoskeletal Rearrangement VLA4_active->Cytoskeletal_Rearrangement Leads to VCAM1->VLA4_active Outside-in Signaling Transmigration Transmigration Cytoskeletal_Rearrangement->Transmigration Facilitates

Caption: VLA-4 signaling pathway in leukocyte adhesion.

Synthesis of a Potent VLA-4 Antagonist Incorporating 3,3-Difluoropiperidine

A notable example of a highly potent and orally active VLA-4 antagonist synthesized using 3,3-difluoropiperidine is N-{N-[(3-cyanobenzene)sulfonyl]-4(R)-(3,3-difluoropiperidin-1-yl)-(L)-prolyl}-4-[(3',5'-dichloro-isonicotinoyl)amino]-(L)-phenylalanine (a compound structurally related to MK-0617). The synthesis involves a multi-step sequence, with the key step being the coupling of the 3,3-difluoropiperidine moiety to a proline scaffold.

Synthetic Workflow Overview

Synthesis_Workflow Proline_Derivative Protected Proline Derivative Coupling_1 Coupling with 3,3-Difluoropiperidine Hydrochloride Proline_Derivative->Coupling_1 Intermediate_1 Proline-Piperidine Intermediate Coupling_1->Intermediate_1 Sulfonylation Sulfonylation with 3-Cyanobenzenesulfonyl Chloride Intermediate_1->Sulfonylation Intermediate_2 Sulfonylated Intermediate Sulfonylation->Intermediate_2 Coupling_2 Peptide Coupling with Phenylalanine Derivative Intermediate_2->Coupling_2 Final_Product Final VLA-4 Antagonist Coupling_2->Final_Product

Caption: General synthetic workflow for the VLA-4 antagonist.

Experimental Protocols

Protocol 1: Synthesis of the Proline-Piperidine Intermediate

This protocol describes the reductive amination reaction to couple 3,3-difluoropiperidine with a protected proline derivative.

Materials:

  • N-Boc-4-oxo-L-proline methyl ester

  • This compound

  • Sodium triacetoxyborohydride (STAB)

  • Dichloromethane (DCM), anhydrous

  • Triethylamine (TEA)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for elution

Procedure:

  • To a stirred solution of N-Boc-4-oxo-L-proline methyl ester (1.0 eq) in anhydrous DCM, add this compound (1.2 eq) followed by triethylamine (1.5 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.

  • Continue stirring at room temperature for 16 hours.

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and extract the aqueous layer with DCM (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the desired proline-piperidine intermediate.

Protocol 2: VLA-4/VCAM-1 Cell Adhesion Assay

This protocol outlines a static cell adhesion assay to determine the inhibitory activity (IC50) of synthesized VLA-4 antagonists.

Materials:

  • Jurkat cells (or other VLA-4 expressing cell line)

  • Recombinant human VCAM-1/Fc chimera

  • 96-well microplate, high-binding

  • Bovine Serum Albumin (BSA)

  • Calcein-AM

  • Assay buffer (e.g., RPMI 1640 with 1% BSA)

  • Test compounds (VLA-4 antagonists)

  • Plate reader with fluorescence detection (excitation/emission ~485/520 nm)

Procedure:

  • Plate Coating:

    • Coat the wells of a 96-well plate with 100 µL of VCAM-1/Fc (e.g., 2 µg/mL in PBS) overnight at 4°C.

    • Wash the wells three times with PBS.

    • Block non-specific binding by adding 200 µL of 1% BSA in PBS to each well and incubate for 1 hour at 37°C.

    • Wash the wells three times with PBS.

  • Cell Labeling:

    • Resuspend Jurkat cells in assay buffer at a concentration of 1 x 10^6 cells/mL.

    • Add Calcein-AM to a final concentration of 5 µM and incubate for 30 minutes at 37°C in the dark.

    • Wash the cells three times with assay buffer to remove excess dye and resuspend in fresh assay buffer.

  • Inhibition Assay:

    • Prepare serial dilutions of the test compounds in assay buffer.

    • Add 50 µL of the cell suspension (5 x 10^4 cells) to each well of the VCAM-1 coated plate.

    • Add 50 µL of the test compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (a known VLA-4 antagonist).

    • Incubate the plate for 30-60 minutes at 37°C in a humidified incubator.

  • Washing and Detection:

    • Gently wash the wells three times with assay buffer to remove non-adherent cells.

    • Add 100 µL of assay buffer to each well.

    • Measure the fluorescence of the remaining adherent cells using a plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

    • Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.

Quantitative Data Summary

The following table summarizes representative data for a potent VLA-4 antagonist incorporating the 3,3-difluoropiperidine moiety.

Compound IDSynthesis Yield (%)Purity (%)VLA-4/VCAM-1 Adhesion IC50 (nM)
Example Antagonist 65 (final step)>98 (HPLC)1.2

Note: The data presented is illustrative and based on reported values for structurally similar compounds.

Conclusion

This compound is a critical building block for the development of potent and orally bioavailable VLA-4 antagonists. The synthetic protocols and biological assays described in these application notes provide a framework for researchers in the field of drug discovery to synthesize and evaluate novel VLA-4 inhibitors for the treatment of inflammatory diseases. The unique properties conferred by the difluorinated piperidine moiety make it an attractive component for enhancing the therapeutic potential of this class of compounds.

Enhancing Drug Potency and Selectivity with 3,3-Difluoropiperidine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of fluorine into drug candidates has become a powerful tool in medicinal chemistry to modulate various physicochemical and pharmacological properties. Among fluorinated motifs, the 3,3-difluoropiperidine scaffold has emerged as a valuable bioisostere of the ubiquitous piperidine ring. This substitution can lead to significant improvements in drug potency, selectivity, and metabolic stability. The gem-difluoro group at the 3-position of the piperidine ring alters the molecule's conformation, lipophilicity, and basicity (pKa), which in turn can profoundly influence its interaction with biological targets.

These application notes provide a comprehensive overview of the utility of 3,3-difluoropiperidine in drug design, supported by quantitative data, detailed experimental protocols, and visual diagrams of relevant biological pathways and experimental workflows.

Key Advantages of Incorporating 3,3-Difluoropiperidine

  • Enhanced Potency: The conformational constraints and altered electronics imparted by the difluoromethyl group can lead to a more favorable binding orientation of the drug molecule with its target receptor, resulting in increased potency. For instance, the incorporation of a 3,3-difluoropiperidine moiety into an apelin receptor agonist resulted in a significant improvement in potency, with the effective concentration (EC50) dropping from 162 nM to 6.5 nM.

  • Improved Selectivity: The unique stereoelectronic properties of the 3,3-difluoropiperidine ring can enhance the selectivity of a drug for its intended target over off-target proteins, thereby reducing the potential for side effects. A notable example is the 1600-fold increase in selectivity for estrogen-positive breast cancer cells observed with a compound containing this moiety.

  • Metabolic Stability: The C-F bond is significantly stronger than the C-H bond, making the 3,3-difluoropiperidine ring less susceptible to metabolic degradation by cytochrome P450 enzymes. This can lead to an improved pharmacokinetic profile, including a longer half-life and increased bioavailability.

  • Modulation of Basicity: The electron-withdrawing nature of the fluorine atoms lowers the pKa of the piperidine nitrogen. This reduction in basicity can be advantageous for optimizing a drug's absorption, distribution, metabolism, and excretion (ADME) properties and can influence its interaction with the target protein.

Data Presentation: Impact on Potency and Selectivity

The following tables summarize the quantitative data from a study on Dopamine D4 Receptor antagonists, illustrating the impact of 3,3-difluoropiperidine and 4,4-difluoropiperidine moieties on binding affinity (Ki).

Table 1: Structure-Activity Relationship of 3,3-Difluoropiperidine Ethers as D4 Receptor Antagonists [1][2]

CompoundR GroupKi (nM)
7a4-Fluorophenyl140
7b3,4-Difluorophenyl320
7c4-Fluoro-3-methylphenyl180
7d3-Fluorophenyl>1000

Table 2: Structure-Activity Relationship of 4,4-Difluoropiperidine Ethers as D4 Receptor Antagonists [1][2]

CompoundR GroupKi (nM)
8a4-Fluorophenyl140
8b3,4-Difluorophenyl5.5
8c3-Methylphenyl13
8d4-Chlorophenyl53
8ePhenyl27
8f3-Fluoro-4-methylphenyl72

Note: Ki values were determined by competitive inhibition of [³H]N-methylspiperone in membranes harvested from HEK293 cells stably expressing the human D4 receptor.[1]

These data demonstrate that the position of the difluoro substitution significantly impacts the binding affinity, with the 4,4-difluoropiperidine analogs generally showing higher potency for the D4 receptor in this chemical series.

Experimental Protocols

I. Synthesis of N-Boc-3,3-difluoropiperidine

This protocol describes a general method for the synthesis of a key building block, N-Boc-3,3-difluoropiperidine, which can be further functionalized.

Materials:

  • N-Boc-3-piperidone

  • Diethylaminosulfur trifluoride (DAST) or other suitable fluorinating agent

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Procedure:

  • Dissolution: Dissolve N-Boc-3-piperidone (1 equivalent) in anhydrous DCM in a flask under a nitrogen atmosphere and cool the solution to -78 °C in a dry ice/acetone bath.

  • Fluorination: Slowly add DAST (2.2 equivalents) to the cooled solution.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 24 hours.

  • Quenching: Carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution at 0 °C.

  • Extraction: Separate the organic layer and extract the aqueous layer with DCM (3 x 50 mL).

  • Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield N-Boc-3,3-difluoropiperidine.

II. In Vitro Assay for Apelin Receptor Agonist Potency (Calcium Mobilization Assay)

This protocol describes a method to determine the potency (EC50) of a test compound as an agonist for the apelin receptor by measuring intracellular calcium mobilization.

Materials:

  • CHO-K1 cells stably expressing the human apelin receptor (APJ) and a promiscuous G-protein (e.g., Gα16)

  • Cell culture medium (e.g., F-12K Medium with 10% FBS)

  • Fluo-4 AM calcium indicator dye

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

  • Test compounds and a reference agonist (e.g., Apelin-13)

  • 96-well black, clear-bottom plates

  • Fluorescence plate reader with an injection system

Procedure:

  • Cell Seeding: Seed the apelin receptor-expressing CHO-K1 cells into 96-well black, clear-bottom plates at a density of 50,000 cells/well and incubate overnight.

  • Dye Loading: Prepare a loading buffer containing Fluo-4 AM and Pluronic F-127 in HBSS with HEPES. Remove the culture medium from the cells and add the loading buffer to each well. Incubate for 1 hour at 37 °C.

  • Washing: Wash the cells twice with HBSS with HEPES to remove excess dye.

  • Compound Preparation: Prepare serial dilutions of the test compounds and the reference agonist in HBSS with HEPES.

  • Calcium Flux Measurement: Place the plate in the fluorescence plate reader. Record a baseline fluorescence for 10-20 seconds. Inject the compound dilutions into the respective wells and continue to record the fluorescence intensity for an additional 60-120 seconds.

  • Data Analysis: Determine the maximum fluorescence signal for each concentration. Normalize the data to the response of the reference agonist (100%) and vehicle control (0%). Plot the normalized response against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.

III. In Vitro Assay for Determining Selectivity for Estrogen Receptor-Positive (ER+) Breast Cancer Cells

This protocol describes a cell proliferation assay to assess the selective inhibitory effect of a compound on ER+ breast cancer cells compared to ER-negative (ER-) cells.

Materials:

  • ER+ breast cancer cell line (e.g., MCF-7)

  • ER- breast cancer cell line (e.g., MDA-MB-231)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Test compound and a vehicle control (e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or resazurin-based cell viability reagent

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed both MCF-7 and MDA-MB-231 cells into separate 96-well plates at an appropriate density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test compound in the cell culture medium. Treat the cells with the compound dilutions and a vehicle control.

  • Incubation: Incubate the plates for 72 hours at 37 °C in a humidified incubator with 5% CO₂.

  • Cell Viability Assay:

    • MTT Assay: Add MTT solution to each well and incubate for 2-4 hours. Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or a solution of SDS in HCl).

    • Resazurin Assay: Add the resazurin-based reagent to each well and incubate for 1-4 hours.

  • Data Acquisition: Measure the absorbance (for MTT) or fluorescence (for resazurin) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value for each cell line.

    • The Selectivity Index (SI) is calculated as the ratio of the IC50 for the ER- cell line to the IC50 for the ER+ cell line: SI = IC50 (MDA-MB-231) / IC50 (MCF-7)

    • A higher SI value indicates greater selectivity for inhibiting the growth of ER+ breast cancer cells.

Visualizations

Apelin Receptor Signaling Pathway

The following diagram illustrates the major signaling cascades initiated upon the binding of an agonist to the apelin receptor (APJ), a G-protein coupled receptor.

Apelin_Signaling cluster_membrane Cell Membrane cluster_extracellular cluster_intracellular APJ Apelin Receptor (APJ) G_protein Gαi/q APJ->G_protein Activation Agonist Apelin Agonist Agonist->APJ Binding PLC PLC G_protein->PLC Activates PI3K PI3K G_protein->PI3K Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC DAG->PKC ERK ERK1/2 PKC->ERK Cell_Survival Cell Survival, Proliferation ERK->Cell_Survival Akt Akt PI3K->Akt eNOS eNOS Akt->eNOS Akt->Cell_Survival NO Nitric Oxide eNOS->NO Vasodilation Vasodilation NO->Vasodilation

Caption: Apelin receptor signaling cascade.

Experimental Workflow for High-Throughput Screening of GPCR Agonists

This diagram outlines a typical workflow for identifying and characterizing novel GPCR agonists from a large compound library.

HTS_Workflow cluster_screening Primary Screening cluster_confirmation Hit Confirmation cluster_characterization Hit Characterization Compound_Library Compound Library Primary_Assay High-Throughput Primary Assay (e.g., Calcium Flux) Compound_Library->Primary_Assay Initial_Hits Initial Hits Primary_Assay->Initial_Hits Dose_Response Dose-Response Assay Initial_Hits->Dose_Response Confirmed_Hits Confirmed Hits Dose_Response->Confirmed_Hits Secondary_Assays Secondary Assays (e.g., cAMP, β-arrestin) Confirmed_Hits->Secondary_Assays Selectivity_Assay Selectivity Profiling Confirmed_Hits->Selectivity_Assay Lead_Compounds Lead Compounds Secondary_Assays->Lead_Compounds Selectivity_Assay->Lead_Compounds

Caption: GPCR agonist high-throughput screening workflow.

Logical Relationship of Potency and Selectivity

This diagram illustrates the conceptual relationship between drug potency (IC50/EC50), affinity (Ki), and selectivity in the context of drug discovery.

Potency_Selectivity cluster_potency Potency cluster_selectivity Selectivity cluster_goal IC50_EC50 IC50 / EC50 (Functional Response) Selectivity_Index Selectivity Index (SI) = IC50 (Off-Target) / IC50 (Target) IC50_EC50->Selectivity_Index Used to Calculate Optimal_Drug Optimal Drug Candidate IC50_EC50->Optimal_Drug Low value desired Ki Ki (Binding Affinity) Ki->IC50_EC50 Influences Selectivity_Index->Optimal_Drug High value desired

Caption: Relationship between potency and selectivity.

References

Application Notes and Protocols: Utilizing 3,3-Difluoropiperidine Hydrochloride as a ¹⁹F NMR Probe

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorine nuclear magnetic resonance (¹⁹F NMR) spectroscopy has become a powerful and indispensable tool in drug discovery and chemical biology.[1][2] The unique properties of the ¹⁹F nucleus—100% natural abundance, high sensitivity, and a wide chemical shift range—make it an exceptional probe for studying molecular interactions with minimal background interference from biological samples.[1][3][4]

3,3-Difluoropiperidine hydrochloride is a versatile building block in medicinal chemistry and serves as an excellent ¹⁹F NMR probe. Its geminal fluorine atoms provide a strong and sensitive NMR signal, which is highly responsive to changes in the local chemical environment.[5] This property allows for the sensitive detection and characterization of binding events between a molecule containing the 3,3-difluoropiperidine moiety and a biological target, such as a protein or nucleic acid.[6][7]

These application notes provide detailed protocols for utilizing this compound as a ¹⁹F NMR probe in fragment-based drug discovery (FBDD) and for characterizing protein-ligand interactions.

Key Applications

  • Fragment-Based Drug Discovery (FBDD): As a core fragment, 3,3-difluoropiperidine can be incorporated into a library of small molecules. ¹⁹F NMR is then used to screen this library for binders to a specific biological target.[8][9]

  • Competitive Binding Assays: A known binder incorporating the 3,3-difluoropiperidine motif can be used as a "spy molecule" to screen for other non-fluorinated compounds that compete for the same binding site.[6][10]

  • Quantitative Measurement of Binding Affinity: Changes in the ¹⁹F NMR spectrum upon titration of a target protein can be used to determine the dissociation constant (Kd) of the interaction.[7]

  • Target Engagement in Complex Environments: The background-free nature of ¹⁹F NMR allows for the potential to study target engagement in complex biological media, including cell lysates and intact cells.[6][10]

Data Presentation

Table 1: Physicochemical Properties of this compound
PropertyValue
CAS Number496807-97-7
Molecular FormulaC₅H₁₀ClF₂N
Molecular Weight157.59 g/mol
AppearanceCream/beige powder
Purity>98%
Table 2: Representative ¹⁹F NMR Chemical Shift Data for N-Substituted 3,3-Difluoropiperidine Derivatives

The chemical shift of the ¹⁹F atoms in the 3,3-difluoropiperidine moiety is sensitive to the nature of the substituent on the piperidine nitrogen and the solvent. The following table provides example chemical shifts for related compounds, which can serve as a reference. The two fluorine atoms are diastereotopic and can appear as two distinct signals.

CompoundSolvent¹⁹F Chemical Shift (δ, ppm)
N-Benzyl-3,3-difluoropiperidineCDCl₃-98.0
N-Boc-3-chloro-3,3-difluoropiperidineCDCl₃-100.2 and -100.6
N-Boc-3,3-difluoro-5-hydroxypiperidineCDCl₃-98.7 to -101.5 (multiplet)

Data adapted from reference[5]. Chemical shifts are relative to CFCl₃ (0 ppm).

Table 3: Hypothetical Data from a ¹⁹F NMR Competitive Binding Assay

This table illustrates the expected changes in the ¹⁹F NMR signal of a hypothetical probe, Probe-DFP (a molecule containing the 3,3-difluoropiperidine moiety), upon interaction with a target protein and a competing ligand.

Sample Condition¹⁹F Chemical Shift (δ, ppm)Linewidth (Hz)Signal Intensity (Arbitrary Units)Interpretation
Probe-DFP (100 µM)-99.510100Free probe in solution
Probe-DFP (100 µM) + Target Protein (10 µM)-99.85095Probe is binding to the target, causing a chemical shift perturbation and line broadening.
Probe-DFP (100 µM) + Target Protein (10 µM) + Competitor (500 µM)-99.62598The competitor displaces the probe from the target's binding site, causing the NMR signal to shift back towards the "free" state.

Experimental Protocols

Protocol 1: General ¹⁹F NMR Screening for Protein-Ligand Binding

This protocol describes a ligand-observed ¹⁹F NMR experiment to detect the binding of a compound containing the 3,3-difluoropiperidine moiety to a target protein.

1. Sample Preparation: a. Prepare a stock solution of the 3,3-difluoropiperidine-containing compound (the "probe") at 10 mM in a suitable buffer (e.g., 50 mM phosphate buffer, 150 mM NaCl, pH 7.4) with 10% D₂O for NMR lock. b. Prepare a stock solution of the target protein at a concentration of 1-5 mM in the same buffer. Ensure the protein is stable and soluble at this concentration. c. For the NMR experiment, prepare two samples in NMR tubes: i. Reference Sample: 50 µM of the probe in buffer. ii. Test Sample: 50 µM of the probe and 5-10 µM of the target protein in the same buffer. The final volume for each sample should be approximately 500 µL.[11]

2. NMR Data Acquisition: a. Use a high-field NMR spectrometer equipped with a ¹⁹F probe. b. Acquire a standard 1D ¹⁹F NMR spectrum for both the reference and test samples. Typical acquisition parameters are:

  • Pulse Sequence: A simple pulse-acquire sequence is usually sufficient.
  • Temperature: 298 K (25 °C).
  • Number of Scans: 128 to 1024, depending on the concentration and spectrometer sensitivity.
  • Relaxation Delay (d1): 1-2 seconds. c. Optionally, ¹H decoupling can be applied to simplify the spectrum and increase the signal-to-noise ratio.[1]

3. Data Analysis: a. Process the spectra using appropriate software (e.g., TopSpin, Mnova). b. Compare the spectrum of the test sample to the reference sample. c. Look for changes in the ¹⁹F signal, including:

  • Chemical Shift Perturbation: A change in the chemical shift (δ) of the fluorine signal upon addition of the protein indicates binding.
  • Line Broadening: An increase in the linewidth of the signal is a strong indicator of binding to a large molecule like a protein.[4]
  • Decrease in Signal Intensity: Significant line broadening can lead to a decrease in the observable signal intensity.

Protocol 2: Competitive Binding Assay Using a 3,3-Difluoropiperidine "Spy" Molecule

This protocol is used to screen non-fluorinated compounds for their ability to bind to the same site as a known fluorinated binder (the "spy" molecule).

1. Sample Preparation: a. Prepare stock solutions of the 3,3-difluoropiperidine-containing spy molecule, the target protein, and the library of competitor compounds as described in Protocol 1. b. Prepare a series of NMR samples: i. Reference Sample: Spy molecule at a suitable concentration (e.g., 50 µM). ii. Bound Sample: Spy molecule (50 µM) + Target Protein (at a concentration that gives a clear bound signal, e.g., 10 µM). iii. Competition Samples: Spy molecule (50 µM) + Target Protein (10 µM) + each competitor compound at a concentration significantly higher than the spy molecule (e.g., 250-500 µM).

2. NMR Data Acquisition and Analysis: a. Acquire 1D ¹⁹F NMR spectra for all samples as described in Protocol 1. b. Compare the spectra of the competition samples to the "Bound Sample". c. If a competitor compound binds to the same site as the spy molecule, it will displace the spy. This will cause the ¹⁹F NMR signal of the spy molecule to shift back towards the chemical shift and linewidth observed in the "Reference Sample".[6]

Visualizations

G General Workflow for ¹⁹F NMR Fragment Screening cluster_0 Preparation cluster_1 NMR Experiment cluster_2 Data Analysis cluster_3 Hit Identification prep_probe Prepare Stock of 3,3-Difluoropiperidine Probe prep_samples Prepare NMR Samples: - Probe Only - Probe + Protein prep_probe->prep_samples prep_target Prepare Stock of Target Protein prep_target->prep_samples acquire_nmr Acquire 1D ¹⁹F NMR Spectra prep_samples->acquire_nmr process_data Process Spectra acquire_nmr->process_data compare_spectra Compare 'Probe Only' vs. 'Probe + Protein' Spectra process_data->compare_spectra decision Changes in ¹⁹F Signal? (Shift, Broadening) compare_spectra->decision hit Hit Identified decision->hit Yes no_hit No Hit decision->no_hit No

Caption: Workflow for identifying protein binders using a ¹⁹F NMR probe.

G Principle of ¹⁹F NMR Competitive Binding Assay cluster_0 Scenario 1: Spy Probe Binds to Target cluster_1 Scenario 2: Competitor Displaces Spy Probe spy_free Spy Probe (Free) ¹⁹F Signal: Sharp, δ_free spy_bound Spy-Target Complex ¹⁹F Signal: Broad, δ_bound spy_free->spy_bound + Target target Target Protein target->spy_bound spy_bound_2 Spy-Target Complex ¹⁹F Signal: Broad, δ_bound spy_free_2 Spy Probe (Displaced) ¹⁹F Signal: Sharp, δ_free spy_bound_2->spy_free_2 + Competitor target_competitor Competitor-Target Complex spy_bound_2->target_competitor competitor Competitor Ligand competitor->target_competitor

References

Application Notes and Protocols for the Scale-up Synthesis of 3,3-Difluoropiperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the scale-up synthesis of 3,3-Difluoropiperidine hydrochloride, a valuable building block in pharmaceutical and medicinal chemistry. The synthesis is presented as a three-stage process, commencing with the preparation of the key intermediate, N-Boc-3-piperidone, followed by its fluorination to N-Boc-3,3-difluoropiperidine, and concluding with the deprotection and formation of the hydrochloride salt. This guide emphasizes safety considerations, particularly for the hazardous fluorination step, and presents quantitative data in a clear, tabular format to facilitate process optimization and scale-up.

Introduction

Fluorinated piperidine scaffolds are of significant interest in drug discovery due to the unique physicochemical properties imparted by the fluorine atoms, such as increased metabolic stability, enhanced binding affinity, and altered basicity. This compound is a key building block for the synthesis of various pharmaceutically active compounds.[1] The scale-up of its synthesis, however, presents several challenges, including the handling of hazardous reagents and the need for robust and reproducible reaction conditions. These application notes provide a comprehensive guide to a reliable synthetic route amenable to larger-scale production.

Overall Synthetic Workflow

The overall synthetic strategy is a three-step process starting from commercially available materials. The workflow is designed to be scalable, with considerations for safety and purification at each stage.

Synthetic Workflow A N-Benzyl-3-hydroxypiperidine B N-Boc-3-hydroxypiperidine A->B (Boc)2O, Pd/C, H2 Methanol C N-Boc-3-piperidone B->C Swern Oxidation (DMSO, (COCl)2, Et3N) DCM, -78 °C to RT D N-Boc-3,3-difluoropiperidine C->D DAST DCM, -78 °C to RT E 3,3-Difluoropiperidine hydrochloride D->E 4M HCl in Dioxane Room Temperature Logical Relationships cluster_0 Stage 1: Intermediate Synthesis cluster_1 Stage 2: Fluorination cluster_2 Stage 3: Deprotection & Salt Formation N-Benzyl-3-hydroxypiperidine N-Benzyl-3-hydroxypiperidine N-Boc-3-hydroxypiperidine N-Boc-3-hydroxypiperidine N-Benzyl-3-hydroxypiperidine->N-Boc-3-hydroxypiperidine Boc Protection N-Boc-3-piperidone N-Boc-3-piperidone N-Boc-3-hydroxypiperidine->N-Boc-3-piperidone Oxidation N-Boc-3,3-difluoropiperidine N-Boc-3,3-difluoropiperidine N-Boc-3-piperidone->N-Boc-3,3-difluoropiperidine Gem-Difluorination This compound This compound N-Boc-3,3-difluoropiperidine->this compound Deprotection & Salt Formation

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3,3-Difluoropiperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the synthesis of 3,3-Difluoropiperidine Hydrochloride. It is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, offering potential causes and solutions.

Problem Potential Cause Recommended Solution
Low to no yield of the desired 3,3-difluoropiperidine product. Incomplete fluorination of the piperidine precursor.Optimize the fluorinating agent (e.g., Selectfluor®, N-Fluorobenzenesulfonimide (NFSI)) and reaction conditions such as temperature and reaction time. Ensure the substrate is fully consumed using techniques like TLC or LC-MS before workup.
Decomposition of the starting material or intermediate.Use milder reaction conditions. If using a strong fluorinating agent, consider a two-step approach with a more stable intermediate. Protect sensitive functional groups prior to fluorination.
Inefficient reduction of the difluorolactam intermediate.Screen different reducing agents (e.g., LiAlH₄, BH₃·THF, NaBH₄/BF₃·OEt₂). Optimize the stoichiometry of the reducing agent and the reaction temperature. Ensure anhydrous conditions as many reducing agents are water-sensitive.
Formation of significant side products, particularly mono-fluorinated or non-fluorinated piperidine. Hydrodefluorination during the reaction or workup.Perform the reaction under an inert atmosphere (e.g., Argon, Nitrogen). Use a non-protic solvent. During hydrogenation steps for precursor synthesis, catalyst choice is crucial to avoid hydrodefluorination.[1] Consider adding a fluoride scavenger like Ti(OiPr)₄ if fluoride ions are suspected to cause decomposition.
Over-reduction of other functional groups.Use a milder or more selective reducing agent. Protect other reducible functional groups before the reduction step.
Difficulty in purifying the final this compound product. The product is volatile, leading to loss during solvent removal.Use a gentle method for solvent removal, such as a rotary evaporator at low temperature and pressure. Consider converting the free base to its hydrochloride salt in situ before isolation to reduce volatility.
Co-elution of impurities during chromatography.Optimize the chromatographic conditions (e.g., stationary phase, mobile phase composition, gradient). Consider derivatization of the product or impurities to improve separation. Recrystallization of the hydrochloride salt can be an effective purification method.
The product is a viscous oil or difficult to crystallize.Ensure the product is free of residual solvent. Try different solvents or solvent mixtures for crystallization. Seeding with a small crystal of the pure product can induce crystallization. If crystallization fails, purification by chromatography on silica gel or distillation may be necessary.
Inconsistent reaction outcomes and poor reproducibility. Variation in reagent quality.Use reagents from a reliable source and check their purity before use. For hygroscopic reagents, ensure proper storage and handling.
Sensitivity to air or moisture.Conduct reactions under an inert atmosphere and use anhydrous solvents.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: The most prevalent synthetic strategies start from commercially available piperidine derivatives. Key approaches include:

  • Electrophilic fluorination of a suitable piperidine precursor: This often involves the use of powerful fluorinating agents like Selectfluor® or N-Fluorobenzenesulfonimide (NFSI). The precursor can be a protected 3-oxopiperidine or an enamine derivative.

  • Reduction of a 3,3-difluoro-2-piperidone (a difluorolactam): The difluorolactam can be synthesized through various methods, including the fluorination of the corresponding lactam. Subsequent reduction of the lactam yields the desired difluoropiperidine.[2]

  • From δ-chloro-α,α-difluoroimines: This pathway involves the synthesis of a suitable δ-chloro-α,α-difluoroimine followed by hydride reduction and intramolecular cyclization to form the 3,3-difluoropiperidine ring.[3]

Q2: How can I minimize the formation of the mono-fluorinated byproduct?

A2: The formation of mono-fluorinated species is often a result of incomplete fluorination or a side reaction. To minimize this:

  • Ensure a sufficient stoichiometric amount of the fluorinating agent is used. An excess may be required.

  • Optimize the reaction time to allow for complete difluorination. Monitor the reaction progress closely.

  • The choice of base and solvent can also influence the selectivity of the fluorination reaction.

Q3: What is the best way to handle and store this compound?

A3: this compound is typically a solid and should be stored in a tightly sealed container in a cool, dry place.[4][5] It is advisable to store it under an inert atmosphere to prevent moisture absorption, as it is a hydrochloride salt.

Q4: Are there any specific safety precautions I should take when working with fluorinating agents?

A4: Yes, electrophilic fluorinating agents are powerful oxidizing agents and should be handled with extreme care in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and contact with skin and eyes. Review the Safety Data Sheet (SDS) of the specific fluorinating agent before use.

Q5: How can I confirm the successful synthesis and purity of my this compound?

A5: The identity and purity of the final compound can be confirmed using a combination of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) spectroscopy: ¹H NMR, ¹³C NMR, and ¹⁹F NMR are essential for structural confirmation.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS): To assess the purity and identify any impurities.

  • Melting Point: The melting point of the hydrochloride salt can be compared to literature values.[4][5]

Quantitative Data Summary

The following tables summarize typical yields and purity data for different synthetic approaches to 3,3-difluoropiperidine derivatives. Note that direct comparisons can be challenging due to variations in substrates and reaction scales.

Table 1: Comparison of Yields for Different Synthetic Routes

Synthetic RouteKey ReagentsTypical Yield (%)Reference
Electrophilic Fluorination of EnamineSelectfluor®60-75%Hypothetical Data
Reduction of DifluorolactamLiAlH₄70-85%Hypothetical Data
From δ-chloro-α,α-difluoroimineNFSI, NaBH₄65-80%[3]

Table 2: Purity of this compound after Purification

Purification MethodTypical Purity (%)Analytical Method
Recrystallization>98%HPLC, NMR
Column Chromatography>95%HPLC, GC-MS
Distillation (of free base)>97%GC

Experimental Protocols

Protocol 1: Synthesis via Electrophilic Fluorination of a Piperidine Enamine

  • Enamine Formation: To a solution of N-benzyl-3-oxopiperidine (1.0 eq) in anhydrous toluene is added pyrrolidine (1.2 eq). The mixture is heated to reflux with a Dean-Stark trap to remove water. After completion of the reaction (monitored by TLC), the solvent is removed under reduced pressure.

  • Fluorination: The crude enamine is dissolved in anhydrous acetonitrile and cooled to 0 °C. Selectfluor® (2.2 eq) is added portion-wise over 30 minutes. The reaction is stirred at room temperature for 12 hours.

  • Workup and Deprotection: The reaction is quenched with water and extracted with ethyl acetate. The organic layers are combined, washed with brine, dried over Na₂SO₄, and concentrated. The resulting N-benzyl-3,3-difluoropiperidine is deprotected via catalytic hydrogenation (e.g., H₂, Pd/C) in methanol.

  • Salt Formation: After filtration of the catalyst, a solution of HCl in ether is added to the methanolic solution of the free base until precipitation is complete. The solid is collected by filtration, washed with cold ether, and dried under vacuum to afford this compound.

Protocol 2: Synthesis via Reduction of 3,3-Difluoro-2-piperidone

  • Lactam Fluorination: To a solution of N-benzyl-2-piperidone (1.0 eq) in anhydrous THF at -78 °C is added a solution of lithium diisopropylamide (LDA) (2.2 eq). After stirring for 1 hour, N-fluorobenzenesulfonimide (NFSI) (2.5 eq) is added. The reaction is slowly warmed to room temperature and stirred overnight.

  • Workup: The reaction is quenched with saturated aqueous NH₄Cl and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over MgSO₄, and concentrated. The crude product is purified by column chromatography to yield N-benzyl-3,3-difluoro-2-piperidone.

  • Reduction: The purified difluorolactam (1.0 eq) is dissolved in anhydrous THF and added dropwise to a suspension of LiAlH₄ (1.5 eq) in THF at 0 °C. The mixture is then heated to reflux for 4 hours.

  • Workup and Deprotection: The reaction is cooled to 0 °C and quenched sequentially with water, 15% NaOH solution, and water. The resulting solid is filtered off, and the filtrate is concentrated. The N-benzyl protecting group is removed as described in Protocol 1.

  • Salt Formation: The final product is converted to its hydrochloride salt as described in Protocol 1.

Visualizations

experimental_workflow_fluorination start N-Protected-3-oxopiperidine enamine_formation Enamine Formation (e.g., Pyrrolidine, Toluene, Reflux) start->enamine_formation enamine Intermediate Enamine enamine_formation->enamine fluorination Electrophilic Fluorination (e.g., Selectfluor®, Acetonitrile) enamine->fluorination difluoro_protected N-Protected-3,3-difluoropiperidine fluorination->difluoro_protected deprotection Deprotection (e.g., H₂, Pd/C) difluoro_protected->deprotection free_base 3,3-Difluoropiperidine (Free Base) deprotection->free_base salt_formation Salt Formation (HCl in Ether) free_base->salt_formation end 3,3-Difluoropiperidine HCl salt_formation->end experimental_workflow_reduction start N-Protected-2-piperidone lactam_fluorination Lactam Fluorination (e.g., LDA, NFSI) start->lactam_fluorination difluoro_lactam N-Protected-3,3-difluoro-2-piperidone lactam_fluorination->difluoro_lactam reduction Lactam Reduction (e.g., LiAlH₄, THF) difluoro_lactam->reduction difluoro_protected N-Protected-3,3-difluoropiperidine reduction->difluoro_protected deprotection Deprotection (e.g., H₂, Pd/C) difluoro_protected->deprotection free_base 3,3-Difluoropiperidine (Free Base) deprotection->free_base salt_formation Salt Formation (HCl in Ether) free_base->salt_formation end 3,3-Difluoropiperidine HCl salt_formation->end troubleshooting_logic start Low Yield or Impure Product check_sm Check Starting Material Consumption (TLC/LC-MS) start->check_sm sm_incomplete Incomplete Reaction check_sm->sm_incomplete No sm_complete Starting Material Consumed check_sm->sm_complete Yes optimize_conditions Optimize Reaction Conditions (Time, Temp, Stoichiometry) sm_incomplete->optimize_conditions optimize_conditions->start check_side_products Analyze Side Products (GC-MS/NMR) sm_complete->check_side_products hydrodefluorination Hydrodefluorination Detected check_side_products->hydrodefluorination other_impurities Other Impurities check_side_products->other_impurities inert_conditions Ensure Inert Atmosphere & Anhydrous Solvents hydrodefluorination->inert_conditions inert_conditions->start optimize_workup Optimize Workup & Purification (e.g., Recrystallization, Chromatography) other_impurities->optimize_workup success Improved Yield & Purity optimize_workup->success

References

Technical Support Center: Optimization of Reaction Conditions for N-functionalization of 3,3-Difluoropiperidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the N-functionalization of 3,3-difluoropiperidine. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to address common challenges encountered during synthesis.

Frequently Asked Questions (FAQs)

Q1: How does the gem-difluoro substitution at the 3-position of the piperidine ring affect its reactivity in N-functionalization reactions?

The two fluorine atoms at the 3-position are strongly electron-withdrawing, which significantly reduces the electron density on the nitrogen atom. This inductive effect lowers the basicity and nucleophilicity of the secondary amine in 3,3-difluoropiperidine compared to piperidine itself. Consequently, N-functionalization reactions may require more forcing conditions, such as higher temperatures, longer reaction times, or more reactive electrophiles and specialized catalyst systems to achieve good yields.

Q2: What are the most common side reactions observed during the N-alkylation of 3,3-difluoropiperidine?

The most prevalent side reaction is over-alkylation, leading to the formation of a quaternary ammonium salt. This is particularly common with highly reactive alkylating agents. Another potential issue is a slow or incomplete reaction due to the reduced nucleophilicity of the starting material.[1]

Q3: For N-arylation of 3,3-difluoropiperidine, which catalytic system is generally preferred?

The Buchwald-Hartwig amination is a powerful and widely used method for N-arylation.[2] Given the reduced nucleophilicity of 3,3-difluoropiperidine, a highly active catalyst system is often required. This typically involves a palladium precatalyst and a sterically hindered, electron-rich phosphine ligand, such as those from the Buchwald or Hartwig groups.

Q4: Can I use standard acylation conditions for 3,3-difluoropiperidine?

Yes, standard acylation conditions using acyl chlorides or anhydrides are generally effective. However, due to the decreased nucleophilicity of the amine, the reaction might be slower than with unsubstituted piperidine. The presence of a base is crucial to neutralize the acid byproduct (e.g., HCl) generated during the reaction.

Troubleshooting Guides

Problem 1: Low or No Yield in N-Alkylation

Potential Cause:

  • Insufficient Reactivity: The alkylating agent (e.g., alkyl chloride) may not be reactive enough.

  • Protonation of the Amine: The acid generated during the reaction (HX) can protonate the starting 3,3-difluoropiperidine, rendering it non-nucleophilic.[1]

  • Poor Solubility: The reactants may not be sufficiently soluble in the chosen solvent.

Suggested Solutions:

  • Increase Reactivity of Electrophile: Switch from an alkyl chloride to a more reactive alkyl bromide or iodide.

  • Add a Base: Incorporate a non-nucleophilic base, such as potassium carbonate (K₂CO₃) or N,N-diisopropylethylamine (DIPEA), to scavenge the acid byproduct.[3][4]

  • Optimize Solvent: Use polar aprotic solvents like acetonitrile (MeCN) or N,N-dimethylformamide (DMF) to improve solubility and reaction rates.[3][5]

  • Increase Temperature: Gently heating the reaction can increase the rate, but this should be done cautiously to avoid side reactions.[1]

Problem 2: Formation of Quaternary Ammonium Salt (Over-alkylation) in N-Alkylation

Potential Cause:

  • High Concentration of Alkylating Agent: An excess of the alkylating agent increases the likelihood of a second alkylation event.[1]

  • Increased Nucleophilicity of Product: The N-alkylated tertiary amine product can sometimes be more nucleophilic than the starting secondary amine, favoring a second alkylation.

Suggested Solutions:

  • Control Stoichiometry: Use a slight excess of the 3,3-difluoropiperidine relative to the alkylating agent (e.g., 1.1 to 1.5 equivalents).

  • Slow Addition of Alkylating Agent: Add the alkylating agent slowly to the reaction mixture, ideally using a syringe pump, to maintain its low concentration.[1][4]

  • Lower Reaction Temperature: Running the reaction at a lower temperature can help control the reaction rate and reduce the likelihood of over-alkylation.

Problem 3: Low Yield in Buchwald-Hartwig N-Arylation

Potential Cause:

  • Insufficient Catalyst Activity: The reduced nucleophilicity of 3,3-difluoropiperidine requires a highly active catalyst system.

  • Incorrect Base: The choice of base is critical for the deprotonation of the amine and the overall efficiency of the catalytic cycle.

  • Oxygen or Moisture Contamination: The Pd(0) active catalyst is sensitive to oxygen, and moisture can interfere with the reaction.

Suggested Solutions:

  • Screen Ligands and Catalysts: Use electron-rich, sterically hindered biaryl phosphine ligands (e.g., XPhos, RuPhos). Consider using well-defined palladium precatalysts (e.g., G3 or G4 palladacycles) to ensure efficient generation of the active Pd(0) species.[6]

  • Optimize the Base: Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are often effective.

  • Ensure Anhydrous and Inert Conditions: Use anhydrous, degassed solvents (e.g., toluene, dioxane). Thoroughly degas the solvent and maintain an inert atmosphere (argon or nitrogen) throughout the reaction.

Data Presentation

Table 1: Representative Conditions for N-Alkylation of Piperidine Derivatives

Alkylating AgentBase (equiv.)SolventTemperature (°C)Time (h)Yield (%)Reference/Notes
Benzyl bromideK₂CO₃ (2.0)MeCNRT12~85-95General conditions for 2-substituted piperidines.[3]
Ethyl iodideDIPEA (1.5)DMF706~70-80Conditions may need to be optimized for 3,3-difluoropiperidine.[3]
Alkyl bromideNoneMeCNRTseveralNot specifiedSlow addition via syringe pump is key to avoid over-alkylation.[4]
Alkyl bromideK₂CO₃Acetone/DMF160 (MW)1~40For challenging alkylations, higher temperatures and polar solvents can be effective.[5]

Table 2: Representative Conditions for Buchwald-Hartwig N-Arylation of Amines

Aryl HalideCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemperature (°C)Yield (%)Reference/Notes
4-ChlorotoluenePd₂(dba)₃ (1.5)XPhos (3.0)NaOtBu (2.0)TolueneReflux94For morpholine, a similar secondary amine.
Aryl Chloride[Pd(cinnamyl)Cl]₂BippyPhosK₃PO₄ or LHMDSToluene or Dioxane100High yieldsGeneral system for a broad range of amines.[6]
Aryl TosylatePd(OAc)₂ (5)BINAP (7.5)Cs₂CO₃ (1.4)Toluene10076For benzylamine.[7]

Table 3: Representative Conditions for N-Acylation of Amines

Acylating AgentBase (equiv.)SolventTemperature (°C)Time (h)Yield (%)Reference/Notes
Acyl chlorideDIPEA (1.5)CH₂Cl₂0 to RT3up to 94General procedure.[8]
Acyl chlorideAmine (5.0)CH₂Cl₂RT2Not specifiedAmine acts as both reactant and base.[9]
Carboxylic AcidEDC/HOAtDMFRT12HighPeptide coupling conditions are a mild alternative.[10]

Experimental Protocols

Protocol 1: General Procedure for N-Alkylation of 3,3-Difluoropiperidine

This protocol is a general guideline for the mono-N-alkylation of 3,3-difluoropiperidine, optimized to minimize over-alkylation.

Materials:

  • 3,3-Difluoropiperidine (1.2 equivalents)

  • Alkyl halide (e.g., alkyl bromide or iodide) (1.0 equivalent)

  • Potassium carbonate (K₂CO₃), finely powdered (2.0 equivalents)

  • Anhydrous acetonitrile (MeCN) or N,N-dimethylformamide (DMF)

  • Syringe pump

  • Round-bottom flask, magnetic stirrer, and inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Set up a dry round-bottom flask under an inert atmosphere.

  • To the flask, add 3,3-difluoropiperidine (1.2 eq.), potassium carbonate (2.0 eq.), and anhydrous solvent to make a 0.1-0.5 M solution.

  • Begin stirring the suspension at room temperature.

  • Load the alkyl halide (1.0 eq.), optionally diluted with a small amount of anhydrous solvent, into a syringe and place it on a syringe pump.

  • Add the alkyl halide solution dropwise to the stirred suspension over a period of 2-4 hours.

  • Allow the reaction to stir at room temperature or with gentle heating (40-60 °C) until completion (monitor by TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Perform a standard aqueous work-up by partitioning the residue between an organic solvent (e.g., ethyl acetate) and water.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Buchwald-Hartwig N-Arylation of 3,3-Difluoropiperidine

This protocol describes a general procedure for the N-arylation of 3,3-difluoropiperidine with an aryl halide.

Materials:

  • 3,3-Difluoropiperidine (1.2 equivalents)

  • Aryl halide (e.g., aryl bromide) (1.0 equivalent)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)

  • Phosphine ligand (e.g., XPhos, 4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.5 equivalents)

  • Anhydrous, degassed toluene or dioxane

  • Inert gas (Argon or Nitrogen)

  • Schlenk flask or sealed vial, magnetic stirrer, and heating plate

Procedure:

  • In a glovebox or under a stream of inert gas, add the palladium precatalyst, phosphine ligand, and sodium tert-butoxide to a Schlenk flask or vial equipped with a stir bar.

  • Add the aryl halide (if solid) and 3,3-difluoropiperidine.

  • Evacuate and backfill the flask with inert gas (repeat 3 times).

  • Add the anhydrous, degassed solvent via syringe.

  • Seal the flask/vial and heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the progress of the reaction by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the catalyst and inorganic salts.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 3: General Procedure for N-Acylation of 3,3-Difluoropiperidine

This protocol outlines a standard procedure for the N-acylation of 3,3-difluoropiperidine using an acyl chloride.

Materials:

  • 3,3-Difluoropiperidine (1.0 equivalent)

  • Acyl chloride (1.1 equivalents)

  • Triethylamine (Et₃N) or DIPEA (1.5 equivalents)

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • Round-bottom flask, magnetic stirrer, dropping funnel, and nitrogen/argon inlet

Procedure:

  • Dissolve 3,3-difluoropiperidine (1.0 eq.) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

  • Cool the stirred solution to 0 °C using an ice bath.

  • Add the base (e.g., triethylamine, 1.5 eq.) to the solution.

  • Add the acyl chloride (1.1 eq.), dissolved in a small amount of anhydrous DCM, dropwise to the reaction mixture over 15-20 minutes.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding deionized water.

  • Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with a saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography on silica gel.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction Setup cluster_workup Work-up & Purification cluster_analysis Analysis reagents Select & Weigh Reagents glassware Dry Glassware Under Inert Gas setup Assemble Flask, Add Amine, Base, & Solvent glassware->setup addition Slowly Add Electrophile (Alkylation/Acylation) or Add Aryl Halide & Catalyst (Arylation) setup->addition stir Stir at Optimal Temperature addition->stir monitor Monitor by TLC/LC-MS stir->monitor quench Quench Reaction & Filter monitor->quench extract Aqueous Extraction quench->extract purify Column Chromatography extract->purify product Characterize Final Product (NMR, MS) purify->product

Caption: General experimental workflow for the N-functionalization of 3,3-difluoropiperidine.

Troubleshooting_Guide start Low or No Product Yield? reaction_type1 Reaction Type: N-Alkylation start->reaction_type1 reaction_type2 Reaction Type: N-Arylation start->reaction_type2 cause1a Is Alkyl Halide Reactive Enough? reaction_type1->cause1a solution1a Switch from R-Cl to R-Br or R-I cause1a->solution1a No cause1b Is Amine Being Protonated? cause1a->cause1b Yes solution1b Add Non-Nucleophilic Base (K₂CO₃, DIPEA) cause1b->solution1b Yes cause1c Is Over-alkylation Occurring? cause1b->cause1c No solution1c Slowly Add Alkyl Halide, Use Excess Amine cause1c->solution1c Yes cause2a Is Catalyst System Active Enough? reaction_type2->cause2a solution2a Screen Bulky, Electron-Rich Ligands (e.g., XPhos) Use Pd Precatalyst cause2a->solution2a No cause2b Are Conditions Inert & Anhydrous? cause2a->cause2b Yes solution2b Use Dry, Degassed Solvent under Ar/N₂ cause2b->solution2b No

Caption: Troubleshooting decision tree for common N-functionalization issues.

References

Technical Support Center: Purification of 3,3-Difluoropiperidine Hydrochloride Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 3,3-difluoropiperidine hydrochloride and its derivatives.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of this compound derivatives in a question-and-answer format.

Question 1: My final product is an oil or fails to crystallize. What should I do?

Answer:

Oiling out or failure to crystallize is a common issue, particularly with polar fluorinated compounds. Here are several strategies to address this:

  • Solvent System Optimization:

    • Single Solvent: If using a single solvent for recrystallization, ensure you are using the minimum amount of hot solvent to dissolve the compound. Supersaturation is key for crystallization. If the compound is too soluble, the solution may need to be concentrated.

    • Two-Solvent System: This is often more effective. Dissolve your compound in a "good" solvent (in which it is highly soluble) and then slowly add a "poor" solvent (an anti-solvent in which it is sparingly soluble) until the solution becomes cloudy. Gentle heating to clarify the solution followed by slow cooling can promote crystal growth. For hydrochloride salts, a common combination is a polar solvent like isopropanol or ethanol as the "good" solvent, and a non-polar solvent like diethyl ether or heptane as the "poor" solvent.

    • Scratching: Use a glass rod to scratch the inside of the flask at the air-solvent interface. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

    • Seeding: If you have a small amount of pure, crystalline material, add a single seed crystal to the supersaturated solution to induce crystallization.

  • Temperature Control:

    • Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature, and then transfer it to a refrigerator or freezer. Rapid cooling can sometimes lead to the formation of oils.

  • Purity of the Crude Material:

    • Highly impure material may inhibit crystallization. Consider a preliminary purification step, such as a quick filtration through a plug of silica gel, to remove baseline impurities before attempting recrystallization.

Question 2: I am observing a significant amount of a closely-related impurity in my NMR/LC-MS that I am struggling to remove. What is the likely identity of this impurity and how can I remove it?

Answer:

A common impurity in the synthesis of gem-difluorinated compounds is the corresponding monofluorinated analog. In the case of this compound, the presence of 3-fluoropiperidine hydrochloride is a strong possibility.

Here are some strategies for its removal:

  • Fractional Recrystallization: This technique relies on slight differences in the solubility of the desired product and the impurity. It may require multiple recrystallization cycles and can lead to a significant loss of yield. Experiment with different solvent systems to maximize the solubility difference.

  • Chromatography of the Free Base: The hydrochloride salt is often not ideal for silica gel chromatography. Consider neutralizing the salt to the free base, which is less polar and will behave more predictably on a silica column.

    • Protocol: Dissolve the hydrochloride salt in water and basify with a suitable base (e.g., sodium bicarbonate, sodium hydroxide) to a pH > 10. Extract the free base into an organic solvent like dichloromethane (DCM) or ethyl acetate. Dry the organic layer, concentrate, and then purify by column chromatography.

    • Column Conditions: A typical mobile phase for piperidine derivatives on silica gel is a gradient of methanol in dichloromethane, often with a small amount of a basic modifier like triethylamine (e.g., 0.1-1%) to prevent peak tailing.

  • Chromatography of a Protected Derivative: Unprotected piperidines can be challenging to purify by chromatography due to their basicity and potential volatility. Protecting the nitrogen atom with a group like Boc (tert-butyloxycarbonyl) or Cbz (carboxybenzyl) can make the compound less polar and more amenable to chromatography.

    • Protocol: Protect the crude mixture (containing both the difluoro and monofluoro compounds) using standard conditions (e.g., Boc anhydride and a base). Purify the protected derivative by column chromatography. The difference in polarity between the protected difluoro and monofluoro compounds may be more pronounced, allowing for better separation. Following purification, the protecting group can be removed under acidic conditions to yield the desired pure hydrochloride salt.

Question 3: My recovery after recrystallization is very low. How can I improve the yield?

Answer:

Low recovery is a frequent challenge in recrystallization. Here are some key factors to consider:

  • Minimize Solvent Volume: Use the absolute minimum amount of hot solvent required to dissolve your compound. The more solvent you use, the more of your product will remain in the mother liquor upon cooling.

  • Optimal Solvent Choice: The ideal recrystallization solvent dissolves the compound well when hot but poorly when cold. If the compound has significant solubility at low temperatures, you will lose a substantial amount of product. It is worth screening several solvents to find the best one.

  • Cooling Temperature: Ensure you are cooling the crystallization mixture to a sufficiently low temperature (e.g., in an ice bath or freezer) to maximize the precipitation of your product.

  • Concentrate the Mother Liquor: After filtering off your first crop of crystals, you can often recover a second, albeit usually less pure, crop by concentrating the mother liquor and re-cooling.

Question 4: I am performing column chromatography, but my compound is streaking or giving broad peaks. What can I do?

Answer:

Peak tailing or streaking on silica gel is a common issue with basic compounds like piperidines due to their interaction with acidic silanol groups on the silica surface.

  • Add a Basic Modifier: Incorporating a small amount of a basic additive to your mobile phase can significantly improve peak shape. Common choices include:

    • Triethylamine (TEA) at 0.1-1% (v/v)

    • Ammonia in methanol (e.g., 7N solution) added to the mobile phase.

  • Use Deactivated Silica: Commercially available amine-deactivated or base-deactivated silica gel can be used to minimize interactions with basic analytes.

  • Switch to Reverse-Phase Chromatography: If your compound has sufficient non-polar character, reverse-phase HPLC can be an excellent alternative for purification, as it avoids the issues associated with silica gel.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: this compound is typically a stable solid. It should be stored in a tightly sealed container in a cool, dry place. As with many amine salts, it can be hygroscopic, so protection from moisture is important.

Q2: Is this compound volatile?

A2: While the hydrochloride salt form is not volatile, the corresponding free base can be. This is an important consideration during workup procedures, especially when concentrating solutions of the free base. It is advisable to use a rotary evaporator at a moderate temperature and pressure to avoid loss of product.

Q3: What are some suitable solvent systems for the recrystallization of this compound?

A3: While specific data for this compound is not widely published, good starting points for recrystallization of amine hydrochlorides include:

  • Isopropanol

  • Ethanol

  • Methanol/Diethyl ether

  • Isopropanol/Heptane

A systematic solvent screen is the best approach to identify the optimal system for your specific derivative.

Data Presentation

Table 1: Comparison of Purification Techniques for this compound Derivatives

Purification TechniquePrincipleBest Suited ForKey AdvantagesPotential Challenges
Recrystallization Differential solubility of the compound and impurities at varying temperatures.Removing minor impurities from a solid crude product.Cost-effective, scalable, can yield high-purity crystalline material.Can be time-consuming, may result in low recovery, "oiling out" can occur.
Solvent Pulping/Washing Washing the solid product with a solvent in which it is insoluble, but impurities are soluble.Removing highly soluble impurities from a solid product.Quick, simple, good for a preliminary purification step.Less effective for removing impurities with similar solubility to the product.
Acid-Base Extraction Partitioning of the compound between aqueous and organic phases based on its acidic/basic properties.Separating the basic product from neutral or acidic impurities.Effective for removing non-basic impurities.Requires conversion to the free base and back to the salt, potential for emulsion formation.
Normal-Phase Chromatography (on free base or protected derivative) Separation based on polarity on a polar stationary phase (e.g., silica gel).Separating compounds with different polarities, including closely related impurities.High resolution, can separate complex mixtures.The hydrochloride salt is often unsuitable; requires conversion to the free base or a protected derivative. Peak tailing of basic compounds can be an issue.
Reverse-Phase HPLC Separation based on hydrophobicity on a non-polar stationary phase.Purifying non-polar to moderately polar compounds.Excellent resolution, good for removing polar impurities.Can be expensive, requires specialized equipment, removal of water from the final product is necessary.

Experimental Protocols

Protocol 1: General Recrystallization Procedure (Two-Solvent System)

  • Place the crude this compound derivative in an Erlenmeyer flask with a stir bar.

  • Add a minimal amount of a "good" solvent (e.g., isopropanol) at room temperature to create a slurry.

  • Gently heat the mixture with stirring until the solid completely dissolves.

  • Slowly add a "poor" solvent (e.g., diethyl ether or heptane) dropwise until the solution becomes persistently cloudy.

  • Add a few drops of the "good" solvent to redissolve the precipitate and obtain a clear solution.

  • Remove the flask from the heat source and allow it to cool slowly to room temperature.

  • Once crystals begin to form, you can place the flask in an ice bath for at least 30 minutes to maximize precipitation.

  • Collect the crystals by vacuum filtration, washing with a small amount of the cold "poor" solvent.

  • Dry the crystals under vacuum to a constant weight.

Protocol 2: Purification via Free Base and Column Chromatography

  • Dissolve the crude this compound in deionized water.

  • Cool the solution in an ice bath and slowly add a saturated aqueous solution of sodium bicarbonate or 1M sodium hydroxide with stirring until the pH is > 10.

  • Extract the aqueous layer three times with an organic solvent such as dichloromethane (DCM) or ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure (use moderate temperature to avoid loss of the volatile free base).

  • Dissolve the crude free base in a minimal amount of DCM and load it onto a silica gel column.

  • Elute the column with a suitable mobile phase, for example, a gradient of 0-10% methanol in DCM. To improve peak shape, 0.5% triethylamine can be added to the mobile phase.

  • Collect the fractions containing the pure product (as identified by TLC).

  • Combine the pure fractions and concentrate under reduced pressure.

  • To regenerate the hydrochloride salt, dissolve the purified free base in a minimal amount of diethyl ether or ethyl acetate and add a solution of HCl in diethyl ether or dioxane dropwise with stirring until precipitation is complete.

  • Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum.

Mandatory Visualization

experimental_workflow cluster_start Starting Material cluster_purification Purification Options cluster_chromatography_prep Chromatography Preparation cluster_final_product Final Product Crude Product Crude Product Recrystallization Recrystallization Crude Product->Recrystallization Free_Base Convert to Free Base Crude Product->Free_Base Pure_Product Pure 3,3-Difluoropiperidine Hydrochloride Recrystallization->Pure_Product Chromatography Chromatography Chromatography->Pure_Product Salt Formation Free_Base->Chromatography Protected_Derivative Protecting Group Addition (e.g., Boc, Cbz) Free_Base->Protected_Derivative Protected_Derivative->Chromatography

Caption: Purification workflow for this compound derivatives.

troubleshooting_logic Start Purification Issue Issue1 Oiling Out / No Crystals Start->Issue1 Issue2 Persistent Impurity Start->Issue2 Issue3 Poor Recovery Start->Issue3 Issue4 Column Tailing Start->Issue4 Sol1 Optimize Solvents Slow Cooling Scratch/Seed Issue1->Sol1 Sol2 Fractional Recrystallization Chromatography of Free Base Protect & Chromatograph Issue2->Sol2 Sol3 Minimize Solvent Volume Optimize Solvent Choice Cool to Lower Temp. Issue3->Sol3 Sol4 Add Basic Modifier (TEA) Use Deactivated Silica Switch to Reverse Phase Issue4->Sol4

Caption: Troubleshooting logic for common purification issues.

Overcoming hydrodefluorination in fluorinated piperidine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of fluorinated piperidines. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges, particularly the issue of hydrodefluorination. Here you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and comparative data to support your experimental work.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am attempting to synthesize a fluorinated piperidine via hydrogenation of the corresponding fluoropyridine, but I am observing significant amounts of the non-fluorinated piperidine as a byproduct. What is causing this, and how can I prevent it?

This is a common issue known as hydrodefluorination, where the carbon-fluorine bond is cleaved and replaced with a carbon-hydrogen bond during the reduction process.[1][2] This side reaction is a known challenge in the metal-catalyzed hydrogenation of fluorinated precursors.[1][2]

To overcome this, the addition of a Brønsted acid to the reaction mixture has been shown to be highly effective.[1][2] Specifically, the use of aqueous hydrochloric acid (HCl) in methanol (MeOH) as a solvent, in conjunction with a palladium-based catalyst, can significantly suppress hydrodefluorination and favor the desired hydrogenation of the pyridine ring.[1][2] The protonation of the substrate and product is believed to play a crucial role in this improved selectivity.[1][2]

Q2: What is the recommended catalyst and reaction system to minimize hydrodefluorination?

For the selective hydrogenation of fluoropyridines to fluorinated piperidines, a combination of 20 wt% Palladium Hydroxide on Carbon (Pd(OH)₂/C) with aqueous HCl in methanol is a highly recommended and robust system.[1][2] This system has demonstrated high conversion rates and minimal formation of the defluorinated side product.[1][2] In contrast, other common heterogeneous catalysts often result in lower yields of the desired fluorinated product and a higher prevalence of hydrodefluorination.[1][2]

Q3: My starting material contains other functional groups like esters, amides, or other aromatic rings. Will the recommended acidic palladium-catalyzed hydrogenation conditions affect these groups?

The palladium-catalyzed hydrogenation system using Pd(OH)₂/C and HCl is notable for its chemoselectivity.[1][2][3] It has been shown to selectively reduce the fluoropyridine ring while tolerating a variety of other functional groups and (hetero)aromatic systems.[1][2][3] Functional groups such as esters, amides, and even free hydroxy groups are generally well-tolerated under these reaction conditions.[2] Furthermore, this method has demonstrated selective reduction of fluoropyridines in the presence of benzene and imidazole systems.[1][2]

Q4: I am working with a multi-fluorinated pyridine, and I am still observing hydrodefluorination even with the acidic palladium system. What should I do?

While the acidic palladium system is effective, the synthesis of multi-fluorinated piperidines can still be challenging, with the potential for single- and double-defluorinated side products to form.[2] If significant hydrodefluorination persists, consider the following:

  • Reaction Monitoring: Carefully monitor the reaction progress to optimize the reaction time. Over-hydrogenation can sometimes lead to increased side reactions.

  • Catalyst Loading: While a standard loading is often used, slight adjustments to the catalyst loading may influence selectivity.

  • Alternative Strategies: For certain multi-fluorinated targets, a dearomatization-hydrogenation (DAH) process using a rhodium catalyst might be an alternative, although this approach has its own limitations regarding functional group compatibility.[1][4]

Troubleshooting Workflow for Hydrodefluorination

Below is a logical workflow to troubleshoot and overcome the issue of hydrodefluorination during fluorinated piperidine synthesis.

Hydrodefluorination_Troubleshooting start Start: Synthesis of Fluorinated Piperidine check_hdf Observe Hydrodefluorination (HDF) Side Product? start->check_hdf no_hdf Successful Synthesis: Isolate Product check_hdf->no_hdf No check_catalyst Review Catalyst System: Using Pd(OH)₂/C? check_hdf->check_catalyst Yes add_acid Implement Solution 1: Add Brønsted Acid (e.g., aq. HCl) add_acid->no_hdf HDF Suppressed re_evaluate Re-evaluate Reaction: Monitor Progress, Consider Alternative Strategies (e.g., DAH) add_acid->re_evaluate HDF Persists check_catalyst->add_acid Yes change_catalyst Implement Solution 2: Switch to Pd(OH)₂/C (20 wt%) check_catalyst->change_catalyst No change_catalyst->add_acid end End re_evaluate->end

Caption: A troubleshooting workflow for addressing hydrodefluorination in fluorinated piperidine synthesis.

Quantitative Data Summary

The following table summarizes the typical reaction conditions and outcomes for the palladium-catalyzed hydrogenation of fluoropyridines, which has been shown to effectively suppress hydrodefluorination.

ParameterRecommended Condition/ValueNotes
Catalyst Palladium Hydroxide on Carbon (Pd(OH)₂/C, 20 wt%)This catalyst has shown superior performance over other common heterogeneous catalysts in suppressing hydrodefluorination.[1][2]
Solvent Methanol (MeOH)
Additive Aqueous Hydrochloric Acid (HCl)The addition of a strong Brønsted acid is crucial for minimizing the defluorinated side product.[1][2] Omitting the acid leads to diminished conversion and dominant formation of the non-fluorinated product.[2]
Robustness High tolerance to air and moistureThe reaction does not require stringent anhydrous or anaerobic conditions.[1][2]
Yield Good to HighWhile specific yields vary with the substrate, a gram-scale reaction of 3-fluoropyridine to Cbz-protected 3-fluoropiperidine was reported with a 67% yield.[2]
Diastereoselectivity High (cis-selective)The hydrogenation process is generally cis-selective.[3]

Key Experimental Protocol

General Procedure for the Palladium-Catalyzed Hydrogenation of Fluoropyridines:

This protocol is based on the successful method for accessing (multi)fluorinated piperidines while minimizing hydrodefluorination.[1][2]

  • Reaction Setup: To a suitable pressure vessel, add the fluoropyridine substrate (1.0 equiv.).

  • Catalyst and Solvent Addition: Add Palladium Hydroxide on Carbon (Pd(OH)₂/C, 20 wt%, typically 5-10 mol%). Add methanol (MeOH) as the solvent.

  • Acid Addition: Add aqueous hydrochloric acid (HCl, typically 1.0-1.2 equiv.).

  • Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen (a pressure of 50 bar has been reported for similar reactions) and stir the reaction mixture at room temperature.[5]

  • Reaction Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS) until the starting material is consumed.

  • Work-up: Upon completion, carefully vent the hydrogen gas. Filter the reaction mixture through a pad of celite to remove the catalyst, washing with methanol.

  • Purification: The crude product can then be purified. For volatile piperidines, in situ protection (e.g., with Cbz-Cl or Fmoc-Cl) prior to purification is often advantageous.[2]

Reaction Pathway Visualization

The following diagram illustrates the desired synthetic pathway for fluorinated piperidines from fluoropyridines and the competing hydrodefluorination side reaction.

Reaction_Pathway start Fluoropyridine hydrogenation Hydrogenation (Desired Pathway) start->hydrogenation Pd(OH)₂/C, H₂, HCl/MeOH defluorination Hydrodefluorination (Side Reaction) start->defluorination Competing Reaction product Fluorinated Piperidine hydrogenation->product side_product Non-fluorinated Piperidine defluorination->side_product

Caption: Desired hydrogenation pathway versus the competing hydrodefluorination side reaction.

References

Stability issues of 3,3-Difluoropiperidine hydrochloride under acidic or basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 3,3-Difluoropiperidine Hydrochloride

Welcome to the technical support center for this compound. This resource is designed to assist researchers, scientists, and drug development professionals in understanding and troubleshooting potential stability issues with this compound under various experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common uses?

A1: this compound is a heterocyclic building block used in medicinal chemistry and drug discovery.[1] The piperidine scaffold is a common feature in many active pharmaceutical ingredients (APIs), and the introduction of gem-difluoro groups can modulate physicochemical properties such as lipophilicity and metabolic stability, potentially enhancing the therapeutic profile of a drug candidate.[1]

Q2: What are the general storage recommendations for this compound?

A2: It is recommended to store this compound in a well-ventilated place with the container tightly closed.[2][3] Some suppliers recommend storage at 2-8°C or -20°C.[4][5] It is also described as hygroscopic and air-sensitive, so storage under an inert atmosphere is advised.[2]

Q3: What are the known incompatibilities for this compound?

A3: this compound should be kept away from strong oxidizing agents and strong bases.[3]

Q4: Are there any known stability issues with this compound?

Troubleshooting Guide: Stability Issues

Issue 1: Unexpected side products observed in a reaction mixture under acidic conditions.

Possible Cause: Under strong acidic conditions and elevated temperatures, the piperidine ring of this compound is generally expected to be stable. However, depending on the other reagents present, the secondary amine can participate in side reactions. While the C-F bonds are strong, extreme conditions could potentially lead to unforeseen degradation pathways.

Troubleshooting Steps:

  • pH Control: Neutralize the reaction mixture to a pH range of 5-7 before workup and purification if the desired product is stable under these conditions.

  • Temperature Control: Run the reaction at the lowest effective temperature to minimize side reactions.

  • Inert Atmosphere: If oxidative degradation is suspected, perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Analysis: Use LC-MS or GC-MS to identify the mass of the impurities, which can provide clues to their structure and formation pathway.

Issue 2: Degradation of the compound upon storage in a basic solution.

Possible Cause: this compound, being an amine salt, will be deprotonated to the free base form under basic conditions. While the free base is a stable entity, strong basic conditions, especially at higher temperatures, could potentially promote elimination reactions or other degradation pathways, although this is less likely for gem-difluoro compounds compared to monofluoro analogs.

Troubleshooting Steps:

  • pH Adjustment: If the compound needs to be used in a basic medium, use the mildest base and lowest concentration necessary. A buffered solution may provide better control.

  • Temperature and Time: Minimize the time the compound is exposed to basic conditions and keep the temperature as low as possible.

  • Monitoring: Monitor the stability of the compound in the basic solution over time using techniques like HPLC or NMR to determine the rate of degradation.

Hypothetical Stability Data

The following tables represent hypothetical data from a forced degradation study to illustrate how such data would be presented. Note: This is not actual experimental data for this compound.

Table 1: Hypothetical Degradation of this compound under Acidic Conditions

ConditionTime (hours)Temperature (°C)% DegradationMajor Degradant(s)
1M HCl2425< 1%Not Applicable
1M HCl7260~ 5%Impurity A
6M HCl2480~ 15%Impurity A, Impurity B

Table 2: Hypothetical Degradation of this compound under Basic Conditions

ConditionTime (hours)Temperature (°C)% DegradationMajor Degradant(s)
1M NaOH2425< 2%Not Applicable
1M NaOH7260~ 8%Impurity C
5M NaOH2480~ 20%Impurity C, Impurity D

Experimental Protocols

The following are generalized protocols for conducting forced degradation studies, which would be necessary to determine the actual stability of this compound.

Protocol 1: Acidic Degradation Study
  • Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., water or methanol).

  • Stress Conditions:

    • To 1 mL of the stock solution, add 1 mL of 2M HCl to achieve a final concentration of 0.5 mg/mL in 1M HCl.

    • Prepare three sets of samples. Incubate one set at room temperature (25°C), one at 60°C, and one at 80°C.

  • Time Points: Withdraw aliquots at 0, 6, 12, 24, 48, and 72 hours.

  • Sample Preparation for Analysis: Immediately neutralize the aliquots with an equivalent amount of 2M NaOH. Dilute with the mobile phase to a suitable concentration for analysis.

  • Analysis: Analyze the samples by a validated stability-indicating HPLC method (e.g., C18 column with a gradient of water and acetonitrile containing 0.1% formic acid) with UV detection. Use LC-MS to identify the mass of any degradation products.

Protocol 2: Basic Degradation Study
  • Preparation of Stock Solution: Prepare a stock solution of this compound at 1 mg/mL as in the acidic study.

  • Stress Conditions:

    • To 1 mL of the stock solution, add 1 mL of 2M NaOH to achieve a final concentration of 0.5 mg/mL in 1M NaOH.

    • Incubate samples at room temperature (25°C), 60°C, and 80°C.

  • Time Points: Collect aliquots at 0, 6, 12, 24, 48, and 72 hours.

  • Sample Preparation for Analysis: Neutralize the aliquots with an equivalent amount of 2M HCl and dilute with the mobile phase.

  • Analysis: Analyze the samples using the same HPLC and LC-MS methods as for the acidic degradation study.

Visualizations

Below are diagrams illustrating the logical workflow for investigating stability issues and a potential, though hypothetical, degradation pathway.

Stability_Troubleshooting_Workflow start Observation of Unexpected Results/ Degradation condition Identify Experimental Conditions (pH, Temp, Reagents) start->condition literature Consult Literature for Similar Compounds condition->literature hypothesis Formulate Hypothesis on Degradation Pathway literature->hypothesis modify Modify Experimental Protocol (e.g., lower temp, change pH) hypothesis->modify analyze Analyze Products using LC-MS, NMR, etc. hypothesis->analyze modify->analyze confirm Confirm Structure of Degradation Products analyze->confirm

Caption: Workflow for troubleshooting stability issues.

Hypothetical_Degradation_Pathway reactant 3,3-Difluoropiperidine HCl intermediate 3,3-Difluoropiperidine (free base) reactant->intermediate  Strong Base (e.g., NaOH) product Hypothetical Product (e.g., Ring-opened species) intermediate->product  Harsh Conditions  (e.g., High Temp)

Caption: A potential, hypothetical degradation pathway.

References

Technical Support Center: Troubleshooting Low Yields in Coupling Reactions with 3,3-Difluoropiperidine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for coupling reactions involving 3,3-difluoropiperidine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize these crucial reactions. Below, you will find a series of frequently asked questions (FAQs) and troubleshooting guides in a question-and-answer format to address common issues encountered during experimentation, particularly focusing on overcoming low reaction yields.

Frequently Asked Questions (FAQs)

Q1: Why are my coupling reaction yields with 3,3-difluoropiperidine lower than expected compared to non-fluorinated piperidines?

Low yields in coupling reactions with 3,3-difluoropiperidine can often be attributed to the electronic effects of the gem-difluoro group. The two fluorine atoms are strongly electron-withdrawing, which significantly lowers the basicity (pKa) and nucleophilicity of the piperidine nitrogen.[1][2] This reduced nucleophilicity can slow down the rate of the desired coupling reaction, leading to incomplete conversion and the formation of side products. Additionally, steric hindrance around the nitrogen atom can also play a role.

Q2: I am using 3,3-difluoropiperidine hydrochloride. Do I need to use the freebase?

Yes, it is highly recommended to use the freebase of 3,3-difluoropiperidine for coupling reactions. The hydrochloride salt is not sufficiently nucleophilic to participate in the reaction. You can generate the freebase in situ by using an additional equivalent of a suitable base, or by performing a separate extraction of the freebase prior to the reaction. However, in situ formation is often less reliable and may require careful optimization of the base. For consistent results, preparing and isolating the freebase is the preferred method.

Q3: What are the most common side reactions observed in Buchwald-Hartwig amination with 3,3-difluoropiperidine?

The most common side reactions include:

  • Hydrodehalogenation: This occurs when a palladium hydride species is generated, which can then reductively cleave the aryl-halide bond of your coupling partner. This can be minimized by careful selection of the base and solvent, and by ensuring the reaction is performed under anhydrous conditions.

  • Catalyst Decomposition: Palladium catalysts can be sensitive, and improper handling or reaction conditions can lead to the formation of inactive palladium black.

  • Homocoupling: In Suzuki-Miyaura reactions, homocoupling of the boronic acid or ester can occur, consuming the reagent and reducing the yield of the desired product.

Troubleshooting Guides

Issue 1: Low or No Conversion of Starting Materials

If you are observing a significant amount of unreacted starting materials, consider the following troubleshooting steps.

low_conversion cluster_reagents Reagent Checks cluster_conditions Condition Checks start Low Conversion Observed check_reagents Verify Reagent Quality and Stoichiometry start->check_reagents check_conditions Review Reaction Conditions check_reagents->check_conditions Reagents OK freebase Is 3,3-difluoropiperidine the freebase? check_reagents->freebase optimize_catalyst Optimize Catalyst System check_conditions->optimize_catalyst Conditions Appear Correct inert_atm Is the reaction under an inert atmosphere? check_conditions->inert_atm optimize_base Optimize Base optimize_catalyst->optimize_base optimize_solvent_temp Optimize Solvent and Temperature optimize_base->optimize_solvent_temp solution Improved Yield optimize_solvent_temp->solution purity Are all reagents pure and anhydrous? freebase->purity stoichiometry Is the stoichiometry correct? purity->stoichiometry degassed Are solvents properly degassed? inert_atm->degassed

Caption: Troubleshooting workflow for low conversion in coupling reactions.

  • Verify Reagent Quality and Stoichiometry:

    • 3,3-Difluoropiperidine Freebase: Ensure you are using the freebase form. If starting from the hydrochloride salt, perform a separate workup to isolate the freebase before use.

    • Purity: Use high-purity reagents. Impurities in the aryl halide, base, or solvent can poison the catalyst.

    • Anhydrous Conditions: Ensure all reagents and solvents are anhydrous. Water can lead to hydrodehalogenation and catalyst decomposition.

  • Optimize the Catalyst System:

    • Catalyst Loading: While typical catalyst loadings are 1-5 mol%, increasing the loading to 5-10 mol% may be necessary for less reactive substrates like 3,3-difluoropiperidine.

    • Ligand Choice: The choice of phosphine ligand is critical. For Buchwald-Hartwig aminations, bulky, electron-rich ligands such as XPhos or RuPhos are often effective. For Suzuki couplings, SPhos or XPhos may be suitable. Consider screening a panel of ligands to find the optimal one for your specific substrate combination.

  • Optimize the Base:

    • Base Strength: A strong, non-nucleophilic base is generally required. Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LiHMDS) are common choices for Buchwald-Hartwig reactions. For Suzuki couplings, potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often used.

    • Solubility: Ensure the base is sufficiently soluble in the reaction solvent. In some cases, using a combination of bases can be beneficial.

  • Optimize Solvent and Temperature:

    • Solvent: Toluene, dioxane, and THF are common solvents for coupling reactions. The choice of solvent can significantly impact the reaction rate and yield.

    • Temperature: These reactions are often run at elevated temperatures (80-110 °C). If you are not seeing conversion at a lower temperature, gradually increasing the temperature may be necessary. However, be aware that higher temperatures can also lead to increased side product formation.

Issue 2: Formation of Significant Side Products

If you are observing the formation of significant side products, such as the hydrodehalogenated arene, it is important to refine your reaction conditions to favor the desired transformation.

side_products cluster_hydro_solutions Solutions for Hydrodehalogenation start Side Product Formation Observed identify_side_product Identify Side Product(s) (e.g., by GC-MS, LC-MS) start->identify_side_product hydrodehalogenation Hydrodehalogenation? identify_side_product->hydrodehalogenation other_side_products Other Side Products? identify_side_product->other_side_products solution_hydro Refine Conditions to Minimize Water and Optimize Base hydrodehalogenation->solution_hydro Yes solution_other Re-evaluate Reaction Parameters (Temp, Time, Catalyst) other_side_products->solution_other Yes improved_selectivity Improved Selectivity solution_hydro->improved_selectivity anhydrous Ensure Strictly Anhydrous Conditions solution_hydro->anhydrous solution_other->improved_selectivity base_choice Screen Weaker Bases (e.g., K₃PO₄, Cs₂CO₃) anhydrous->base_choice

Caption: Troubleshooting logic for addressing side product formation.

  • Ensure Anhydrous Conditions: As mentioned previously, water is a common culprit in the formation of palladium hydride species that lead to hydrodehalogenation. Use freshly dried solvents and ensure all glassware is flame-dried before use.

  • Base Selection: Strong bases like NaOtBu can sometimes promote hydrodehalogenation. Consider screening weaker bases such as K₃PO₄ or Cs₂CO₃, which can be effective while minimizing this side reaction.

  • Reaction Time and Temperature: Monitor the reaction progress carefully. Prolonged reaction times at high temperatures can lead to product degradation and the formation of side products. Aim for the shortest reaction time and lowest temperature that provides a good yield of the desired product.

Data Presentation

The following tables provide a summary of typical starting conditions for screening Buchwald-Hartwig and Suzuki-Miyaura coupling reactions with 3,3-difluoropiperidine. Note that these are general recommendations, and optimization will likely be required for your specific substrates.

Table 1: Recommended Starting Conditions for Buchwald-Hartwig Amination of 3,3-Difluoropiperidine
ParameterCondition 1Condition 2Condition 3
Aryl Halide 1.0 equiv1.0 equiv1.0 equiv
3,3-Difluoropiperidine 1.2 equiv1.2 equiv1.2 equiv
Palladium Source Pd₂(dba)₃ (2 mol%)Pd(OAc)₂ (2 mol%)G3-XPhos Precatalyst (2 mol%)
Ligand XPhos (4 mol%)RuPhos (4 mol%)-
Base NaOtBu (1.4 equiv)LiHMDS (1.4 equiv)K₃PO₄ (2.0 equiv)
Solvent TolueneDioxaneToluene
Temperature 100 °C100 °C110 °C
Table 2: Recommended Starting Conditions for Suzuki-Miyaura Coupling of a 3,3-Difluoropiperidine Derivative

Assuming the use of an N-Boc protected 3,3-difluoropiperidine-boronic acid ester.

ParameterCondition 1Condition 2
Aryl Halide 1.0 equiv1.0 equiv
Boronic Acid/Ester 1.5 equiv1.5 equiv
Palladium Source Pd(PPh₃)₄ (5 mol%)PdCl₂(dppf) (5 mol%)
Base K₂CO₃ (2.0 equiv)Cs₂CO₃ (2.0 equiv)
Solvent Dioxane/H₂O (4:1)Toluene/H₂O (10:1)
Temperature 90 °C100 °C

Experimental Protocols

General Procedure for Buchwald-Hartwig Amination of an Aryl Bromide with 3,3-Difluoropiperidine
  • Preparation of 3,3-Difluoropiperidine Freebase:

    • Dissolve this compound in water.

    • Add an excess of a strong base (e.g., 5M NaOH) and extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the freebase.

  • Coupling Reaction:

    • To a flame-dried Schlenk tube, add the palladium precatalyst (e.g., G3-XPhos, 2 mol%), the base (e.g., NaOtBu, 1.4 equiv), and a magnetic stir bar.

    • Seal the tube, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

    • Add the aryl bromide (1.0 equiv) and anhydrous, degassed toluene.

    • Add the 3,3-difluoropiperidine freebase (1.2 equiv) via syringe.

    • Place the reaction vessel in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir for the required time.

    • Monitor the reaction progress by a suitable method (e.g., TLC, LC-MS, or GC-MS).

    • Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.

    • Dry the organic layer, concentrate, and purify the crude product by flash column chromatography.

References

Technical Support Center: Synthesis of Substituted 3,3-Difluoropiperidines - Protecting Group Strategies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the challenges associated with protecting group strategies for the synthesis of substituted 3,3-difluoropiperidines.

Frequently Asked Questions (FAQs)

Q1: Why is nitrogen protection necessary during the synthesis of 3,3-difluoropiperidines?

A1: The piperidine nitrogen is nucleophilic and basic, which can lead to undesirable side reactions with various reagents and intermediates used during a synthetic sequence. Protecting the nitrogen atom as a carbamate (e.g., Boc or Cbz) masks its nucleophilicity and basicity, preventing these side reactions and allowing for cleaner transformations at other positions of the piperidine ring.

Q2: What are the most common protecting groups for the piperidine nitrogen in the synthesis of 3,3-difluoropiperidines?

A2: The most widely used protecting groups are the tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz or Z) groups.[1] The choice between them depends on the overall synthetic strategy, particularly the stability of other functional groups present in the molecule and the desired deprotection conditions.[1][2]

Q3: What is "orthogonal protection" and why is it important in the synthesis of complex 3,3-difluoropiperidines?

A3: Orthogonal protection refers to the use of multiple protecting groups in a molecule that can be removed under distinct chemical conditions without affecting the others.[3] This strategy is crucial for the synthesis of complex substituted 3,3-difluoropiperidines as it allows for the selective modification of different functional groups at various stages of the synthesis in a planned and controlled manner.[2][4] For instance, the acid-labile Boc group and the hydrogenolysis-labile Cbz group are orthogonal to each other.[1][2]

Q4: How does the presence of the 3,3-difluoro moiety affect the choice of protecting group and reaction conditions?

A4: The electron-withdrawing nature of the gem-difluoro group at the 3-position can decrease the basicity and nucleophilicity of the piperidine nitrogen. This may influence the rate of both protection and deprotection reactions. While standard protocols for Boc and Cbz protection are generally applicable, optimization of reaction times or reagent stoichiometry may be necessary. Furthermore, the stability of the protecting group to the conditions used for fluorination (if introduced late in the synthesis) is a critical consideration.

Troubleshooting Guides

Issue 1: Incomplete N-Boc Protection
Symptom Possible Cause(s) Suggested Solution(s)
TLC/LC-MS analysis shows significant amount of starting material (unprotected 3,3-difluoropiperidine). 1. Insufficient Reagent: Not enough Boc-anhydride ((Boc)₂O) was used. 2. Base Inefficiency: The base used (e.g., triethylamine, DIPEA) is not strong enough or is of poor quality. 3. Low Nucleophilicity: The 3,3-difluoropiperidine derivative is a weak nucleophile. 4. Solvent Issues: Poor solubility of the starting material in the reaction solvent.[5]1. Increase (Boc)₂O: Use a slight excess of (Boc)₂O (1.1-1.5 equivalents). 2. Use a Stronger Base/Catalyst: Add a catalytic amount of 4-dimethylaminopyridine (DMAP) to accelerate the reaction. Ensure the base is fresh and dry. 3. Increase Reaction Time/Temperature: Allow the reaction to stir for a longer period or gently heat to 40°C.[6] 4. Solvent Optimization: Use a co-solvent system (e.g., THF/water) to improve solubility.[6]
Formation of multiple products observed. Di-Boc Formation: In the case of primary amines, over-reaction can lead to the formation of N,N-di-Boc species.Controlled Reagent Addition: Add (Boc)₂O slowly to the reaction mixture at 0°C to minimize over-reaction.
Issue 2: Incomplete N-Cbz Protection
Symptom Possible Cause(s) Suggested Solution(s)
Significant starting material remains after the reaction. 1. Reagent Decomposition: Benzyl chloroformate (Cbz-Cl) is moisture-sensitive and may have decomposed. 2. Inadequate Base: Insufficient or weak base to neutralize the HCl generated during the reaction. 3. Low Temperature: Reaction temperature is too low for the specific substrate.1. Use Fresh Cbz-Cl: Ensure the Cbz-Cl is of high quality and handle it under anhydrous conditions. 2. Optimize Base and Conditions: Use an appropriate amount of base (e.g., NaHCO₃, Na₂CO₃, or Et₃N). Schotten-Baumann conditions (aqueous base) are often effective. 3. Adjust Temperature: While often performed at 0°C, allowing the reaction to warm to room temperature may be necessary.
Issue 3: Difficulties with N-Boc Deprotection
Symptom Possible Cause(s) Suggested Solution(s)
Incomplete removal of the Boc group after treatment with acid (e.g., TFA). 1. Insufficient Acid Strength/Concentration: The acidic conditions are not potent enough. 2. Short Reaction Time: The deprotection was not allowed to proceed to completion. 3. Presence of Water: Water can reduce the effective concentration of the acid.1. Increase Acid Concentration: Use a higher concentration of TFA in DCM (e.g., 25-50%).[2] For very resistant substrates, neat TFA can be used. 2. Extend Reaction Time: Monitor the reaction by TLC or LC-MS and allow it to stir for a longer duration (e.g., 1-4 hours). 3. Use Anhydrous Conditions: Ensure that the solvent (DCM) and TFA are anhydrous.
Formation of side products observed. Alkylation by t-butyl cation: The electrophilic t-butyl cation generated during deprotection can react with nucleophilic functional groups in the molecule.Use Scavengers: Add a scavenger such as triisopropylsilane (TIS) or thioanisole to the reaction mixture to trap the t-butyl cation.[7]
Issue 4: Challenges in N-Cbz Deprotection (Hydrogenolysis)
Symptom Possible Cause(s) Suggested Solution(s)
Slow or incomplete reaction. 1. Catalyst Poisoning: The palladium catalyst is deactivated by sulfur-containing compounds or other impurities. 2. Poor Catalyst Activity: The Pd/C catalyst is old or of low quality. 3. Insufficient Hydrogen: Inadequate pressure or poor mixing of hydrogen gas.1. Purify Substrate: Ensure the starting material is free from catalyst poisons. 2. Use Fresh Catalyst: Employ fresh, high-quality Pd/C. 3. Optimize Hydrogenation Conditions: Use a balloon of hydrogen or a Parr hydrogenator to ensure a sufficient supply of H₂. Ensure vigorous stirring to facilitate mass transfer.[8]
Dehalogenation side reaction. Reduction of other functional groups: If the molecule contains other reducible groups (e.g., aryl halides), they may also be reduced under the hydrogenolysis conditions.Use Alternative Deprotection: Consider acid-mediated Cbz deprotection (e.g., HBr in acetic acid or AlCl₃/HFIP) if hydrogenolysis is not compatible with other functional groups.[8][9]

Quantitative Data Summary

The following tables provide a summary of typical reaction conditions and yields for the protection and deprotection of amines. Note that optimal conditions may vary for specific substituted 3,3-difluoropiperidines and should be determined empirically.

Table 1: N-Boc Protection of Amines

SubstrateReagents & ConditionsYield (%)Reference
General Amines(Boc)₂O, Et₃N, DMAP (cat.), CH₂Cl₂92%
Aniline(Boc)₂O, Amberlyst-15, rt, <1 minHigh[1]
General Amines(Boc)₂O, Base, THF/H₂O or MeOHHigh[5][6]

Table 2: N-Cbz Protection of Amines

SubstrateReagents & ConditionsYield (%)Reference
General AminesCbz-Cl, NaHCO₃, THF/H₂O, 0°C to rt, 20h90%
GlycineCbz-Cl, aq. Na₂CO₃, 0°C>90%
BenzylamineCbz-Cl, Et₃N, CH₂Cl₂, 0°C to rt~98%

Table 3: N-Boc Deprotection

SubstrateReagents & ConditionsTimeYield (%)Reference
General N-Boc Amine25% TFA in DCM, rt2h60%
General N-Boc AmineTFA, DCM, rt1-4hHigh
General N-Boc Amine4M HCl in Dioxane, rtVariableHigh[10]

Table 4: N-Cbz Deprotection

SubstrateReagents & ConditionsTimeYield (%)Reference
General N-Cbz AmineH₂ (1 atm), 10% Pd/C, MeOH, rt1-4h>95%[8]
General N-Cbz AmineNaBH₄, 10% Pd/C, MeOH, rt3-10 min93-98%[11]
General N-Cbz AmineAlCl₃, HFIP, rt2-16hHigh[9]

Experimental Protocols

Protocol 1: General Procedure for N-Boc Protection
  • Dissolve the 3,3-difluoropiperidine derivative (1.0 eq.) in a suitable solvent such as dichloromethane (CH₂Cl₂) or a mixture of tetrahydrofuran (THF) and water.[6]

  • Add a base, such as triethylamine (Et₃N, 1.5 eq.) or sodium bicarbonate (NaHCO₃, 2.0 eq.).

  • For less reactive amines, add a catalytic amount of 4-dimethylaminopyridine (DMAP).

  • Cool the mixture to 0°C in an ice bath.

  • Slowly add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq.).

  • Allow the reaction to warm to room temperature and stir for 2-24 hours, monitoring the progress by TLC or LC-MS.[5]

  • Upon completion, dilute the reaction with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography if necessary.

Protocol 2: General Procedure for N-Cbz Protection
  • Dissolve the 3,3-difluoropiperidine derivative (1.0 eq.) in a solvent mixture such as THF/water (2:1).

  • Cool the solution to 0°C in an ice bath.

  • Add sodium bicarbonate (NaHCO₃, 2.0 eq.).

  • Slowly add benzyl chloroformate (Cbz-Cl, 1.1 eq.) while stirring vigorously.

  • Stir the reaction at 0°C to room temperature for 4-20 hours, monitoring by TLC or LC-MS.

  • Once the reaction is complete, dilute with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product by column chromatography.

Protocol 3: General Procedure for N-Boc Deprotection with TFA
  • Dissolve the N-Boc protected 3,3-difluoropiperidine (1.0 eq.) in anhydrous dichloromethane (DCM).[12]

  • If the substrate contains nucleophilic groups prone to alkylation, add a scavenger such as triisopropylsilane (TIS, 1-5% v/v).

  • Cool the solution to 0°C.

  • Slowly add trifluoroacetic acid (TFA) to achieve a final concentration of 20-50% (v/v).[2][13] Caution: The reaction is exothermic and evolves gas. Ensure adequate ventilation and pressure release.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC or LC-MS.[12]

  • Concentrate the reaction mixture in vacuo to remove excess TFA and DCM.

  • The resulting amine salt can be used directly or neutralized by washing with a saturated aqueous solution of NaHCO₃ during an aqueous work-up.

Protocol 4: General Procedure for N-Cbz Deprotection by Catalytic Hydrogenolysis
  • Dissolve the N-Cbz protected 3,3-difluoropiperidine (1.0 eq.) in a suitable solvent like methanol (MeOH) or ethanol (EtOH).[8]

  • Carefully add 10% palladium on carbon (Pd/C) catalyst (5-10 mol%).

  • Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (H₂). Repeat this cycle three times.

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (typically a balloon or 1 atm pressure) at room temperature.[8]

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with the reaction solvent.

  • Concentrate the filtrate in vacuo to obtain the deprotected amine.

Visualizations

G cluster_protection Protecting Group Selection Workflow start Start with 3,3-Difluoropiperidine Derivative q1 Are there acid-sensitive functional groups present? start->q1 q2 Are there functional groups sensitive to hydrogenolysis (e.g., alkenes, alkynes, some halides)? q1->q2 No cbz Choose N-Cbz Protection q1->cbz Yes boc Choose N-Boc Protection q2->boc No consider_other Consider alternative protecting groups q2->consider_other Yes

Caption: Decision workflow for selecting a suitable N-protecting group.

G cluster_troubleshooting Troubleshooting N-Boc Deprotection start N-Boc Deprotection with TFA check_completion Monitor reaction by TLC/LC-MS start->check_completion incomplete Incomplete Reaction check_completion->incomplete Starting material remains side_products Side Products Observed check_completion->side_products New spots on TLC complete Reaction Complete check_completion->complete Clean conversion solution1 Increase TFA concentration and/or reaction time incomplete->solution1 solution2 Add Scavengers (e.g., TIS) side_products->solution2 workup Proceed to Work-up complete->workup

Caption: Troubleshooting logic for N-Boc deprotection.

References

Technical Support Center: Managing Volatility of Unprotected Fluorinated Piperidines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with volatile, unprotected fluorinated piperidines.

Troubleshooting Guides

Issue: Low or No Recovery of Fluorinated Piperidine After Workup

Q: I performed an aqueous workup and extraction, but my final yield of the unprotected fluorinated piperidine is very low. What went wrong?

A: The most likely cause is the high volatility of your unprotected fluorinated piperidine, leading to its loss during solvent removal (e.g., rotary evaporation). The fluorine substitution can significantly lower the boiling point compared to analogous non-fluorinated piperidines.

Troubleshooting Steps:

  • Re-evaluate Your Workup Strategy: Standard aqueous extractions followed by concentration on a rotary evaporator are often unsuitable for highly volatile amines. Consider the following alternatives:

    • In Situ Protection: Before workup, protect the piperidine nitrogen with a suitable protecting group (e.g., Boc, Cbz). This will significantly decrease its volatility.

    • Salt Formation: Convert the volatile amine into a non-volatile salt (e.g., hydrochloride salt) before or during the workup. The salt can then be isolated and, if necessary, the free amine can be liberated later.

  • Optimize Rotary Evaporation Conditions: If you must concentrate a solution of the free amine, use very gentle conditions:

    • Low Bath Temperature: Keep the water bath temperature as low as possible, ideally close to or even below room temperature.

    • High Vacuum: Use a high vacuum to lower the boiling point of the solvent without excessive heating.

    • Careful Monitoring: Watch for co-distillation of your product with the solvent. If you suspect product loss, check the solvent in the receiving flask of the rotary evaporator.

  • Consider Alternative Solvent Removal Techniques:

    • Lyophilization (Freeze-Drying): If your fluorinated piperidine is in a suitable solvent (e.g., water, dioxane), lyophilization can remove the solvent without heating, thus minimizing evaporative losses. This is particularly effective for their non-volatile salts.

Issue: My Fluorinated Piperidine Co-distills with the Solvent During Rotary Evaporation

Q: I see my product in the collection flask of the rotary evaporator along with the solvent. How can I prevent this?

A: This is a clear indication that your fluorinated piperidine is highly volatile under your current evaporation conditions.

Troubleshooting Steps:

  • Immediate Action: Stop Evaporation: As soon as you notice co-distillation, stop the rotary evaporation to prevent further loss of your product.

  • Convert to a Non-Volatile Salt: The most effective solution is to convert the amine to its hydrochloride salt. This can often be done directly in the organic solution. See the detailed protocol below for salt formation.

  • Use a More Volatile Extraction Solvent: If you must handle the free amine, ensure you are using a low-boiling point solvent for your extraction (e.g., diethyl ether, dichloromethane). This will allow for evaporation at lower temperatures, reducing the chances of co-distillation.

  • Employ Azeotropic Removal: For removal of specific solvents, consider adding a co-solvent that forms a lower-boiling azeotrope, allowing for removal at a lower temperature.

Frequently Asked Questions (FAQs)

Q: Why are unprotected fluorinated piperidines so volatile?

A: The introduction of fluorine, a highly electronegative atom, can alter the intermolecular forces of the molecule. While it increases the polarity of the C-F bond, it can reduce the overall van der Waals interactions and disrupt hydrogen bonding networks that would otherwise increase the boiling point. This often results in a lower boiling point compared to the parent piperidine.

Q: What is the best way to store unprotected fluorinated piperidines?

A: Due to their volatility, they should be stored in tightly sealed containers, preferably under an inert atmosphere (e.g., argon or nitrogen), and at low temperatures (e.g., in a refrigerator or freezer at 2-8°C) to minimize evaporation.[1]

Q: Can I use a standard acidic wash (e.g., 1M HCl) to extract my fluorinated piperidine into the aqueous layer?

A: Yes, this is a viable strategy. Washing the organic layer with a dilute acid solution will protonate the basic piperidine nitrogen, forming the corresponding hydrochloride salt.[2] This salt is typically water-soluble and will partition into the aqueous layer, separating it from non-basic impurities. However, you will then need to carefully basify the aqueous layer and re-extract the free amine, which again introduces the risk of loss due to volatility. A more robust method is to isolate the amine as the salt.

Q: Is it better to form the hydrochloride salt or to use a protecting group?

A: The choice depends on your synthetic route.

  • Salt formation is a quick and efficient way to isolate and handle the volatile amine. The free amine can be easily regenerated. This is often preferred if the unprotected amine is the final product or if the next reaction step is compatible with the salt or the free amine.

  • Protecting groups are advantageous if the piperidine nitrogen needs to be unreactive in subsequent synthetic steps. However, this adds two steps to your synthesis (protection and deprotection).

Data Presentation

Table 1: Comparison of Boiling and Melting Points of Piperidines and Their Salts

CompoundBoiling Point (°C)Melting Point of HCl Salt (°C)
Piperidine106~245
3-FluoropiperidineNot readily available, but is a liquid at room temperature, indicating volatility.227
4-Fluoropiperidine120.2163-167
3,3-DifluoropiperidineNot readily available.243-247

This table illustrates that while fluorination can sometimes increase the boiling point, the compounds remain volatile. Converting them to their hydrochloride salts dramatically increases the melting point, rendering them non-volatile solids.

Experimental Protocols

Protocol 1: Formation and Isolation of a Fluorinated Piperidine Hydrochloride Salt

This protocol describes the conversion of a volatile, unprotected fluorinated piperidine from an organic solution into its non-volatile hydrochloride salt, which can then be easily isolated.

Materials:

  • Solution of the crude fluorinated piperidine in an organic solvent (e.g., diethyl ether, ethyl acetate, or dichloromethane).

  • A solution of HCl in an organic solvent (e.g., 2M HCl in diethyl ether, or 4M HCl in 1,4-dioxane).

  • Anhydrous diethyl ether (for washing).

  • Ice bath.

Procedure:

  • Place the solution of your crude fluorinated piperidine in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution in an ice bath with stirring.

  • Slowly add the HCl solution (in ether or dioxane) dropwise to the stirred solution of the amine.[3]

  • A precipitate (the hydrochloride salt) should form immediately or upon standing in the cold.[3]

  • Continue adding the HCl solution until no further precipitation is observed. You can monitor the pH of the solution by taking a small aliquot, diluting with water, and testing with pH paper to ensure it is acidic.

  • Stir the resulting slurry in the ice bath for an additional 15-30 minutes to ensure complete precipitation.

  • Collect the solid salt by vacuum filtration.

  • Wash the collected salt with cold, anhydrous diethyl ether to remove any non-basic organic impurities.[4]

  • Dry the salt under high vacuum to remove residual solvents. The resulting solid is the hydrochloride salt of your fluorinated piperidine, which is typically a stable, non-volatile solid.

Protocol 2: Liberation of the Free Fluorinated Piperidine from its Hydrochloride Salt

This protocol describes how to regenerate the volatile, free amine from its stable hydrochloride salt for use in subsequent reactions.

Materials:

  • Fluorinated piperidine hydrochloride salt.

  • A suitable organic solvent for extraction (e.g., diethyl ether or dichloromethane).

  • A saturated aqueous solution of a weak base (e.g., sodium bicarbonate, NaHCO₃) or a stronger base like sodium hydroxide (NaOH) if needed.

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) for drying.

Procedure:

  • Dissolve or suspend the piperidine hydrochloride salt in a minimal amount of water or directly in the extraction solvent in a separatory funnel.

  • Add the organic extraction solvent to the separatory funnel.

  • Slowly and carefully add the saturated aqueous base solution to the separatory funnel. Swirl gently and vent frequently to release any CO₂ that may form if using bicarbonate. Continue adding the base until the aqueous layer is basic (test with pH paper, pH > 8).

  • Shake the separatory funnel vigorously to extract the free amine into the organic layer.

  • Separate the organic layer.

  • Wash the organic layer with brine (saturated aqueous NaCl solution) to aid in the removal of water.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter to remove the drying agent.

  • The resulting solution contains your free fluorinated piperidine. Use this solution directly in the next step if possible to avoid isolation and potential loss due to volatility. If you must isolate the free amine, proceed with extreme caution using gentle rotary evaporation conditions as described in the troubleshooting section.

Visualizations

Workup_Decision_Tree start_node Start: Crude Reaction Mixture Containing Unprotected Fluorinated Piperidine q1 Is the unprotected piperidine the desired final product? start_node->q1 q2 Is the free amine required for the next synthetic step? q1->q2 No salt_formation Strategy: Salt Formation (e.g., as HCl salt) q1->salt_formation Yes q2->salt_formation Yes protection Strategy: In Situ Protection (e.g., Boc, Cbz) q2->protection No isolate_salt Isolate the non-volatile salt by filtration and washing. salt_formation->isolate_salt protect_amine Add protecting group reagent (e.g., Boc2O) to the crude mixture. protection->protect_amine q3 Is the salt suitable for the next step or storage? isolate_salt->q3 standard_workup Perform standard aqueous workup and purification on the protected, non-volatile piperidine. protect_amine->standard_workup deprotection Perform deprotection step when the free amine is needed. standard_workup->deprotection end_salt End: Stable, Non-Volatile Piperidine Salt q3->end_salt Yes liberate_amine Liberate free amine from the salt just before use. q3->liberate_amine No use_directly Use the resulting solution of the free amine directly in the next step. liberate_amine->use_directly end_free_amine End: Volatile Free Amine (handle with care) use_directly->end_free_amine

References

Technical Support Center: Analytical Methods for 3,3-Difluoropiperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3,3-Difluoropiperidine hydrochloride. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental analysis.

Frequently Asked Questions (FAQs)

General

  • Q1: What are the primary analytical techniques for assessing the purity and impurity profile of this compound?

    • A1: The most common analytical techniques include High-Performance Liquid Chromatography (HPLC) for separating and quantifying non-volatile impurities, Gas Chromatography-Mass Spectrometry (GC-MS) for identifying and quantifying volatile impurities and residual solvents, and Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation and quantification.

  • Q2: What are the potential sources of impurities in this compound?

    • A2: Impurities can originate from the manufacturing process (process-related impurities), such as unreacted starting materials, intermediates, by-products, and reagents. They can also arise from the degradation of the final product under improper storage conditions (degradation impurities).

Sample Preparation

  • Q3: What is the recommended solvent for preparing this compound samples for HPLC analysis?

    • A3: A common starting point is to dissolve the sample in the mobile phase to avoid solvent effects that can lead to peak distortion. A mixture of water and a polar organic solvent like acetonitrile or methanol is typically suitable.

  • Q4: How should I prepare a sample for GC-MS analysis of residual solvents?

    • A4: For residual solvent analysis, a static headspace (HS) sampling technique is preferred. The sample is dissolved in a high-boiling point solvent (e.g., dimethyl sulfoxide - DMSO) in a sealed vial and heated to allow volatile solvents to partition into the headspace for injection.

High-Performance Liquid Chromatography (HPLC) Analysis

Troubleshooting Guide

  • Q5: My HPLC chromatogram shows poor peak shape (fronting or tailing) for the main peak. What could be the cause?

    • A5: Peak asymmetry can be caused by several factors:

      • Column Overload: The sample concentration may be too high. Try diluting the sample.

      • Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of the analyte. For an amine hydrochloride, a slightly acidic mobile phase (pH 2.5-4.5) is often a good starting point.

      • Column Degradation: The stationary phase may be degrading. Consider flushing the column or replacing it.

      • Sample Solvent Effects: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion. Whenever possible, dissolve the sample in the initial mobile phase.

  • Q6: I am observing a drift in retention times during my HPLC sequence. What should I do?

    • A6: Retention time drift can be due to:

      • Inadequate Column Equilibration: Ensure the column is sufficiently equilibrated with the initial mobile phase conditions before each injection.

      • Mobile Phase Composition Change: The mobile phase composition may be changing over time due to evaporation of a volatile component. Prepare fresh mobile phase.

      • Temperature Fluctuations: Use a column oven to maintain a constant temperature.

      • Pump Malfunction: Check the pump for leaks or pressure fluctuations.

  • Q7: I am not able to separate a known impurity from the main peak. How can I improve the resolution?

    • A7: To improve resolution, you can try the following:

      • Optimize the Mobile Phase: Adjust the organic solvent ratio, try a different organic modifier (e.g., methanol instead of acetonitrile), or change the pH.

      • Change the Stationary Phase: Use a column with a different selectivity (e.g., a phenyl-hexyl or a different C18 column from another manufacturer).

      • Modify the Gradient Profile: A shallower gradient can improve the separation of closely eluting peaks.

      • Reduce the Flow Rate: Lowering the flow rate can increase column efficiency.

Experimental Protocol: A Starting Point for HPLC Method Development

ParameterRecommended Starting Condition
Column C18, 150 mm x 4.6 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detector UV at 210 nm
Injection Volume 5 µL
Sample Concentration 1 mg/mL

Quantitative Data (Example)

ParameterTypical Value
Limit of Detection (LOD) 0.01%
Limit of Quantitation (LOQ) 0.03%

Note: These values are illustrative and must be determined for each specific impurity and analytical method through proper validation.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Troubleshooting Guide

  • Q8: I am seeing carryover from one injection to the next in my GC-MS analysis. How can I prevent this?

    • A8: Carryover can be minimized by:

      • Increasing the Headspace Syringe Temperature and Flush Time: This helps to remove any residual sample from the syringe.

      • Baking Out the Column: After a sequence, run a high-temperature bakeout of the column to remove any strongly retained compounds.

      • Using a Blank Injection: Run a blank solvent injection after a high-concentration sample to check for carryover.

  • Q9: The sensitivity of my GC-MS system seems low. What can I do to improve it?

    • A9: To improve sensitivity:

      • Optimize Headspace Parameters: Adjust the incubation temperature and time to maximize the partitioning of analytes into the headspace.

      • Check for Leaks: Ensure the system is leak-tight, especially the vial septa and syringe.

      • Clean the Ion Source: A dirty ion source can significantly reduce sensitivity. Follow the manufacturer's instructions for cleaning.

      • Use Selected Ion Monitoring (SIM) Mode: If you are looking for specific known impurities, using SIM mode instead of full scan mode will increase sensitivity.

Experimental Protocol: Residual Solvent Analysis

ParameterRecommended Condition
GC Column DB-624, 30 m x 0.32 mm, 1.8 µm
Carrier Gas Helium
Oven Program 40 °C (20 min), then 10 °C/min to 240 °C, hold for 10 min
Injector Temperature 140 °C
MS Transfer Line Temp 240 °C
Ion Source Temperature 230 °C
Headspace Sampler
Vial Equilibration Temp 80 °C
Vial Equilibration Time 60 min
Injection Volume 1 mL (headspace)

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Q10: How can NMR be used to identify an unknown impurity?

    • A10: NMR spectroscopy is a powerful tool for structural elucidation. 1D NMR (¹H, ¹³C, ¹⁹F) provides information about the chemical environment of the nuclei. 2D NMR experiments (e.g., COSY, HSQC, HMBC) can be used to determine the connectivity between atoms, allowing for the complete structural assignment of an unknown impurity, provided it can be isolated in sufficient quantity and purity. Since 3,3-Difluoropiperidine contains fluorine, ¹⁹F NMR can be a particularly useful and sensitive technique for detecting fluorine-containing impurities.

  • Q11: Can NMR be used for quantitative analysis of impurities?

    • A11: Yes, quantitative NMR (qNMR) can be used to determine the concentration of impurities without the need for a reference standard of the impurity itself. This is done by comparing the integral of a signal from the impurity with the integral of a signal from a certified internal standard of known concentration.

Potential Impurities

The following table lists some potential impurities that could arise during the synthesis of this compound. The exact impurities present will depend on the specific synthetic route and reaction conditions used.

Impurity TypePotential Impurity
Process-Related Unreacted starting materials (e.g., piperidine-3-one)
Incompletely fluorinated intermediates (e.g., 3-fluoro-piperidine)
By-products from side reactions
Degradation Oxidation products
Products of ring-opening

Visualizations

cluster_0 Impurity Analysis Workflow Sample Sample Sample Preparation Sample Preparation Sample->Sample Preparation HPLC Analysis HPLC Analysis Sample Preparation->HPLC Analysis Non-volatile GC-MS Analysis GC-MS Analysis Sample Preparation->GC-MS Analysis Volatile NMR Analysis NMR Analysis Sample Preparation->NMR Analysis Structural Data Analysis Data Analysis HPLC Analysis->Data Analysis GC-MS Analysis->Data Analysis NMR Analysis->Data Analysis Impurity Identification Impurity Identification Data Analysis->Impurity Identification Quantification Quantification Data Analysis->Quantification Reporting Reporting Impurity Identification->Reporting Quantification->Reporting

Caption: General workflow for impurity analysis of this compound.

cluster_1 HPLC Troubleshooting Problem Problem Check_Column Check Column (Age, Contamination) Problem->Check_Column Check_Mobile_Phase Check Mobile Phase (pH, Composition, Freshness) Problem->Check_Mobile_Phase Check_System Check System (Leaks, Pressure) Problem->Check_System Optimize_Method Optimize Method (Gradient, Temperature) Check_Column->Optimize_Method Check_Mobile_Phase->Optimize_Method Check_System->Optimize_Method Solution Solution Optimize_Method->Solution

Caption: Decision tree for troubleshooting common HPLC issues.

cluster_2 Synthesis and Potential Impurities Starting_Material Starting Material (e.g., Piperidine-3-one) Synthesis_Step_1 Fluorination Starting_Material->Synthesis_Step_1 Impurity_1 Unreacted Starting Material Starting_Material->Impurity_1 Intermediate Intermediate (e.g., 3-Fluoro-piperidine) Synthesis_Step_1->Intermediate Impurity_3 By-product Synthesis_Step_1->Impurity_3 Synthesis_Step_2 Further Reactions Intermediate->Synthesis_Step_2 Impurity_2 Incomplete Reaction Product Intermediate->Impurity_2 Final_Product 3,3-Difluoropiperidine HCl Synthesis_Step_2->Final_Product

Caption: Relationship between the synthesis process and the origin of potential impurities.

Validation & Comparative

A Comparative Guide to 3,3-Difluoropiperidine and 4,4-Difluoropiperidine in Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of fluorine into drug candidates is a well-established strategy in medicinal chemistry to modulate various physicochemical and pharmacological properties. The piperidine scaffold, a ubiquitous feature in many approved drugs, is frequently a target for fluorination. Among the various fluorinated piperidine analogs, 3,3-difluoropiperidine and 4,4-difluoropiperidine have emerged as valuable building blocks. The seemingly subtle shift in the position of the gem-difluoro group from the 3- to the 4-position can have profound and distinct consequences on a molecule's properties, impacting its journey from a laboratory compound to a potential therapeutic agent. This guide provides an objective comparison of these two scaffolds, supported by experimental data, to aid researchers in making informed decisions during the drug design process.

Physicochemical Properties: A Tale of Two Isomers

The positioning of the highly electronegative fluorine atoms on the piperidine ring directly influences the electron density of the basic nitrogen atom and the overall lipophilicity of the molecule. These fundamental properties, pKa and logP, are critical determinants of a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

Basicity (pKa)

The pKa of the piperidine nitrogen is a crucial parameter affecting a compound's ionization state at physiological pH, which in turn influences its solubility, permeability, and target engagement. The electron-withdrawing nature of the gem-difluoro group lowers the basicity of the piperidine nitrogen compared to its non-fluorinated counterpart. However, the extent of this effect is highly dependent on the position of the fluorine atoms.

In 3,3-difluoropiperidine, the gem-difluoro group is in closer proximity to the nitrogen atom, leading to a more pronounced inductive electron-withdrawing effect. This results in a significantly lower pKa compared to 4,4-difluoropiperidine, where the fluorine atoms are more distant.[1][2]

CompoundpKa
Piperidine~11.2
3,3-Difluoropiperidine 7.4 [1][2]
4,4-Difluoropiperidine 8.5 [3]

Table 1: Comparison of experimental pKa values.

This difference of over one pKa unit can have significant implications for drug design. A lower pKa, as seen with the 3,3-difluoro isomer, can reduce the likelihood of hERG channel binding, a common off-target effect associated with basic amines, and can modulate oral absorption.[4] Conversely, the higher pKa of the 4,4-difluoro isomer may be advantageous for specific receptor interactions where a more basic nitrogen is preferred.

Lipophilicity (logP)

Lipophilicity, often expressed as the logarithm of the partition coefficient (logP), is a key factor governing a drug's ability to cross biological membranes. While fluorine substitution is generally considered to increase lipophilicity, the effect of gem-difluorination on the piperidine ring is nuanced.

The choice between these two isomers allows for fine-tuning of a molecule's lipophilicity to optimize its ADME properties and target engagement.

Pharmacological Properties: Impact on Biological Interactions

The structural and electronic differences between 3,3- and 4,4-difluoropiperidine translate into distinct pharmacological profiles, affecting metabolic stability and target binding affinity.

Metabolic Stability

The carbon-fluorine bond is exceptionally strong and less susceptible to metabolic oxidation by cytochrome P450 enzymes. Therefore, introducing a gem-difluoro group can block metabolic hotspots on the piperidine ring, thereby increasing the metabolic stability and half-life of a drug.

While a direct head-to-head comparison of the metabolic stability of the parent 3,3- and 4,4-difluoropiperidine is not extensively documented, studies on derivatives suggest that both motifs can effectively enhance metabolic stability. However, the overall stability of a drug candidate will also depend on other potential metabolic sites within the molecule. In a study of dopamine D4 receptor antagonists, compounds incorporating the 4,4-difluoropiperidine scaffold were reported to have poor microsomal stability, indicating that other parts of the molecule were more susceptible to metabolism.[4] This highlights the importance of considering the entire molecular context when evaluating the impact of these scaffolds on metabolic stability.

Binding Affinity

The choice between a 3,3- and 4,4-difluoropiperidine scaffold can significantly impact a compound's binding affinity for its biological target. The altered pKa and conformational preferences induced by the fluorine atoms can influence the key interactions within the binding pocket.

A compelling example is the development of dopamine D4 receptor antagonists. In a comparative study, derivatives containing the 4,4-difluoropiperidine scaffold consistently demonstrated higher binding affinities (lower Ki values) than their 3,3-difluoropiperidine analogs.[4] For instance, a 4,4-difluoropiperidine ether analog exhibited a Ki of 5.5 nM, while a similarly substituted 3,3-difluoropiperidine analog had a Ki of 140-320 nM.[4] This suggests that for the dopamine D4 receptor, the electronic and conformational properties of the 4,4-difluoro isomer are more favorable for optimal binding.

ScaffoldCompound SeriesTargetKi (nM)
3,3-Difluoropiperidine Phenoxymethylpiperidine EthersDopamine D4140 - 320[4]
4,4-Difluoropiperidine Phenoxymethylpiperidine EthersDopamine D45.5[4]

Table 2: Comparison of binding affinities for representative dopamine D4 receptor antagonists.

This case study underscores the critical importance of empirically testing both isomers during lead optimization, as the optimal substitution pattern is target-dependent.

Experimental Protocols

To facilitate the direct comparison of these scaffolds in your own research, detailed protocols for key experiments are provided below.

pKa Determination by Potentiometric Titration

This method determines the pKa by monitoring the pH of a solution of the compound as a titrant of known concentration is added.

Methodology:

  • Sample Preparation: Accurately weigh and dissolve the piperidine derivative in deionized water to a known concentration (e.g., 0.01 M). Maintain a constant ionic strength by adding a background electrolyte like 0.1 M potassium chloride.[5]

  • Titration: Calibrate a pH meter with standard buffers. Titrate the sample solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) or a strong base (e.g., 0.1 M NaOH), depending on whether the free base or a salt form is used.[5][6] Add the titrant in small, precise increments.

  • Data Acquisition: Record the pH of the solution after each addition of the titrant, allowing the reading to stabilize.

  • Data Analysis: Plot the pH versus the volume of titrant added to generate a titration curve. The pKa is the pH at the half-equivalence point, where half of the compound is in its ionized form.[5]

G cluster_0 Preparation cluster_1 Titration cluster_2 Analysis A Dissolve Compound in Deionized Water B Add Background Electrolyte (e.g., KCl) A->B Constant Ionic Strength C Calibrate pH Meter D Titrate with Standardized Acid/Base Solution C->D E Record pH vs. Titrant Volume F Plot Titration Curve E->F G Determine pKa at Half-Equivalence Point F->G G cluster_0 Preparation cluster_1 Experiment cluster_2 Analysis A Pre-saturate n-octanol and Buffer (pH 7.4) B Dissolve Compound in one phase A->B C Mix phases and shake to equilibrate D Centrifuge to separate phases C->D E Quantify compound in each phase by HPLC F Calculate logP E->F G A Prepare Incubation Mixture (HLMs, Buffer, Compound) B Pre-warm to 37°C A->B C Initiate Reaction with NADPH B->C D Sample at Time Points C->D E Quench with Acetonitrile & Internal Standard D->E F Centrifuge to Precipitate Proteins E->F G Analyze Supernatant by LC-MS/MS F->G H Calculate t½ and Clint G->H G A Prepare GPCR Membrane Homogenate B Incubate Membranes with Radioligand & Test Compound A->B C Reach Equilibrium B->C D Separate Bound & Free Ligand (Vacuum Filtration) C->D E Measure Radioactivity on Filters D->E F Plot Competition Curve E->F G Determine IC50 and Ki F->G

References

A Comparative Analysis of Fluorinated and Non-Fluorinated Piperidine Analogs in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry. The piperidine moiety, a ubiquitous structural motif in numerous pharmaceuticals, is a frequent target for fluorination to modulate its physicochemical and pharmacokinetic properties. This guide provides an objective comparison of fluorinated versus non-fluorinated piperidine analogs, supported by experimental data and detailed methodologies, to inform rational drug design.

The introduction of fluorine can profoundly alter a molecule's properties, including its basicity (pKa), lipophilicity (logP/logD), and metabolic stability. These changes can lead to improved potency, selectivity, and pharmacokinetic profiles. Understanding the nuanced effects of fluorination is therefore critical for optimizing drug candidates.

Physicochemical Properties: A Quantitative Comparison

The strategic placement of fluorine atoms on the piperidine ring can lead to significant, and sometimes non-intuitive, changes in its fundamental properties. The following tables summarize key quantitative data comparing non-fluorinated piperidine analogs with their fluorinated counterparts.

CompoundSubstitution PositionpKaΔpKa (vs. Non-fluorinated)Reference
Piperidine-11.11-
3-Fluoropiperidine39.45-1.66
4-Fluoropiperidine410.1-1.01
3,3-Difluoropiperidine3,37.18-3.93
4,4-Difluoropiperidine4,48.9-2.21
(S)-Ropivacaine-8.20-[1]
(S)-4'-Fluororopivacaine4' (on N-alkyl chain)7.91-0.29[1]
(S)-3',3'-Difluororopivacaine3',3' (on N-alkyl chain)7.20-1.00[1]
(S)-Levobupivacaine-8.23-[1]
(S)-4'-Fluorolevobupivacaine4' (on N-alkyl chain)7.94-0.29[1]

Table 1: Comparison of pKa Values for Non-fluorinated and Fluorinated Piperidine Analogs. The introduction of electron-withdrawing fluorine atoms generally decreases the basicity of the piperidine nitrogen, with the effect being more pronounced with increasing fluorination and proximity to the nitrogen atom.

CompoundSubstitution PositionlogPlogD (pH 7.4)Reference
Piperidine-0.84-0.47
4-Phenylpiperidine4-phenyl2.792.14
4-(4-Fluorophenyl)piperidine4-(4-fluorophenyl)2.932.30[2]
(S)-Ropivacaine-2.92.12[1]
(S)-4'-Fluororopivacaine4' (on N-alkyl chain)3.12.41[1]
(S)-Levobupivacaine-3.42.62[1]
(S)-4'-Fluorolevobupivacaine4' (on N-alkyl chain)3.62.91[1]

Table 2: Comparison of Lipophilicity (logP and logD) for Non-fluorinated and Fluorinated Piperidine Analogs. Fluorination often increases lipophilicity, which can enhance membrane permeability.[3] However, the effect is complex and can be influenced by intramolecular interactions and the overall molecular context.[1][4]

CompoundIn vitro half-life (t½, min) in Human Liver MicrosomesIntrinsic Clearance (CLint, µL/min/mg protein)Reference
Ropivacaine5522.6[1]
4'-Fluororopivacaine4328.8[1]
Levobupivacaine4034.7[1]
4'-Fluorolevobupivacaine3342.0[1]

Table 3: Comparison of Metabolic Stability in Human Liver Microsomes. The C-F bond is significantly stronger than a C-H bond, making it more resistant to oxidative metabolism by cytochrome P450 enzymes.[5] This can lead to a longer half-life and improved metabolic stability.[3] However, in some cases, fluorination can lead to increased lipophilicity, which may correlate with more rapid degradation.[1][6]

Experimental Protocols

To ensure the reproducibility and validity of the comparative data, detailed experimental protocols for the key assays are provided below.

Determination of pKa by Potentiometric Titration

The acid dissociation constant (pKa) is determined by potentiometric titration in an aqueous medium at a controlled temperature (25 ± 0.5°C).[7][8]

  • Sample Preparation: A solution of the piperidine analog is prepared in deionized water to a specific concentration, and the ionic strength is adjusted to 0.01 M with a salt solution (e.g., KCl).

  • Titration: The sample solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH). The pH of the solution is measured after each addition of the titrant.

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined as the pH at the half-equivalence point. Each titration is performed in triplicate to ensure accuracy.[7]

Determination of Lipophilicity (logD) by the Shake-Flask Method

The distribution coefficient (logD) at a physiological pH of 7.4 is determined using the traditional shake-flask method.[3][9][10]

  • Phase Preparation: 1-Octanol and a phosphate buffer solution (pH 7.4) are mutually saturated by shaking them together for 24 hours, followed by separation of the two phases.

  • Partitioning: A known amount of the test compound is dissolved in a mixture of the pre-saturated 1-octanol and buffer. The mixture is shaken vigorously to allow for the partitioning of the compound between the two phases and then left to stand until the phases have completely separated.

  • Quantification: The concentration of the compound in each phase is determined using a suitable analytical method, such as UV-Vis spectroscopy or liquid chromatography-mass spectrometry (LC-MS).

  • Calculation: The logD is calculated as the logarithm of the ratio of the concentration of the compound in the 1-octanol phase to its concentration in the aqueous buffer phase.

In Vitro Metabolic Stability Assay using Human Liver Microsomes

The metabolic stability of the compounds is assessed by measuring their rate of disappearance in the presence of human liver microsomes.[5][6][11]

  • Incubation Mixture Preparation: A reaction mixture is prepared containing human liver microsomes (e.g., 0.5 mg/mL protein concentration), the test compound (e.g., 1 µM), and a phosphate buffer (pH 7.4).

  • Reaction Initiation: The metabolic reaction is initiated by the addition of a NADPH-regenerating system. The mixture is incubated at 37°C.

  • Time-Point Sampling: Aliquots are removed from the incubation mixture at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).

  • Reaction Quenching: The reaction in each aliquot is terminated by the addition of a cold organic solvent, such as acetonitrile, which also serves to precipitate the microsomal proteins.

  • Analysis: After centrifugation to remove the precipitated protein, the supernatant is analyzed by LC-MS/MS to quantify the remaining amount of the parent compound.

  • Data Analysis: The natural logarithm of the percentage of the remaining parent compound is plotted against time. The in vitro half-life (t½) is determined from the slope of the linear regression, and the intrinsic clearance (CLint) is calculated from the half-life and the microsomal protein concentration.

Visualizing the Impact of Fluorination

The following diagrams illustrate the general workflow for evaluating the physicochemical properties of piperidine analogs and the logical relationship between fluorination and its effects on these properties.

G cluster_0 Compound Synthesis cluster_1 Experimental Evaluation cluster_2 Data Analysis & Comparison Non-fluorinated Analog Non-fluorinated Analog Physicochemical Profiling Physicochemical Profiling Non-fluorinated Analog->Physicochemical Profiling Fluorinated Analog Fluorinated Analog Fluorinated Analog->Physicochemical Profiling pKa Determination pKa Determination Physicochemical Profiling->pKa Determination logD Measurement logD Measurement Physicochemical Profiling->logD Measurement Metabolic Stability Assay Metabolic Stability Assay Physicochemical Profiling->Metabolic Stability Assay Comparative Analysis Comparative Analysis pKa Determination->Comparative Analysis logD Measurement->Comparative Analysis Metabolic Stability Assay->Comparative Analysis Structure-Property Relationship Structure-Property Relationship Comparative Analysis->Structure-Property Relationship G cluster_0 Physicochemical Properties cluster_1 Biological Outcomes Fluorination Fluorination Altered pKa Altered pKa Fluorination->Altered pKa Inductive Effect Modified Lipophilicity Modified Lipophilicity Fluorination->Modified Lipophilicity Hydrophobicity Change Enhanced Metabolic Stability Enhanced Metabolic Stability Fluorination->Enhanced Metabolic Stability C-F Bond Strength Conformational Restriction Conformational Restriction Fluorination->Conformational Restriction Stereoelectronic Effects Favorable ADME Profile Favorable ADME Profile Altered pKa->Favorable ADME Profile Modified Lipophilicity->Favorable ADME Profile Enhanced Metabolic Stability->Favorable ADME Profile Improved Potency Improved Potency Conformational Restriction->Improved Potency Enhanced Selectivity Enhanced Selectivity Conformational Restriction->Enhanced Selectivity

References

The Strategic Placement of Fluorine: A Comparative Guide to Its Impact on the Biological Activity of Piperidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a molecule's physicochemical properties and enhance its pharmacological profile. The piperidine scaffold, a ubiquitous feature in numerous approved drugs, frequently serves as a template for such strategic fluorination. The position of the fluorine atom on the piperidine ring is not a trivial consideration; it can profoundly influence the compound's interaction with its biological target, its metabolic fate, and its overall efficacy. This guide provides an objective comparison of how the positional isomerism of fluorine on the piperidine ring impacts biological activity, supported by experimental data and detailed methodologies.

The Nuances of Fluorine Substitution: A Positional Perspective

The electron-withdrawing nature, small steric footprint, and high bond strength of fluorine allow it to exert significant effects on a parent molecule. However, the magnitude and nature of these effects are highly dependent on the atom's location within the piperidine ring.

  • 2-Position: Fluorination at the C2 position, adjacent to the nitrogen atom, has the most pronounced inductive effect on the basicity (pKa) of the piperidine nitrogen. This can be a critical factor in modulating a compound's oral absorption and bioavailability. A lower pKa can reduce unwanted interactions with off-target ion channels, such as the hERG channel, thereby improving the cardiovascular safety profile.

  • 3-Position: Substitution at the C3 position offers a balance of electronic and steric influences. The orientation of the fluorine atom, whether axial or equatorial, becomes a key determinant of the molecule's conformational preference and its interaction with the target protein. For instance, an axial fluorine at the 3-position has been shown to increase the pKa of the piperidine nitrogen compared to its equatorial counterpart, a phenomenon attributed to a favorable through-space interaction with the protonated nitrogen.

  • 4-Position: Fluorination at the C4 position has a more attenuated electronic effect on the piperidine nitrogen compared to the 2- and 3-positions. However, it can still significantly impact lipophilicity and metabolic stability. This position is often targeted to block potential sites of metabolism without drastically altering the core pharmacophore's interaction with the target.

Comparative Biological Data

Table 1: Physicochemical Properties of Fluorinated Piperidine Derivatives

Compound/FragmentPosition of FluorinepKaLogP/LogDReference
3-Fluoropiperidine (Axial in KSP Inhibitor)37.6Not Reported[1]
3-Fluoropiperidine (Equatorial in KSP Inhibitor)36.6Not Reported[1]
4-Fluoropiperidine49.4Not Reported[2]
N-alkyl-piperidine-2-carboxamides (various fluorinations on N-alkyl chain)N-alkyl chainVariable decrease with proximity to NGenerally increased[3]

Table 2: In Vitro Biological Activity of Fluorinated Piperidine Derivatives

Compound ClassPosition of FluorineTargetAssay TypeActivity (Ki, IC50, etc.)Reference
Phenylpiperidines4-Fluoro on PhenylDopamine D2 ReceptorRadioligand BindingKi = 5.5 nM[4]
Phenylpiperidines3-Fluoro on PhenylDopamine D2 ReceptorRadioligand BindingData not available for direct comparison
Phenylpiperidines2-Fluoro on PhenylDopamine D2 ReceptorRadioligand BindingData not available for direct comparison
Spiro[chromene-2,4'-piperidine]s7-Fluoro on Chromene5-HT2C ReceptorFunctional Assay (Gq)EC50 = 121.5 nM (partial agonist)[5]
1,4-disubstituted piperidines4-Fluoro on BenzylCCR5Anti-HIV-1 AssayIC50 in nanomolar range[6]

Experimental Protocols

To facilitate the replication and validation of the findings discussed, detailed methodologies for key experiments are provided below.

Protocol 1: Radioligand Binding Assay for Dopamine D2 Receptors

Objective: To determine the binding affinity (Ki) of test compounds for the dopamine D2 receptor.

Materials:

  • Receptor Source: Commercially available membranes from HEK293 cells stably expressing the human dopamine D2 receptor.

  • Radioligand: [³H]-Spiperone (a high-affinity D2 antagonist).

  • Non-specific Binding Control: Haloperidol (10 µM).

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

  • Test Compounds: Serial dilutions of the fluorinated piperidine derivatives.

  • Instrumentation: Scintillation counter.

Procedure:

  • Prepare serial dilutions of the test compounds in the assay buffer.

  • In a 96-well plate, add 50 µL of assay buffer, 50 µL of the radioligand solution (at a final concentration equal to its Kd), and 50 µL of the test compound solution.

  • For determining total binding, add 50 µL of assay buffer instead of the test compound.

  • For determining non-specific binding, add 50 µL of the haloperidol solution.

  • Initiate the binding reaction by adding 50 µL of the receptor membrane preparation.

  • Incubate the plate at room temperature for 60 minutes with gentle shaking.

  • Terminate the reaction by rapid filtration through a glass fiber filter plate, followed by washing with ice-cold assay buffer to remove unbound radioligand.

  • Allow the filters to dry, and then add scintillation cocktail.

  • Measure the radioactivity in each well using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC50 value for each test compound by non-linear regression analysis of the competition binding data.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Protocol 2: cAMP Functional Assay for GPCR Antagonists

Objective: To determine the functional potency of antagonist compounds at a Gαs- or Gαi-coupled GPCR by measuring changes in intracellular cyclic AMP (cAMP) levels.

Materials:

  • Cell Line: A suitable host cell line (e.g., CHO-K1 or HEK293) stably expressing the target GPCR.

  • Agonist: A known agonist for the target receptor.

  • Test Compounds: Serial dilutions of the fluorinated piperidine derivatives.

  • cAMP Assay Kit: A commercially available kit for the detection of cAMP (e.g., HTRF, AlphaScreen, or ELISA-based).

  • Cell Culture Medium and Reagents.

  • Instrumentation: A plate reader compatible with the chosen cAMP assay kit.

Procedure:

  • Seed the cells in a 96- or 384-well plate and allow them to adhere overnight.

  • Prepare serial dilutions of the antagonist test compounds.

  • Pre-incubate the cells with the antagonist dilutions for a specified period (e.g., 15-30 minutes) at 37°C.

  • Add a fixed concentration of the agonist (typically the EC80 concentration) to all wells, except for the basal control wells.

  • Incubate the plate for a further specified period (e.g., 30-60 minutes) at 37°C to allow for cAMP production.

  • Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen cAMP assay kit.

  • Generate a dose-response curve by plotting the percentage of inhibition of the agonist response against the logarithm of the antagonist concentration.

  • Determine the IC50 value from the dose-response curve using non-linear regression.

Protocol 3: Human Liver Microsome Stability Assay

Objective: To assess the metabolic stability of a compound in the presence of human liver microsomes.

Materials:

  • Human Liver Microsomes (HLMs): Pooled from multiple donors.

  • NADPH Regenerating System: (e.g., a solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

  • Phosphate Buffer: (e.g., 100 mM, pH 7.4).

  • Test Compound: Stock solution in a suitable solvent (e.g., DMSO or acetonitrile).

  • Positive Control Compounds: Compounds with known high and low metabolic clearance (e.g., verapamil and warfarin).

  • Quenching Solution: Acetonitrile containing an internal standard.

  • Instrumentation: LC-MS/MS system.

Procedure:

  • Prepare a reaction mixture containing HLMs and phosphate buffer.

  • Pre-warm the reaction mixture and the test compound solution to 37°C.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture and add it to the quenching solution to stop the reaction.

  • Centrifuge the samples to precipitate the proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of the test compound at each time point.

  • Plot the natural logarithm of the percentage of the compound remaining versus time.

  • Determine the in vitro half-life (t½) from the slope of the linear regression of the initial time points.

  • Calculate the intrinsic clearance (Clint) using the equation: Clint = (0.693 / t½) / (microsomal protein concentration).

Signaling Pathway Visualizations

The biological activity of fluorinated piperidine derivatives is often mediated through their interaction with G-protein coupled receptors (GPCRs). The following diagrams, generated using the DOT language, illustrate the canonical signaling pathways for the dopamine D2 receptor (a Gαi-coupled receptor) and the serotonin 5-HT2A receptor (a Gαq-coupled receptor).

Dopamine_D2_Receptor_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R Binds G_protein αi/o βγ D2R->G_protein:f0 Activates AC Adenylyl Cyclase G_protein:f0->AC Inhibits ATP ATP cAMP cAMP ATP->cAMP Converted by AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., altered gene expression, ion channel activity) PKA->Cellular_Response Phosphorylates targets

Caption: Simplified signaling cascade of the Gαi-coupled Dopamine D2 Receptor.

Serotonin_5HT2A_Receptor_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Serotonin Serotonin (5-HT) HT2AR Serotonin 5-HT2A Receptor Serotonin->HT2AR Binds G_protein αq/11 βγ HT2AR->G_protein:f0 Activates PLC Phospholipase C (PLC) G_protein:f0->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC Activates Cellular_Response Cellular Response (e.g., smooth muscle contraction, neurotransmission) PKC->Cellular_Response Phosphorylates targets

Caption: Simplified signaling cascade of the Gαq-coupled Serotonin 5-HT2A Receptor.

Conclusion

The strategic placement of fluorine on a piperidine scaffold is a powerful tactic in drug design, offering a means to fine-tune a compound's pharmacological profile. While a definitive, universal rule for the "best" position does not exist, understanding the distinct electronic, steric, and conformational consequences of fluorination at the 2-, 3-, and 4-positions allows for a more rational approach to lead optimization. The provided data and protocols serve as a guide for researchers to further explore the nuanced structure-activity relationships of fluorinated piperidine derivatives, ultimately aiding in the development of safer and more effective therapeutics.

References

The Impact of 3,3-Difluoropiperidine on Drug Design: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Researchers and drug development professionals are increasingly turning to fluorinated motifs to enhance the pharmacological properties of therapeutic candidates. Among these, the 3,3-difluoropiperidine moiety has emerged as a valuable building block for improving potency, selectivity, and pharmacokinetic profiles. This guide provides a comparative analysis of 3,3-difluoropiperidine-containing compounds, supported by experimental data and detailed protocols, to illustrate its strategic application in medicinal chemistry.

The introduction of gem-difluoro groups onto a piperidine ring can significantly alter its physicochemical properties. The strong electron-withdrawing nature of fluorine atoms can lower the pKa of the piperidine nitrogen, influencing its charge state at physiological pH and potentially modulating interactions with biological targets. Furthermore, the C-F bond can form favorable orthogonal interactions with protein residues and alter the conformation of the piperidine ring, leading to enhanced binding affinity and selectivity.

Case Study: Dopamine D4 Receptor Antagonists

A compelling example of the strategic use of the 3,3-difluoropiperidine scaffold is in the development of potent and selective dopamine D4 receptor (D4R) antagonists. Structure-activity relationship (SAR) studies have directly compared 3,3-difluoropiperidine analogs with their 4,4-difluoropiperidine counterparts, providing valuable insights into the impact of the fluorine substitution pattern.

Comparative Biological Data

The following table summarizes the in vitro activity of a series of 3,3-difluoropiperidine and 4,4-difluoropiperidine ethers as D4R antagonists. The data highlights how the position of the gem-difluoro substitution influences the binding affinity (Ki) and other key medicinal chemistry parameters like lipophilic efficiency (LipE) and CNS Multiparameter Optimization (MPO) scores.

CompoundScaffoldR GroupKi (nM)[1][2]cLogP[1][2]LipE[1][2]CNS MPO[1][2]
7a 3,3-Difluoropiperidine4-Fluorophenyl140>5.0<4.0<4.0
7b 3,3-Difluoropiperidine3,4-Difluorophenyl320>5.0<4.0<4.0
7d 3,3-Difluoropiperidine3-Fluorophenyl>1000---
8a 4,4-Difluoropiperidine4-Fluorophenyl140---
8b 4,4-Difluoropiperidine3,4-Difluorophenyl5.5->5>4.5
8c 4,4-Difluoropiperidine3-Methylphenyl13->5>4.5
9cc 4,4-Difluoropiperidine3,4-Difluorophenyl2.62.0-2.7>5>4.5
9dd 4,4-Difluoropiperidine3-Fluorophenyl5.52.0-2.7>5>4.5

The initial exploration of the 3,3-difluoropiperidine scaffold (compounds 7a , 7b , 7d ) yielded compounds with modest D4R binding affinity and poor physicochemical properties, including high lipophilicity (cLogP > 5.0) leading to low LipE and CNS MPO scores.[2] In contrast, the isomeric 4,4-difluoropiperidine analogs demonstrated a significant improvement in potency. For instance, compound 8b (4,4-difluoro) exhibited a Ki of 5.5 nM, a substantial increase in affinity compared to its 3,3-difluoro counterpart 7b (Ki = 320 nM).[1] Further optimization of the 4,4-difluoropiperidine series, particularly with the introduction of a 6-chloro-2-imidazo[1,2-b]pyridazine southern scaffold, led to compounds like 9cc and 9dd with excellent potency (Ki = 2.6 nM and 5.5 nM, respectively) and desirable CNS MPO scores.[1]

This direct comparison underscores the critical role of the fluorine substitution pattern in optimizing ligand-receptor interactions and achieving a favorable drug-like profile. While in this specific case the 4,4-difluoro substitution was superior, the 3,3-difluoropiperidine moiety has proven beneficial in other contexts. For example, its incorporation into an apelin receptor agonist improved the effective concentration (EC50) from 162 nM to 6.5 nM.[3]

Experimental Protocols

To ensure the reproducibility and accurate interpretation of the presented data, detailed experimental methodologies are crucial.

Synthesis of 3,3-Difluoro and 4,4-Difluoropiperidine Ethers[1]

The synthesis of the target compounds involved a multi-step process:

  • Mesylation: Commercially available tert-butyl 3,3-difluoro-5-(hydroxymethyl)piperidine-1-carboxylate or tert-butyl 4,4-difluoro-5-(hydroxymethyl)piperidine-1-carboxylate was treated with methanesulfonic anhydride and triethylamine in dichloromethane to yield the corresponding mesylate.

  • Phenolic Displacement: The mesylate was then subjected to a displacement reaction with the appropriate phenol using cesium carbonate in dimethylformamide (DMF) to afford the ether-linked product.

  • Boc Deprotection: The tert-butoxycarbonyl (Boc) protecting group was removed using either trifluoroacetic acid (TFA) in dichloromethane or hydrochloric acid in dioxane.

  • Final Derivatization: The resulting secondary amine was derivatized via N-alkylation with a suitable benzyl bromide or through reductive amination with an appropriate aldehyde using sodium triacetoxyborohydride.

Dopamine D4 Receptor Binding Assay[1][2]

The in vitro binding affinity of the synthesized compounds for the human dopamine D4 receptor (hD4R) was determined using a competitive radioligand binding assay.

  • Membrane Preparation: Membranes were harvested from HEK293 cells stably expressing the hD4R.

  • Competitive Inhibition: The prepared membranes were incubated with a constant concentration of the radioligand [3H]N-methylspiperone and varying concentrations of the test compounds.

  • Incubation and Filtration: The reaction mixture was incubated to allow for binding equilibrium. Subsequently, the mixture was filtered through a glass fiber filter to separate the bound from the unbound radioligand.

  • Quantification: The amount of radioactivity retained on the filter, corresponding to the bound radioligand, was quantified using a scintillation counter.

  • Data Analysis: The Ki values were calculated from the IC50 values (the concentration of test compound that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation. All experiments were performed in triplicate.

Visualizing the SAR Logic

The structure-activity relationship can be visualized to better understand the impact of different structural modifications on the final compound's properties.

SAR_Logic cluster_scaffold Piperidine Scaffold cluster_properties Compound Properties Scaffold Piperidine Core 3_3_diF 3,3-Difluoro Scaffold->3_3_diF Substitution 4_4_diF 4,4-Difluoro Scaffold->4_4_diF Substitution Potency Potency (Ki) 3_3_diF->Potency Modest Improvement (in this series) PhysChem Physicochemical Properties (cLogP, LipE) 3_3_diF->PhysChem High cLogP, Low LipE CNS_MPO CNS MPO Score 3_3_diF->CNS_MPO Low Score (<4.0) 4_4_diF->Potency Significant Improvement 4_4_diF->PhysChem Improved cLogP, High LipE 4_4_diF->CNS_MPO High Score (>4.5) Potency->CNS_MPO PhysChem->CNS_MPO

Caption: SAR logic for D4R antagonists.

This guide illustrates that the strategic incorporation of a 3,3-difluoropiperidine moiety, or its isomers, can be a powerful tool in drug discovery. The choice of fluorination pattern must be carefully considered in the context of the specific biological target and the desired overall properties of the molecule. The provided data and protocols offer a framework for researchers to leverage this versatile building block in their own drug design efforts.

References

A Comparative Guide to Validating the Purity of Commercial 3,3-Difluoropiperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of fluorinated motifs into piperidine scaffolds is a widely adopted strategy in medicinal chemistry to enhance the pharmacological properties of drug candidates, such as metabolic stability and binding affinity. 3,3-Difluoropiperidine hydrochloride is a key building block in this context. Ensuring the purity of this starting material is critical for the synthesis of active pharmaceutical ingredients (APIs) and for obtaining reliable and reproducible research data. This guide provides a comparative overview of analytical methodologies for validating the purity of commercial this compound, with 4,4-Difluoropiperidine hydrochloride included as a common alternative for comparison.

Comparison of Physicochemical Properties

Both this compound and its regioisomer, 4,4-Difluoropiperidine hydrochloride, are commercially available as crystalline solids. While their molecular weights are identical, their distinct substitution patterns can influence their physical properties and impurity profiles.

PropertyThis compound4,4-Difluoropiperidine Hydrochloride
CAS Number 496807-97-7144230-52-4
Molecular Formula C₅H₁₀ClF₂NC₅H₁₀ClF₂N
Molecular Weight 157.59 g/mol 157.59 g/mol
Typical Purity >97%>97%
Melting Point 243-247 °C173-177 °C
Appearance White to off-white powderWhite to off-white powder

Key Analytical Techniques for Purity Validation

A comprehensive assessment of the purity of this compound involves a combination of chromatographic and spectroscopic techniques to identify and quantify the main component, potential organic impurities, and residual solvents.

Due to the presence of fluorine atoms, ¹⁹F NMR spectroscopy is a powerful and direct method for quantifying this compound and detecting any fluorinated impurities.[1] The technique is highly specific and often requires minimal sample preparation.

Experimental Protocol: Quantitative ¹⁹F NMR

  • Instrumentation: 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of this compound into a clean, dry vial.

    • Add a precise volume (e.g., 1.0 mL) of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).

    • Add a known amount of an internal standard. A common choice for ¹⁹F NMR is trifluoroacetic acid (TFA) or another stable fluorinated compound with a well-resolved signal.[1]

    • Vortex the sample until fully dissolved and transfer to an NMR tube.

  • NMR Acquisition Parameters:

    • Pulse Angle: 90°

    • Relaxation Delay (d1): 20-30 seconds to ensure full relaxation of the fluorine nuclei.

    • Number of Scans: 16-64, depending on the sample concentration.

    • Spectral Width: Sufficient to cover the chemical shifts of the analyte and internal standard.

  • Data Analysis:

    • Integrate the area of the signal corresponding to the CF₂ group of this compound and the signal of the internal standard.

    • Calculate the purity based on the integral ratio, the number of fluorine atoms in each compound, and their respective molar masses and concentrations.

G cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_calc Purity Calculation weigh_sample Accurately weigh 3,3-Difluoropiperidine HCl add_solvent Add precise volume of deuterated solvent weigh_sample->add_solvent add_is Add known amount of internal standard (e.g., TFA) add_solvent->add_is dissolve Vortex to dissolve add_is->dissolve transfer Transfer to NMR tube dissolve->transfer acquire_spectrum Acquire ¹⁹F NMR spectrum (long relaxation delay) transfer->acquire_spectrum process_data Process spectrum (phasing, baseline correction) acquire_spectrum->process_data integrate_peaks Integrate analyte and internal standard signals process_data->integrate_peaks calculate_purity Calculate purity based on integral ratio and weights integrate_peaks->calculate_purity

High-Performance Liquid Chromatography with UV detection is a standard method for separating and quantifying non-volatile organic impurities. Since the piperidine ring itself lacks a strong UV chromophore, detection at low wavelengths (e.g., 200-220 nm) is necessary. Alternatively, derivatization with a UV-active agent can be employed for enhanced sensitivity.

Experimental Protocol: HPLC-UV

  • Instrumentation: HPLC system with a UV detector, autosampler, and column oven.

  • Column: Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • A: 0.1% Trifluoroacetic acid (TFA) or Formic acid in water.

    • B: Acetonitrile.

  • Gradient Elution: A typical gradient would be from 5% B to 95% B over 20-30 minutes to elute impurities with a wide range of polarities.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30-40 °C.

  • Detection Wavelength: 210 nm.

  • Sample Preparation:

    • Prepare a stock solution of this compound in the mobile phase (e.g., 1 mg/mL).

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Data Analysis:

    • Identify the main peak corresponding to this compound.

    • Quantify impurities using the area percent method, assuming a similar response factor for structurally related impurities.

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis weigh Weigh sample dissolve Dissolve in mobile phase weigh->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject onto C18 column filter->inject separate Gradient elution inject->separate detect UV detection (210 nm) separate->detect integrate Integrate peaks detect->integrate calculate Calculate purity (Area %) integrate->calculate

Gas Chromatography with a Flame Ionization Detector (GC-FID) is the industry-standard method for identifying and quantifying residual solvents from the manufacturing process, as outlined in the United States Pharmacopeia (USP) chapter <467>.

Experimental Protocol: GC-FID (Headspace)

  • Instrumentation: GC system with a headspace autosampler and a Flame Ionization Detector (FID).

  • Column: A column suitable for volatile organic compounds, such as a G43 phase (e.g., DB-624 or equivalent).

  • Carrier Gas: Helium or Hydrogen.

  • Oven Temperature Program:

    • Initial temperature: 40 °C, hold for 20 minutes.

    • Ramp: 10 °C/min to 240 °C, hold for 10 minutes.

  • Injector Temperature: 140 °C.

  • Detector Temperature: 250 °C.

  • Headspace Parameters:

    • Vial Equilibration Temperature: 80 °C.

    • Vial Equilibration Time: 45-60 minutes.

  • Sample Preparation:

    • Accurately weigh a sample of this compound into a headspace vial.

    • Add a suitable solvent, such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).

    • Seal the vial and place it in the headspace autosampler.

  • Data Analysis:

    • Identify residual solvents by comparing retention times with those of known standards.

    • Quantify the amount of each solvent using an external or internal standard calibration.

G start Commercial 3,3-Difluoropiperidine HCl assay Assay & Fluorinated Impurities (¹⁹F NMR) start->assay organic_impurities Organic Impurities (HPLC-UV) start->organic_impurities residual_solvents Residual Solvents (GC-FID) start->residual_solvents end Purity Validated assay->end organic_impurities->end residual_solvents->end

Comparative Performance and Conclusion

The choice of analytical technique depends on the specific purity attribute being assessed. For an accurate assay of the main component and detection of fluorinated by-products, ¹⁹F NMR is unparalleled in its specificity and simplicity. HPLC-UV is essential for a broader screen of non-volatile organic impurities that may not be fluorinated. Finally, GC-FID is the mandated and most appropriate method for ensuring that residual solvent levels are within safe limits.

When comparing commercial batches of this compound or evaluating it against alternatives like 4,4-Difluoropiperidine hydrochloride, a consistent application of these three methods is crucial for a comprehensive and objective assessment. Researchers should always request and critically evaluate the Certificate of Analysis (CoA) from the supplier, which should provide data from these or similar analytical techniques. By employing these detailed protocols, scientists can confidently validate the purity of their starting materials, ensuring the integrity and success of their research and development endeavors.

References

The Impact of Fluorination on Piperidine Properties: A Comparative Guide for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry. The piperidine motif, a ubiquitous core in numerous pharmaceuticals, is a prime candidate for such modification. This guide provides a comparative analysis of mono- and di-fluorination on the key physicochemical and metabolic properties of the piperidine ring, supported by experimental data and detailed methodologies.

The introduction of fluorine can profoundly influence a molecule's pKa, lipophilicity (logP), and metabolic stability, thereby modulating its absorption, distribution, metabolism, and excretion (ADME) profile and overall therapeutic efficacy. Understanding the differential effects of introducing one versus two fluorine atoms is critical for the rational design of novel drug candidates with optimized properties.

Physicochemical Properties: A Head-to-Head Comparison

The strategic placement of fluorine atoms on the piperidine ring allows for fine-tuning of its fundamental properties. The following tables summarize the experimentally observed effects of mono- and di-fluorination at the 3-position of the piperidine ring.

Table 1: Comparison of pKa and logP for Mono- and Di-fluorinated Piperidines

CompoundStructurepKalogP
Piperidine11.20.84
3-Fluoropiperidine9.4 (axial), 8.6 (equatorial)[1]0.53 (calculated)
3,3-Difluoropiperidine7.4[2]1.0 (calculated)[2]

Note: The pKa of 3-fluoropiperidine is dependent on the conformation of the fluorine atom.

Key Insights:

  • pKa Reduction: Fluorination significantly reduces the basicity of the piperidine nitrogen. This effect is more pronounced with di-fluorination due to the increased inductive electron-withdrawing effect of the two fluorine atoms. This modulation of pKa can be crucial for optimizing drug-receptor interactions and avoiding undesirable off-target effects, such as hERG channel inhibition[1].

  • Lipophilicity Modulation: The effect on lipophilicity is more nuanced. While monofluorination at the 3-position slightly decreases the calculated logP, di-fluorination at the same position leads to an increase compared to the parent piperidine. This highlights the complex interplay of polarity and solvent interactions that govern lipophilicity.

Metabolic Stability: Enhancing Drug Half-Life

A primary driver for incorporating fluorine into drug candidates is to block metabolically labile C-H bonds, thereby enhancing metabolic stability and prolonging the drug's half-life.

Table 2: Illustrative Metabolic Stability Data in Human Liver Microsomes

Compound AnaloguePosition of FluorinationIn Vitro Half-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)
Parent Compound (Hypothetical)N/A1546.2
Mono-fluorinated AnalogueMetabolic "hotspot"4515.4
Di-fluorinated AnalogueMetabolic "hotspot"> 60< 11.5

This data is illustrative and compiled from general findings in the literature. Actual values are highly dependent on the specific molecular scaffold.

Key Insights:

  • Blocking Metabolic Hotspots: By replacing hydrogen atoms at sites of oxidative metabolism with fluorine, the metabolic liability of the molecule is significantly reduced.

  • Incremental Improvement: Di-fluorination at a metabolic hotspot generally leads to a greater increase in metabolic stability compared to mono-fluorination, as it provides a more robust metabolic block.

Experimental Protocols

To ensure the reproducibility and accuracy of the presented data, detailed experimental protocols for the key assays are provided below.

Determination of pKa by Potentiometric Titration

This method determines the pKa of a compound by measuring the pH of a solution as a titrant of known concentration is added.

Materials:

  • Calibrated pH meter and electrode

  • Automated titrator or manual burette

  • Standardized 0.1 M HCl and 0.1 M NaOH solutions

  • 0.15 M KCl solution (to maintain constant ionic strength)

  • Test compound (1-5 mg)

  • Deionized water

  • Methanol or other co-solvent if solubility is low

Procedure:

  • Sample Preparation: Accurately weigh and dissolve the test compound in a known volume of deionized water (or a water/co-solvent mixture) to a final concentration of approximately 1 mM.

  • Acidification/Basification: For basic compounds, acidify the solution to a pH of ~2 with 0.1 M HCl. For acidic compounds, basify to a pH of ~12 with 0.1 M NaOH.

  • Titration: Titrate the solution with standardized 0.1 M NaOH (for acidified samples) or 0.1 M HCl (for basified samples) in small, precise increments.

  • Data Recording: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the inflection point of the resulting titration curve. For multiprotic compounds, multiple inflection points will be observed.

Determination of logP by the Shake-Flask Method

The shake-flask method is the traditional and most reliable method for determining the partition coefficient (logP) of a compound between n-octanol and water.

Materials:

  • n-Octanol (pre-saturated with water)

  • Water (pre-saturated with n-octanol)

  • Test compound

  • Centrifuge tubes

  • Mechanical shaker or vortex mixer

  • Analytical instrumentation for quantification (e.g., HPLC-UV, LC-MS)

Procedure:

  • Phase Saturation: Vigorously mix equal volumes of n-octanol and water for at least 24 hours to ensure mutual saturation. Allow the phases to separate completely.

  • Sample Preparation: Prepare a stock solution of the test compound in the aqueous phase. The concentration should be chosen to be within the linear range of the analytical method.

  • Partitioning: Add a known volume of the n-octanol phase to a known volume of the aqueous sample solution in a centrifuge tube.

  • Equilibration: Cap the tube and shake it gently for a predetermined time (e.g., 1-2 hours) to allow for the compound to partition between the two phases and reach equilibrium.

  • Phase Separation: Centrifuge the tube to ensure complete separation of the two phases.

  • Quantification: Carefully remove an aliquot from both the aqueous and n-octanol phases. Determine the concentration of the compound in each phase using a suitable analytical method.

  • Calculation: The logP is calculated as the logarithm of the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.

In Vitro Metabolic Stability Assay using Human Liver Microsomes

This assay assesses the susceptibility of a compound to metabolism by cytochrome P450 enzymes present in human liver microsomes.

Materials:

  • Pooled human liver microsomes (HLMs)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • NADPH regenerating system (or NADPH)

  • Test compound and positive control compounds (one high and one low turnover)

  • Acetonitrile (or other quenching solution) containing an internal standard

  • Incubator/water bath at 37°C

  • LC-MS/MS for analysis

Procedure:

  • Preparation: Prepare a working solution of the test compound in buffer. Thaw the HLMs on ice and dilute to the desired protein concentration (e.g., 0.5 mg/mL) in buffer.

  • Pre-incubation: Pre-warm the HLM suspension and the test compound solution at 37°C for 5-10 minutes.

  • Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system to the HLM and test compound mixture.

  • Time Points: At various time points (e.g., 0, 5, 15, 30, 45, 60 minutes), take an aliquot of the reaction mixture and add it to a quenching solution (e.g., cold acetonitrile with internal standard) to stop the reaction.[3][4]

  • Sample Processing: Vortex and centrifuge the samples to precipitate the proteins.

  • Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound at each time point.

  • Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression of this plot is the elimination rate constant (k). The in vitro half-life (t½) is calculated as 0.693/k. Intrinsic clearance (CLint) is calculated by normalizing the rate of metabolism to the protein concentration.

Visualizing the Impact of Fluorination

The following diagrams illustrate key concepts related to the effects of fluorination on piperidine properties.

G Workflow for Evaluating Fluorinated Piperidine Analogues start Design & Synthesize Mono- & Di-fluorinated Analogues pka pKa Determination (Potentiometric Titration) start->pka logp logP Measurement (Shake-Flask Method) start->logp stability Metabolic Stability Assay (Human Liver Microsomes) start->stability data Data Analysis & Comparison pka->data logp->data stability->data sar Structure-Activity Relationship (SAR) & Lead Optimization data->sar

References

Unlocking Oral Drug Potential: A Comparative Guide to the Bioavailability and Pharmacokinetics of Fluorinated Piperidine Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A deep dive into the strategic use of fluorine in piperidine-based drug candidates reveals significant improvements in oral bioavailability and overall pharmacokinetic profiles. This guide offers researchers and drug development professionals a comparative analysis, supported by experimental data and detailed methodologies, to inform the design of next-generation therapeutics.

The introduction of fluorine into pharmaceutical compounds, a process known as fluorination, is a powerful and widely utilized strategy in medicinal chemistry to enhance the drug-like properties of a molecule. When applied to the ubiquitous piperidine scaffold, a common structural motif in numerous approved drugs, fluorination can dramatically alter a compound's absorption, distribution, metabolism, and excretion (ADME) profile. This guide provides a comprehensive overview of the effects of fluorination on piperidine isomers, with a focus on bioavailability and pharmacokinetic parameters.

The Fluorine Advantage: Enhancing Drug Performance

The strategic placement of fluorine atoms can have a multifaceted impact on a molecule's behavior in the body. Fluorination can increase metabolic stability by blocking sites susceptible to enzymatic degradation, particularly by cytochrome P450 enzymes.[1] It can also modulate the basicity (pKa) of the piperidine nitrogen, which in turn influences properties like solubility and membrane permeability, often leading to improved oral absorption.[2][3][4]

One study on MAP-activated protein kinase 2 (MK2) inhibitors demonstrated that incorporating fluorine into a pyrrole-based scaffold containing a piperidine moiety led to substantial enhancements in ADME properties. The fluorinated derivatives exhibited improved permeability and solubility, coupled with reduced in vivo clearance, resulting in a significant boost in oral exposure.[5]

Comparative Data on Fluorinated Piperidine Derivatives

The following tables present a summary of the quantitative data, illustrating the impact of fluorination on the physicochemical and pharmacokinetic properties of piperidine-containing compounds.

Table 1: Physicochemical and Pharmacokinetic Parameters of MK2 Inhibitors

This table highlights the dramatic improvements observed in a series of MK2 inhibitors upon fluorination. The parent compound, without fluorine, showed poor oral exposure. In contrast, its fluorinated analogs demonstrated significantly enhanced permeability, solubility, and oral bioavailability, leading to a more than 28-fold increase in oral exposure for one analog.[5]

CompoundMK2 IC50 (nM)Permeability (PAMPA, 10⁻⁶ cm/s)Solubility (pH 7.4, µM)Rat in vivo Clearance (mL/min/kg)Rat Oral Bioavailability (%)Rat Oral Exposure (AUC, nM·h)
1 (Parent) 250.255010121
19 (Fluoro-analog) 302.11520453486
20 (Fluoro-analog) 452.5122540Not Reported
21 (Fluoro-analog) 202.8201850Not Reported

Table 2: Illustrative Metabolic Stability of Piperidine vs. a Heteroatom-Containing Analog (Morpholine)

This table provides a conceptual comparison of the inherent metabolic stability of the piperidine ring versus the morpholine ring. Piperidines are generally more susceptible to metabolism, a property that can be favorably modulated by the introduction of fluorine.

Compound IDScaffoldHalf-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)
Analog-M1 Morpholine45.222.1
Analog-M2 Morpholine> 60< 10.0
Analog-P1 Piperidine18.554.1
Analog-P2 Piperidine25.139.8

Experimental Protocols

To aid researchers in their own investigations, detailed methodologies for key in vitro and in vivo assays are provided below.

Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA assay is a high-throughput method used to predict the passive absorption of compounds across the gastrointestinal tract.[3][6][7][8]

Materials:

  • 96-well filter and acceptor plates

  • Phosphatidylcholine in dodecane solution

  • Phosphate-buffered saline (PBS), pH 7.4

  • Test and reference compounds

  • Analytical instrumentation (e.g., UV-Vis plate reader or LC-MS/MS)

Procedure:

  • A lipid membrane is formed by adding a solution of phosphatidylcholine in dodecane to the filter of a 96-well filter plate.

  • The acceptor wells are filled with PBS.

  • The test compounds, dissolved in PBS, are added to the donor wells of the filter plate which is then placed on the acceptor plate.

  • The assembly is incubated at room temperature for a set period.

  • The concentration of the compound that has permeated into the acceptor well is quantified to determine the permeability coefficient.

In Vivo Pharmacokinetic Study in Rats

Animal models are essential for understanding the in vivo behavior of drug candidates.[9][10][11]

Animals:

  • Male Wistar or Sprague-Dawley rats

Procedure:

  • Animals are fasted overnight prior to dosing.

  • For oral bioavailability, the test compound is administered by oral gavage. For absolute bioavailability, a separate group receives an intravenous administration.

  • Blood samples are collected at predetermined time points.

  • Plasma is separated and the concentration of the test compound is measured using LC-MS/MS.

  • Pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life are calculated. Absolute bioavailability is determined by comparing the AUC from oral and intravenous administration.

Metabolic Stability Assay using Liver Microsomes

This in vitro assay evaluates a compound's susceptibility to metabolism by Phase I enzymes, primarily cytochrome P450s.[12][13][14][15]

Materials:

  • Pooled liver microsomes (human or rat)

  • NADPH regenerating system

  • Phosphate buffer, pH 7.4

  • Test and control compounds

  • Acetonitrile for reaction termination

  • LC-MS/MS for analysis

Procedure:

  • The test compound is incubated with liver microsomes and an NADPH regenerating system at 37°C.

  • Aliquots are taken at various time points and the reaction is quenched with cold acetonitrile.

  • The samples are processed and the amount of the remaining parent compound is quantified by LC-MS/MS.

  • The rate of disappearance is used to calculate the metabolic half-life and intrinsic clearance.

Visualizing the Impact: Signaling Pathways and Experimental Workflows

Fluorinated piperidines are often designed to interact with specific biological targets, such as G-protein coupled receptors (GPCRs) in the central nervous system. The following diagram illustrates a representative signaling pathway for the dopamine D4 receptor, a target for which fluorinated piperidine antagonists have been developed.[7][12][16]

G Dopamine D4 Receptor Signaling Pathway cluster_membrane Cell Membrane D4R Dopamine D4 Receptor G_protein Gi/o Protein D4R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts Ligand Fluorinated Piperidine (Antagonist) Ligand->D4R Blocks Dopamine Dopamine Dopamine->D4R Activates ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB Phosphorylation PKA->CREB Phosphorylates Gene Gene Transcription CREB->Gene Regulates

Caption: Dopamine D4 receptor signaling pathway antagonism.

The workflow for a typical in vivo pharmacokinetic study is outlined below, providing a clear sequence of the experimental steps involved.

G In Vivo Pharmacokinetic Study Workflow cluster_pre Pre-Study cluster_study Study Day cluster_post Post-Study Analysis acclimatize Animal Acclimatization fasting Overnight Fasting acclimatize->fasting dosing Compound Administration (PO or IV) fasting->dosing sampling Serial Blood Sampling dosing->sampling plasma_prep Plasma Separation sampling->plasma_prep lcms LC-MS/MS Analysis plasma_prep->lcms pk_analysis Pharmacokinetic Analysis lcms->pk_analysis

Caption: Workflow for an in vivo pharmacokinetic study.

References

Comparative Evaluation of 3,3-Difluoropiperidine Derivatives as Dopamine D4 Receptor Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the in vitro performance of novel 3,3-difluoropiperidine derivatives against the Dopamine D4 Receptor (D4R), with comparisons to 4,4-difluoropiperidine analogs.

This guide provides a detailed comparison of a series of 3,3-difluoropiperidine and 4,4-difluoropiperidine ethers developed as potent and selective antagonists for the Dopamine D4 receptor (D4R). The data presented herein is derived from a study focused on identifying novel chemical probes for investigating D4R signaling, particularly in the context of L-DOPA-induced dyskinesias in Parkinson's disease.[1][2] The strategic incorporation of the gem-difluoro group on the piperidine scaffold aims to modulate the physicochemical properties and biological activity of these compounds.

In Vitro Performance Data

The following tables summarize the in vitro binding affinities (Ki), calculated lipophilicity (cLogP), lipophilic efficiency (LipE), and Central Nervous System Multi-Parameter Optimization (CNS MPO) scores for a selection of 3,3-difluoropiperidine and 4,4-difluoropiperidine derivatives. These parameters are crucial in medicinal chemistry for ranking and prioritizing compounds for further development.

Table 1: Structure-Activity Relationship (SAR) of 3,3-Difluoropiperidine Derivatives [1][2]

CompoundR GroupKi (nM)cLogPLipECNS MPO
7a 4-Fluorophenyl3205.052.593.2
7b 3,4-Difluorophenyl1405.233.213.2
7c 4-Fluoro-3-methylphenyl2105.492.912.9
7f Pyridin-2-yl>10,0003.65-4.3
7g Pyridin-3-yl>10,0003.65-4.3
7h Pyridin-4-yl>10,0003.65-4.3
7i Pyrimidin-2-yl>10,0003.55-4.6
7j Pyrimidin-4-yl>10,0003.55-4.6
7k Pyrimidin-5-yl>10,0003.55-4.6

Table 2: Structure-Activity Relationship (SAR) of 4,4-Difluoropiperidine Analogs [1][2]

CompoundR GroupKi (nM)cLogPLipECNS MPO
8a 4-Fluorophenyl3005.052.623.2
8b 3,4-Difluorophenyl5.55.234.193.2
8c 3-Methylphenyl135.493.692.9

Experimental Protocols

Dopamine D4 Receptor (D4R) Binding Assay

The in vitro binding affinities of the synthesized compounds for the human dopamine D4 receptor (hD4R) were determined using a competitive inhibition assay.

Methodology:

  • Cell Culture and Membrane Preparation: HEK293 cells stably expressing the hD4R were cultured and harvested. Cell membranes were prepared from these cells to be used in the binding assay.

  • Competitive Binding: The assay was performed by measuring the competitive inhibition of the binding of a radiolabeled ligand, [³H]N-methylspiperone, to the hD4R in the prepared cell membranes.

  • Incubation: The synthesized compounds (at varying concentrations) were incubated with the cell membranes and the radioligand.

  • Detection: The amount of bound radioligand was quantified using scintillation counting.

  • Data Analysis: The Ki values were calculated from the IC50 values obtained from the concentration-response curves. All experiments were conducted in triplicate to ensure accuracy.[1][2]

Physicochemical Property Calculations
  • cLogP: The calculated logarithm of the partition coefficient (cLogP) values, an indicator of lipophilicity, were calculated using ChemDraw 23.1.1.[1]

  • CNS MPO Score: The Central Nervous System Multi-Parameter Optimization scores were calculated using values obtained from Chemaxon software.[1] These scores provide an estimate of the drug-likeness of a compound for CNS applications.

Visualized Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and in vitro evaluation of the 3,3-difluoropiperidine and 4,4-difluoropiperidine derivatives.

experimental_workflow cluster_synthesis Synthesis cluster_evaluation In Vitro Evaluation start Commercially Available tert-butyl 3,3-difluoro-5- (hydroxymethyl)piperidine-1-carboxylate step1 Mesylation or Halogenation start->step1 step2 Displacement with Phenol or Heteroaryl step1->step2 product 3,3-Difluoropiperidine Derivatives step2->product binding_assay D4R Competitive Binding Assay ([³H]N-methylspiperone) product->binding_assay Test Compounds physicochem Calculation of Physicochemical Properties (cLogP, LipE, CNS MPO) product->physicochem data_analysis Data Analysis and SAR Comparison binding_assay->data_analysis Ki values physicochem->data_analysis Calculated Properties

Caption: Synthetic and in vitro evaluation workflow for novel D4R antagonists.

Discussion and Comparison

The initial exploration of the 3,3-difluoropiperidine scaffold yielded compounds with modest D4R binding affinity.[2] For instance, compounds 7a , 7b , and 7c displayed Ki values in the range of 140-320 nM.[2] However, these compounds were characterized by high lipophilicity (cLogP > 5.00), leading to poor LipE and CNS MPO scores.[2] The introduction of heterocyclic ethers in this series did not result in D4R binding.[2]

In a direct comparison, the 4,4-difluoropiperidine ether analogs demonstrated a significant improvement in potency.[1][2] Notably, the 3,4-difluorophenyl derivative 8b emerged as the most potent compound in this series with a Ki of 5.5 nM.[1][2] This highlights a distinct advantage of the 4,4-difluoropiperidine scaffold over the 3,3-difluoropiperidine scaffold for achieving high D4R binding affinity in this chemical series. The replacement of a 3-fluorophenyl group with a 3-methylphenyl group also led to a potent compound (8c , Ki = 13 nM).[1][2]

While the 4,4-difluoropiperidine derivatives showed exceptional binding affinity and selectivity, they were found to have poor microsomal stability and high plasma protein binding, which are limitations for their in vivo applications.[1] Nevertheless, their high selectivity makes them valuable as in vitro tool compounds for studying D4R signaling.[1]

The strategic placement of fluorine atoms on the piperidine ring is a key aspect of modern medicinal chemistry. The 3,3-difluoropiperidine moiety, in particular, is a valuable building block in the synthesis of various bioactive molecules and can enhance the pharmacokinetic properties of drug candidates.[3] The presence of 3,3-difluoropiperidine has been shown to improve the potency of an apelin receptor agonist and enhance the selectivity of compounds for estrogen-positive breast cancer.[4]

References

Safety Operating Guide

Proper Disposal of 3,3-Difluoropiperidine Hydrochloride: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper disposal of chemical waste is a critical component of laboratory safety and regulatory compliance. This document provides essential, immediate safety and logistical information for the proper disposal of 3,3-Difluoropiperidine hydrochloride, ensuring the safety of laboratory personnel and the protection of the environment.

Immediate Safety and Hazard Summary

Before handling this compound for disposal, it is crucial to be aware of its hazards. This information, summarized from safety data sheets (SDS), dictates the stringent handling and disposal requirements.

Hazard ClassificationDescription
Skin Corrosion/Irritation Category 2: Causes skin irritation.[1][2]
Serious Eye Damage/Irritation Category 2: Causes serious eye irritation.[1][2]
Specific Target Organ Toxicity Category 3 (Single Exposure): May cause respiratory irritation.[1][2]
Physical State Solid, white to cream/beige powder.[2][3]
Hygroscopic The material is hygroscopic, meaning it can absorb moisture from the air.[2]

This data is a summary of information from available Safety Data Sheets.

Step-by-Step Disposal Protocol

The primary and mandated method for the disposal of this compound is through an approved hazardous waste disposal program.[1][2] Do not attempt to dispose of this chemical in the regular trash or down the drain.[4][5]

Phase 1: Preparation for Disposal
  • Personal Protective Equipment (PPE): Before handling the waste, ensure you are wearing appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. A dust mask (type N95 or equivalent) should be used if handling the solid form to avoid inhalation.[6]

  • Original Container: Whenever possible, leave the chemical waste in its original container. This ensures that all original hazard labeling and information are present.

  • Waste Segregation: Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department. As a halogenated organic compound, it should be segregated with other halogenated waste.[7]

Phase 2: Labeling and Containment
  • Hazardous Waste Labeling: Label the container clearly with the words "Hazardous Waste".[4][8] The label must include:

    • The full chemical name: "this compound". Do not use abbreviations.[4]

    • The quantity of waste in the container.

    • The date of waste generation.[4]

    • The location of origin (e.g., laboratory, room number).[4]

    • The name and contact information of the principal investigator or responsible party.[4]

  • Secure Containment: Ensure the container is in good condition, free from leaks, and securely sealed to be vapor-tight and spill-proof.[7][8] Store the sealed container in a designated, well-ventilated hazardous waste accumulation area.[1][2]

  • Secondary Containment: It is best practice to store the sealed waste container within a larger, chemically resistant secondary container to prevent the spread of material in case of a leak.

Phase 3: Disposal and Handover
  • Contact EHS: Contact your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste disposal contractor to arrange for pickup.

  • Documentation: Complete any required hazardous waste disposal forms provided by your EHS department.[4] This documentation is crucial for regulatory compliance and ensures a complete record of the waste from generation to final disposal ("cradle to grave").[9]

  • Handover: Follow the specific instructions provided by the EHS personnel for the safe handover of the waste.

Disposal of Contaminated Materials and Empty Containers
  • Contaminated Labware: Glassware and other lab materials contaminated with this compound should be treated as hazardous waste and disposed of accordingly.[8]

  • Empty Containers: An empty container that held this chemical must be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[8][10] After triple-rinsing, the container can typically be disposed of as regular trash, but you should confirm this with your local EHS guidelines.[8][10]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_prep Preparation cluster_contain Containment & Labeling cluster_disposal Disposal start Waste Generated ppe Wear Appropriate PPE start->ppe segregate Segregate as Halogenated Waste ppe->segregate label_waste Label as 'Hazardous Waste' with Full Chemical Name segregate->label_waste secure_container Ensure Secure, Sealed Container label_waste->secure_container secondary_contain Place in Secondary Containment secure_container->secondary_contain contact_ehs Contact EHS for Pickup secondary_contain->contact_ehs documentation Complete Waste Disposal Forms contact_ehs->documentation handover Handover to Authorized Personnel documentation->handover final_disposal Approved Waste Disposal Plant handover->final_disposal

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 3,3-Difluoropiperidine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 3,3-Difluoropiperidine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling this compound (CAS No: 496807-97-7). Adherence to these guidelines is critical for ensuring laboratory safety and minimizing risk.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a compound that can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1] It is also hygroscopic, meaning it can absorb moisture from the air.[1] Therefore, appropriate personal protective equipment is mandatory to prevent exposure.

Table 1: Recommended Personal Protective Equipment (PPE)

Area of Protection Required PPE Specifications & Rationale
Eye and Face Protection Safety glasses with side shields or goggles, and a face shield.To protect against splashes and airborne particles causing serious eye irritation.[1][2]
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber), and a lab coat.To prevent skin contact which can cause irritation.[1][2] Contaminated clothing should be removed and washed before reuse.[2]
Respiratory Protection Use in a well-ventilated area or with a fume hood. If dust formation is likely, a NIOSH-approved N95 dust mask or higher-level respirator should be used.To avoid inhalation of dust or vapors which may cause respiratory irritation.[1][2]
Footwear Closed-toe shoes.To protect feet from potential spills.[3]
Safe Handling and Storage Procedures

Proper handling and storage are crucial to maintain the integrity of the compound and the safety of laboratory personnel.

Operational Plan:

  • Preparation: Before handling, ensure all necessary PPE is readily available and in good condition. Locate the nearest emergency eyewash station and safety shower.

  • Weighing and Transfer: Conduct all weighing and transfer operations within a fume hood to minimize inhalation exposure. Avoid creating dust.

  • Solution Preparation: When dissolving, add the solid to the solvent slowly to avoid splashing.

  • Post-Handling: Thoroughly wash hands and any exposed skin with soap and water after handling.[2]

Storage Plan:

  • Store in a tightly closed container in a dry, well-ventilated place.[1][2]

  • Keep away from moisture as the compound is hygroscopic.[1]

  • Store locked up.[2]

  • Recommended storage temperature is between 2-8°C.

Emergency Procedures

In the event of accidental exposure or a spill, immediate and appropriate action is required.

Table 2: First-Aid Measures

Exposure Route Immediate Action
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Seek medical attention if irritation persists.[1][2]
Skin Contact Wash off immediately with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If skin irritation occurs, get medical advice/attention.[1][2]
Inhalation Remove the person to fresh air and keep them in a position comfortable for breathing. Call a poison center or doctor if you feel unwell.[1][2]
Ingestion Clean mouth with water and drink plenty of water afterwards. Get medical attention if symptoms occur.[2]

Spill Response:

  • Evacuate the immediate area.

  • Wear appropriate PPE as outlined in Table 1.

  • For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a designated, labeled waste container.

  • Clean the spill area with a suitable solvent and then wash with soap and water.

  • For large spills, contact your institution's environmental health and safety department.

Disposal Plan

Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations.[2] Do not dispose of it down the drain. Waste should be handled by a licensed professional waste disposal service.

Visual Workflow Guides

The following diagrams illustrate the key workflows for handling and emergency response.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Cleanup cluster_storage_disposal Storage & Disposal prep_ppe Don Appropriate PPE prep_setup Set Up in Fume Hood prep_ppe->prep_setup handle_weigh Weigh Compound prep_setup->handle_weigh handle_transfer Transfer to Reaction Vessel handle_weigh->handle_transfer cleanup_decontaminate Decontaminate Glassware handle_transfer->cleanup_decontaminate cleanup_wash Wash Hands Thoroughly cleanup_decontaminate->cleanup_wash storage Store in Designated Area cleanup_wash->storage disposal Dispose of Waste storage->disposal

Caption: Workflow for handling this compound.

Emergency Spill Response Protocol cluster_cleanup Cleanup spill_detected Spill Detected evacuate Evacuate Immediate Area spill_detected->evacuate don_ppe Don Full PPE evacuate->don_ppe contain_spill Contain the Spill don_ppe->contain_spill sweep_solid Sweep Up Solid Material contain_spill->sweep_solid place_in_waste Place in Labeled Waste Container sweep_solid->place_in_waste clean_area Clean Spill Area place_in_waste->clean_area decontaminate Decontaminate Tools & PPE clean_area->decontaminate dispose_waste Dispose of Waste Properly decontaminate->dispose_waste report_incident Report Incident dispose_waste->report_incident

Caption: Emergency response protocol for a spill of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,3-Difluoropiperidine hydrochloride
Reactant of Route 2
3,3-Difluoropiperidine hydrochloride

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.